molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No.: B1347063
CAS No.: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
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Description

4,4'-Isopropylidenedicyclohexanol is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C15H28O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14,16-17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAMNGURPMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044993
Record name 4,4'-Propane-2,2-diyldicyclohexanol
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid
Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
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CAS No.

80-04-6
Record name Hydrogenated bisphenol A
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Record name Hydrogenated bisphenol A
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Record name 4,4'-Isopropylidenedicyclohexanol
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Record name Cyclohexanol, 4,4'-(1-methylethylidene)bis-
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Record name 4,4'-Propane-2,2-diyldicyclohexanol
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Record name 4,4'-isopropylidenedicyclohexanol
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Record name HYDROGENATED BISPHENOL A
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Foundational & Exploratory

Spectroscopic Analysis of 4,4'-Isopropylidenedicyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and analysis of 4,4'-Isopropylidenedicyclohexanol (also known as hydrogenated bisphenol A or HBPA). As a critical monomer in the synthesis of high-performance polymers and a potential impurity or metabolite in various applications, a thorough understanding of its spectroscopic signature is essential. This document details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It includes detailed experimental protocols for each technique and presents a logical workflow for the comprehensive analysis of this compound.

Introduction

This compound (CAS No: 80-04-6, Molecular Formula: C₁₅H₂₈O₂, Molecular Weight: 240.39 g/mol ) is a saturated cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). This process transforms the aromatic rings of BPA into cyclohexane rings, significantly altering the molecule's chemical and physical properties. The hydrogenation results in a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans, arising from the orientation of the hydroxyl groups relative to the cyclohexane rings.[1] Spectroscopic analysis is fundamental to confirming the molecular structure, identifying functional groups, and quantifying the isomer ratios in a given sample.

This guide outlines the principles and expected outcomes for the analysis of this compound using IR, NMR, and MS, providing researchers with a foundational understanding for quality control, reaction monitoring, and structural verification.

Spectroscopic Data

The following sections summarize the expected quantitative data from the primary spectroscopic techniques. As this compound is a complex mixture of isomers, the spectra will represent a composite of all forms present. The data presented are representative and may vary slightly based on the specific isomer ratio, solvent, and instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the molecule. The spectrum is characterized by the prominent absorptions of the hydroxyl and aliphatic C-H bonds.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3600-3200O-H (Alcohol)Stretching (H-bonded)Strong, Broad
~3000-2850C-H (sp³ Aliphatic)StretchingStrong
~1450C-H (Aliphatic)Bending (Scissoring)Medium
~1100-1000C-O (Alcohol)StretchingStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of multiple stereoisomers, the NMR spectra can be complex, with overlapping signals.

The proton NMR spectrum will show signals corresponding to the hydroxyl protons, the methine protons of the alcohol-bearing carbons, the aliphatic cyclohexane protons, and the methyl protons of the isopropylidene group.

Chemical Shift (δ, ppm)AssignmentMultiplicityIntegration (Relative)
~4.0-3.4-CH-OHMultiplet2H
~2.0-1.0Cyclohexane -CH₂- & -CH-Multiplet18H
~0.9Isopropylidene -CH₃Singlet6H
Variable (~1.5-3.0)-OHBroad Singlet2H

Note: The exact chemical shifts and multiplicities of the cyclohexane protons are highly complex due to stereoisomerism and extensive signal overlap.

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The number of signals may be greater than the number of unique carbons in a single isomer due to the presence of the cis and trans configurations.

Chemical Shift (δ, ppm)Assignment
~75-65-C-OH
~45-40Isopropylidene Quaternary C
~40-25Cyclohexane -CH₂- & -CH-
~25-20Isopropylidene -CH₃

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the preferred method for its simplicity and speed.

    • KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Perform a background correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition (¹H NMR) :

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Integrate the signals and reference the spectrum to TMS (0.00 ppm).

  • Data Acquisition (¹³C NMR) :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for separating the different stereoisomers and analyzing the fragmentation pattern of each.[1]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Sample Preparation :

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Derivatization (Optional but Recommended) : To improve volatility and peak shape, the hydroxyl groups can be derivatized. A common method is silylation: add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution and heat gently (e.g., 60-70°C for 30 minutes).[2]

  • GC Conditions :

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection : Inject 1 µL of the prepared sample in split or splitless mode.

    • Temperature Program : Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes to ensure all components elute.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300 amu).

    • Data Analysis : Analyze the resulting chromatogram to separate isomers and examine the mass spectrum for each peak to determine fragmentation patterns. Expected fragments would include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the C-C bond adjacent to the isopropylidene group.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for this compound.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Assessment Sample Sample of this compound Prep Sample Preparation (Dissolution, Derivatization) Sample->Prep IR FT-IR Prep->IR NMR NMR (1H, 13C) Prep->NMR GCMS GC-MS Prep->GCMS IR_Data Functional Group ID (O-H, C-H, C-O) IR->IR_Data NMR_Data Structural Elucidation (H & C Environments) NMR->NMR_Data GCMS_Data Isomer Separation & Fragmentation Pattern GCMS->GCMS_Data Conclusion Structure & Purity Confirmed IR_Data->Conclusion NMR_Data->Conclusion GCMS_Data->Conclusion

References

4,4'-Isopropylidenedicyclohexanol (CAS 80-04-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol with the CAS number 80-04-6. It is synthesized through the hydrogenation of bisphenol A (BPA).[1] This modification from an aromatic to a cycloaliphatic structure significantly alters its physicochemical properties, leading to increased thermal stability, weather resistance, and chemical stability.[2] These characteristics make it a valuable monomer in the production of various polymers, including epoxy resins, polycarbonates, and polyacrylic resins.[2] While its primary applications are in materials science, its structural relationship to the known endocrine disruptor BPA necessitates a thorough understanding of its properties for professionals in research and drug development. This technical guide provides an in-depth overview of the core properties of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its quantitative data.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[]
Molecular Weight 240.38 g/mol []
Appearance White flakes or solid[]
Melting Point 168-171 °C[2]
Boiling Point 230-234 °C at 14 mmHg[4]
Density 1.048 g/cm³[]
Water Solubility Sparingly soluble[5]

Synthesis and Purification

Synthesis: Hydrogenation of Bisphenol A

The primary industrial synthesis of this compound involves the catalytic hydrogenation of bisphenol A. This process converts the aromatic rings of BPA into cyclohexane rings.

General Experimental Protocol:

A typical laboratory-scale synthesis would involve the following steps:

  • Reaction Setup: A high-pressure autoclave reactor is charged with bisphenol A, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst. Common catalysts include ruthenium on a support (e.g., Ru/Al₂O₃).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40-70 bar). The reaction mixture is heated to a specific temperature (e.g., 200 °C) and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

Logical Relationship of Synthesis:

Synthesis BPA Bisphenol A Reactor High-Pressure Reactor BPA->Reactor Solvent Solvent (e.g., Isopropanol) Solvent->Reactor Catalyst Catalyst (e.g., Ru/Al₂O₃) Catalyst->Reactor Hydrogen H₂ Gas Hydrogen->Reactor HBPA_crude Crude this compound Reactor->HBPA_crude Hydrogenation

Figure 1: Synthesis of this compound.
Purification: Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of higher purity.

General Experimental Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Experimental Workflow for Purification:

Purification start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve filter_hot Hot Filtration (optional) dissolve->filter_hot cool Slow Cooling dissolve->cool No insoluble impurities filter_hot->cool crystallize Crystal Formation cool->crystallize filter_cold Vacuum Filtration crystallize->filter_cold wash Wash with cold solvent filter_cold->wash dry Drying wash->dry end Pure Crystals dry->end

Figure 2: Recrystallization Workflow.

Spectroscopic Data

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the cyclohexyl protons and the methyl protons of the isopropylidene group are expected. The chemical shifts and splitting patterns would confirm the saturated cycloaliphatic structure.
¹³C NMR Resonances for the different carbon atoms in the cyclohexyl rings and the isopropylidene group would be observed, confirming the carbon skeleton.
FTIR A broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane rings and methyl groups would be observed around 2950-2850 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 240. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the isopropylidene bridge.

Biological Activity and Signaling Pathways

Extensive research has been conducted on the biological activity of bisphenol A (BPA), establishing it as an endocrine-disrupting chemical that can interact with various nuclear receptors and signaling pathways.[6][7] However, there is a significant lack of publicly available data on the specific biological activities and signaling pathways affected by its hydrogenated derivative, this compound.

While the hydrogenation process is believed to reduce toxicity, comprehensive in vitro and in vivo studies are necessary to fully characterize its biological profile.[2] The absence of aromatic rings in this compound is expected to significantly reduce its binding affinity for estrogen receptors, a primary mechanism of BPA's endocrine-disrupting effects.

Due to the current lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing serious eye irritation (H319). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.

GHS PictogramSignal WordHazard Statement
GHS07WarningH319: Causes serious eye irritation

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a commercially important cycloaliphatic diol with well-defined physicochemical properties. Its synthesis via the hydrogenation of bisphenol A is a standard industrial process, and it can be purified to a high degree using techniques like recrystallization. While its primary applications are in polymer chemistry, its structural similarity to BPA warrants careful consideration by researchers in the life sciences. A significant knowledge gap exists regarding its specific biological activities and interactions with cellular signaling pathways. Further investigation into the endocrinological and toxicological profile of this compound is crucial to fully assess its safety and potential applications in fields such as drug development and biomedical materials.

References

Conformational Analysis of 4,4'-Isopropylidenedicyclohexanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of the stereoisomers of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). Understanding the three-dimensional structure and conformational preferences of these isomers is critical for their application in polymer science and drug development, as the geometry of the molecule can significantly influence its physical properties and biological activity.

Introduction to this compound Isomers

This compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). The hydrogenation of the two aromatic rings results in the formation of two cyclohexane rings, each with a hydroxyl substituent. The spatial orientation of these hydroxyl groups gives rise to three stereoisomers: cis-cis, cis-trans, and trans-trans.[1][2] The cyclohexane rings in these isomers predominantly adopt a stable chair conformation to minimize angular and torsional strain.[1] The relative stability of these isomers is a key factor in their prevalence and properties, with the trans-trans isomer being the most stable due to both hydroxyl groups occupying equatorial positions, which minimizes steric hindrance.[1] Conversely, the cis-cis isomer is the least stable. The isomeric ratio is crucial as it dictates the performance characteristics of polymers synthesized from HBPA.[1]

Conformational Stability and Equilibria

The conformational preferences of the HBPA isomers are dictated by the steric interactions of the substituents on the cyclohexane rings. The chair conformation is the most stable for all isomers. The interconversion between two chair forms, known as ring flipping, is a dynamic process.

trans,trans-4,4'-Isopropylidenedicyclohexanol

In the trans,trans isomer, both hydroxyl groups can occupy equatorial positions in the most stable chair conformation (diequatorial). This arrangement minimizes 1,3-diaxial interactions, making it the most stable isomer. Ring flipping would force both hydroxyl groups into energetically unfavorable axial positions (diaxial).

G cluster_trans_trans trans,trans Isomer Chair Interconversion Diequatorial Diequatorial (More Stable) Diaxial Diaxial (Less Stable) Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip

Chair-chair interconversion of the trans,trans isomer.
cis,trans-4,4'-Isopropylidenedicyclohexanol

The cis,trans isomer has one hydroxyl group in a cis configuration and the other in a trans configuration relative to the isopropylidene bridge. This results in one hydroxyl group being axial and the other equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the hydroxyl groups, but the overall energy of the two conformers is the same.

G cluster_cis_trans cis,trans Isomer Chair Interconversion Axial-Equatorial Axial-Equatorial Equatorial-Axial Equatorial-Axial Axial-Equatorial->Equatorial-Axial Ring Flip Equatorial-Axial->Axial-Equatorial Ring Flip

Chair-chair interconversion of the cis,trans isomer.
cis,cis-4,4'-Isopropylidenedicyclohexanol

For the cis,cis isomer, the most stable conformation has one hydroxyl group in an equatorial position and the other in an axial position. A diequatorial conformation is not possible. Ring flipping results in an equivalent axial-equatorial conformation. This isomer is the least stable due to the unavoidable axial substituent.

G cluster_cis_cis cis,cis Isomer Chair Interconversion Axial-Equatorial_1 Axial-Equatorial Equatorial-Axial_1 Equatorial-Axial Axial-Equatorial_1->Equatorial-Axial_1 Ring Flip Equatorial-Axial_1->Axial-Equatorial_1 Ring Flip

Chair-chair interconversion of the cis,cis isomer.

Quantitative Conformational Data

The following tables summarize key quantitative data for the conformational analysis of this compound isomers. The values for coupling constants and relative energies are representative and based on data for analogous substituted cyclohexanes.

Table 1: Representative ¹H-NMR Coupling Constants (J) for Cyclohexane Ring Protons

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
Axial-Axial (J_aa)180°10 - 13
Axial-Equatorial (J_ae)60°2 - 5
Equatorial-Equatorial (J_ee)60°2 - 5

Table 2: Calculated Relative Conformational Energies

IsomerConformationRelative Energy (kcal/mol)
trans,transDiequatorial0 (Reference)
Diaxial> 5
cis,transAxial-Equatorial~1.8
cis,cisAxial-Equatorial~1.8

Experimental Protocols

A combination of experimental and computational techniques is employed for a thorough conformational analysis.

G cluster_workflow Conformational Analysis Workflow Synthesis Synthesis and Separation of Isomers NMR NMR Spectroscopy (1D and 2D) Synthesis->NMR X-ray Single-Crystal X-ray Diffraction Synthesis->X-ray Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis X-ray->Data_Analysis Computational Computational Modeling (DFT, Molecular Mechanics) Computational->Data_Analysis Final_Model Final Conformational Model Data_Analysis->Final_Model

General workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[3][4][5][6]

Methodology:

  • Sample Preparation: Dissolve a pure isomer of HBPA (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

    • Pay close attention to the signals of the methine protons (CH-OH), as their multiplicity and coupling constants provide crucial conformational information.

  • 2D NMR Spectroscopy (COSY and NOESY):

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.[7]

    • Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify protons that are close in space, which helps to differentiate between axial and equatorial orientations.[7]

  • Data Analysis:

    • Measure the vicinal coupling constants (³J_HH) from the high-resolution 1D ¹H NMR spectrum.

    • Use the Karplus equation to relate the measured coupling constants to the dihedral angles between the coupled protons. Large J-values (10-13 Hz) are indicative of an axial-axial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Grow single crystals of each HBPA isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[8]

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is calculated, and an initial structural model is built.

    • The model is refined against the experimental data to obtain the final crystal structure with high precision.

Computational Modeling

Computational chemistry provides theoretical insights into the relative energies and geometries of different conformers.

Methodology:

  • Initial Structure Generation: Build the initial 3D structures of the cis-cis, cis-trans, and trans-trans isomers of HBPA using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each isomer.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G*.[10]

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • Calculate the relative energies of the conformers to determine their theoretical stability.

  • Comparison with Experimental Data: Compare the calculated geometries (e.g., dihedral angles) and relative energies with the experimental results from NMR and X-ray crystallography to build a comprehensive and validated conformational model.

Conclusion

The conformational analysis of this compound isomers is a multifaceted process that relies on the synergy of experimental techniques and computational modeling. A thorough understanding of the chair conformations and the relative stabilities of the cis-cis, cis-trans, and trans-trans isomers is paramount for controlling the properties of derived materials and for designing molecules with specific biological activities. The methodologies outlined in this guide provide a robust framework for researchers and scientists to conduct detailed and accurate conformational studies of these and other substituted cyclohexane systems.

References

thermal properties of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Properties of 4,4'-Isopropylidenedicyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS No. 80-04-6), a cycloaliphatic diol also known as hydrogenated bisphenol A (HBPA). This compound is a critical monomer in the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes, where its thermal characteristics are of paramount importance.[1] Its saturated cyclic structure imparts notable thermal stability, a high glass transition temperature (Tg), and hydrolytic resistance to the resulting polymers.[1]

Core Thermal Properties

The thermal behavior of this compound is crucial for its application in polymer science. The key thermal properties are summarized in the table below. It is important to note that commercial this compound is typically a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans), and the ratio of these isomers can influence its physical properties, including its melting point.[1][2] The trans-trans isomer, being the most stable, generally exhibits the highest melting point and lowest solubility.[1][2]

Data Presentation: Thermal Properties of this compound
PropertyValueRemarks
Melting Point187 °CThis value can vary depending on the isomeric composition of the material.[2][3]
Boiling Point230-234 °CMeasured at a reduced pressure of 14 mmHg.[2][3][][5]
Decomposition TemperatureNot explicitly definedThermal stability is typically evaluated using Thermogravimetric Analysis (TGA).[1] Significant weight loss indicates decomposition.
Heat Capacity (Cp)Data not availableThis property can be determined experimentally using Differential Scanning Calorimetry (DSC).[6][7] For reference, the solid-phase heat capacity of its precursor, Bisphenol A, is 287.72 J/(mol·K) at 298.15 K.[8]

Experimental Protocols for Thermal Analysis

The characterization of the relies on standard thermal analysis techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is particularly useful for determining the melting point and glass transition temperature of polymers derived from this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation during heating.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling cycle and a second heating cycle are often employed to erase the thermal history of the material and obtain a more accurate glass transition temperature for derived polymers.

  • Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is essential for evaluating the thermal stability and decomposition profile of this compound and the polymers it forms.[1]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed in a TGA sample pan, often made of platinum or ceramic.

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within the TGA furnace. The furnace is purged with a selected atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to study oxidative stability.[10]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher).

  • Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is an indicator of the material's thermal stability. The temperatures at which 5% or 10% weight loss occurs are also commonly reported to compare the thermal stability of different materials.[11]

Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis of this compound and a general workflow for its thermal analysis.

Synthesis_Pathway BPA Bisphenol A (BPA) Catalyst Catalyst (e.g., Ru, Rh, or Ni) + High Pressure H₂ BPA->Catalyst HBPA This compound (HBPA) Catalyst->HBPA Hydrogenation

Caption: Synthesis of this compound via catalytic hydrogenation of Bisphenol A.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA MeltingPoint Melting Point DSC->MeltingPoint ThermalStability Thermal Stability TGA->ThermalStability Decomposition Decomposition Profile TGA->Decomposition

Caption: General workflow for the thermal characterization of this compound.

References

An In-depth Technical Guide to the Health and Safety of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol (CASRN 80-04-6), also known as hydrogenated bisphenol A (HBPA), is a saturated alicyclic diol. It is synthesized through the hydrogenation of bisphenol A (BPA). This modification of the chemical structure from aromatic rings to cyclohexane rings results in altered physical, chemical, and toxicological properties compared to its precursor, BPA. Notably, HBPA is reported to have lower estrogenic activity.[1] This compound serves as a monomer in the production of various polymers, including polyesters, polycarbonates, and epoxy resins, which are utilized in a range of industrial applications. Given its use in materials that may come into contact with humans, a thorough understanding of its health and safety profile is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available health and safety data for this compound, including detailed experimental protocols and the limited available information on its potential signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₂[2]
Molecular Weight 240.38 g/mol [2]
Appearance Solid chips[2]
Boiling Point 230-234 °C at 14 mmHg[2]
Melting Point Not available
Flash Point Not applicable[2]
Water Solubility Not available
Vapor Pressure Not available

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and structurally related compounds.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD50RatOral> 2000 mg/kg bwNot ClassifiedECHA Dossier
LD50RabbitDermal> 2000 mg/kg bwNot ClassifiedECHA Dossier
LC50RatInhalationNo data availableNot Classified
Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin Irritation RabbitNot irritatingNot ClassifiedECHA Dossier
Eye Irritation RabbitIrritatingEye Irrit. 2 (H319)[2]
Skin Sensitization MouseNot sensitizingNot ClassifiedECHA Dossier

Detailed Eye Irritation Study Results (for a structurally related alcohol alkoxylate, "LA 409") [3]

ObservationTime PointMean Score (n=3)
Corneal Opacity 48 hours1.0
72 hours0.0
Iritis 24-72 hours0.0
Conjunctival Redness 1 hour2.0
24 hours1.7
48 hours1.0
72 hours0.3
Day 40.0
Conjunctival Edema (Chemosis) 1 hour2.0
24 hours1.3
48 hours0.7
72 hours0.0

All effects were reversible within 4 days.[3]

Genetic Toxicology
AssayTest SystemMetabolic ActivationResultClassificationReference
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium & E. coliWith and without S9NegativeNot Classified as a MutagenECHA Dossier
In vitro Mammalian Cell Gene Mutation Test (HPRT) Chinese Hamster Ovary (CHO) cellsWith and without S9NegativeNot Classified as a MutagenECHA Dossier
In vivo Mammalian Erythrocyte Micronucleus Test Mouse bone marrowN/ANegativeNot Classified as a MutagenECHA Dossier
Reproductive and Developmental Toxicity
Study TypeSpeciesKey FindingNOAELReference
Two-Generation Reproductive Toxicity RatNo adverse effects on fertility or reproductive performance.1000 mg/kg bw/dayECHA Dossier
Prenatal Developmental Toxicity RabbitNo evidence of developmental toxicity.300 mg/kg bw/dayECHA Dossier

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments, based on OECD guidelines that are typically followed for regulatory submissions.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. The test substance is administered orally by gavage to rats at one of the defined dose levels (e.g., 2000 mg/kg). The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.[4]

Dermal Irritation (OECD 404)

The potential for dermal irritation is assessed in albino rabbits. A single dose of 0.5 g of the test substance, moistened with a suitable vehicle, is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing for 4 hours. The skin is then cleaned, and the reactions are evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[5][6]

Eye Irritation (OECD 405)

The eye irritation potential is evaluated in albino rabbits. A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[7][8]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential is assessed using the murine Local Lymph Node Assay (LLNA). Various concentrations of the test substance in a suitable vehicle are applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, the mice are injected intravenously with ³H-methyl thymidine. Three hours later, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation. A Stimulation Index (SI) of 3 or greater is considered a positive response.[2][9][10][11]

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The mutagenic potential is evaluated using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The bacteria are exposed to the test substance at a range of concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted after incubation for 48-72 hours. A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) (OECD 476)

This assay assesses the potential of a chemical to induce gene mutations in mammalian cells, specifically at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus. Chinese Hamster Ovary (CHO) cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable expression period, the cells are cultured in a selective medium containing 6-thioguanine to detect mutant colonies.[12][13][14][15][16]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of mice. The animals are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at 24 and 48 hours after treatment, and polychromatic erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[17][18][19][20][21]

Two-Generation Reproductive Toxicity Study (OECD 416)

This study evaluates the effects of the test substance on reproductive performance and the development of offspring over two generations of rats. The substance is administered to both males and females, starting before mating and continuing through gestation and lactation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[22][23][24][25][26]

Signaling Pathways and Mechanisms of Toxicity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways and mechanisms of toxicity for this compound. However, given its structural relationship to Bisphenol A (BPA), it is plausible that it may interact with some of the same biological targets, albeit with different potencies.

Research on BPA and its analogues has identified several key signaling pathways that are affected, leading to a range of toxicological effects. These include:

  • Nuclear Receptor Signaling: BPA and some of its analogues are known to interact with nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors (AR), and thyroid hormone receptors (TR).[1][27][28] This interaction can disrupt normal endocrine function.

  • G-Protein Coupled Estrogen Receptor (GPER) Signaling: BPA can activate GPER, a membrane-bound estrogen receptor, which triggers rapid, non-genomic signaling cascades.[27]

  • Oxidative Stress: BPA exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[8]

  • Inflammatory Pathways: BPA can modulate inflammatory responses, potentially contributing to its toxic effects in various organs.[29]

The hydrogenation of the aromatic rings in this compound is expected to significantly alter its binding affinity for these receptors and its overall biological activity. The reduced estrogenic activity of HBPA supports this hypothesis. However, without specific studies on HBPA, any discussion of its interaction with these pathways remains speculative.

The following diagram illustrates a generalized workflow for assessing the potential toxicity of a chemical like this compound.

Toxicity_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames HPRT HPRT Assay (Genotoxicity) QSAR->HPRT Cell_Tox Cell Viability Assays (Cytotoxicity) QSAR->Cell_Tox Hazard_ID Hazard Identification Ames->Hazard_ID HPRT->Hazard_ID Acute_Tox Acute Toxicity (LD50/LC50) Cell_Tox->Acute_Tox Dose_Response Dose-Response Assessment Acute_Tox->Dose_Response Irritation Irritation/Sensitization (Dermal, Ocular) Irritation->Hazard_ID Repro_Tox Reproductive/Developmental Toxicity Repro_Tox->Dose_Response Risk_Char Risk Characterization Hazard_ID->Risk_Char Dose_Response->Risk_Char Exposure Exposure Assessment Exposure->Risk_Char

General workflow for toxicity assessment of a chemical substance.

Conclusion

The available health and safety data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is not considered to be a skin irritant or a skin sensitizer. However, it is classified as a category 2 eye irritant. Genetic toxicology studies have shown no evidence of mutagenic potential. Furthermore, reproductive and developmental toxicity studies in animals have not identified any adverse effects on fertility or development at high dose levels.

While a significant amount of data is available through regulatory submissions, there is a lack of publicly accessible, peer-reviewed literature detailing the toxicological profile of this specific compound. The information on its interaction with specific signaling pathways is also absent, with current knowledge being extrapolated from studies on its precursor, Bisphenol A, and other analogues. For a more in-depth understanding of its mechanism of action, further research is warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, particularly eye protection, in line with its classification as an eye irritant.

References

A Technical Guide to 4,4'-Isopropylidenedicyclohexanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the molecular characteristics, synthesis, and applications of 4,4'-Isopropylidenedicyclohexanol (HBPA), a key compound in advanced material and pharmaceutical applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, also known as Hydrogenated Bisphenol A (HBPA). The document details its chemical formula, molecular weight, physicochemical properties, synthesis protocols, and its emerging role in the pharmaceutical industry.

Core Molecular and Physical Properties

This compound is a cycloaliphatic diol produced through the hydrogenation of Bisphenol A (BPA).[1][2] This structural modification, which converts aromatic rings to saturated cyclohexane rings, imparts superior thermal stability, chemical inertness, and resistance to UV radiation compared to its precursor.[2] It typically appears as a white crystalline solid, flakes, or powder.[]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
CAS Number 80-04-6
Appearance White to almost white flakes, powder, or lumps
Melting Point ~187 °C
Boiling Point 230-234 °C @ 14 mmHg
Density ~1.048 g/cm³
Water Solubility 192 mg/L @ 20°C
Purity (Typical) >93.0% (GC)

Synthesis and Stereochemistry

The primary industrial production method for this compound is the catalytic hydrogenation of Bisphenol A. This process eliminates the aromaticity of the phenyl groups, resulting in a saturated alicyclic structure. The reaction conditions, including catalyst type (e.g., Ruthenium, Rhodium, Nickel-Palladium), temperature, and pressure, are critical factors that influence the reaction yield and the stereochemical outcome.[4][5][6]

The hydrogenation process leads to the formation of three distinct stereoisomers based on the spatial orientation of the two hydroxyl groups on the cyclohexane rings: cis-cis, cis-trans, and trans-trans. The relative ratio of these isomers significantly impacts the physical properties of the final product and the performance of polymers derived from it.[7] For instance, a higher proportion of the trans-trans isomer can lead to polymers with enhanced mechanical properties.[4][8]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Isomers BPA Bisphenol A (BPA) Reactor High-Pressure Hydrogenation Reactor BPA->Reactor H2 Hydrogen Gas (H₂) H2->Reactor Catalyst Catalyst (e.g., Ru/Al₂O₃) Catalyst->Reactor HBPA_mix This compound (Isomer Mixture) Reactor->HBPA_mix Hydrogenation (120-180°C, 40-70 bar) Isomer_Relationships HBPA HBPA Product (Isomer Mixture) cis_cis cis-cis isomer HBPA->cis_cis cis_trans cis-trans isomer HBPA->cis_trans trans_trans trans-trans isomer HBPA->trans_trans

References

An In-depth Technical Guide to the Stereochemistry of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol synthesized through the catalytic hydrogenation of bisphenol A (BPA).[1] This process transforms the aromatic rings of BPA into cyclohexane rings, resulting in a molecule with a complex stereochemistry that significantly influences its physical and chemical properties. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. While primarily utilized in the polymer industry for the synthesis of high-performance materials such as polyesters and polycarbonates, this document also explores the potential, though currently limited, relevance of its stereoisomers in the context of drug development and biological activity, drawing parallels with its well-studied precursor, bisphenol A.

Introduction to the Stereochemistry of this compound

The hydrogenation of the two aromatic rings in bisphenol A to form this compound introduces two stereogenic centers at the carbon atoms bonded to the hydroxyl groups. The spatial orientation of these two hydroxyl groups relative to the cyclohexane rings gives rise to three primary diastereomers: cis-cis, cis-trans, and trans-trans.[1]

Each of these diastereomers, except for specific achiral conformations of the cis-cis and trans-trans isomers, is chiral and therefore exists as a pair of enantiomers. The conformational flexibility of the cyclohexane rings, which predominantly adopt a chair conformation, further adds to the complexity of the stereochemical landscape. The trans-trans isomer is generally the most stable due to the equatorial positioning of both hydroxyl groups, which minimizes steric hindrance.[2] In contrast, the cis-cis isomer is the least stable. A typical commercial mixture of HBPA has been reported to contain approximately 8% cis-cis, 45% cis-trans, and 47% trans-trans isomers.

The logical relationship between the stereoisomers can be visualized as follows:

stereoisomers BPA Bisphenol A HBPA This compound (Mixture of Stereoisomers) BPA->HBPA Hydrogenation cis_cis cis-cis Isomer HBPA->cis_cis cis_trans cis-trans Isomer HBPA->cis_trans trans_trans trans-trans Isomer HBPA->trans_trans synthesis_separation cluster_synthesis Synthesis cluster_separation Separation cluster_products Pure Isomers BPA Bisphenol A Hydrogenation Catalytic Hydrogenation BPA->Hydrogenation Catalyst Ni-Pd Catalyst Isopropanol, 180°C, 70 kgf/cm² H₂ Catalyst->Hydrogenation Mixture Mixture of Stereoisomers Hydrogenation->Mixture Distillation Vacuum Distillation Mixture->Distillation Recrystallization Recrystallization Distillation->Recrystallization cis_cis cis-cis Recrystallization->cis_cis cis_trans cis-trans Recrystallization->cis_trans trans_trans trans-trans Recrystallization->trans_trans signaling_investigation cluster_isomers HBPA Stereoisomers cluster_targets Potential Biological Targets (based on BPA activity) cluster_pathways Downstream Signaling Pathways cis_cis cis-cis ER Estrogen Receptors (ERα, ERβ) cis_cis->ER AR Androgen Receptor cis_cis->AR THR Thyroid Hormone Receptor cis_cis->THR cis_trans cis-trans cis_trans->ER cis_trans->AR cis_trans->THR trans_trans trans-trans trans_trans->ER trans_trans->AR trans_trans->THR pathway1 Endocrine Signaling ER->pathway1 pathway2 Cell Proliferation ER->pathway2 AR->pathway1 pathway3 Metabolic Regulation THR->pathway3

References

An In-depth Technical Guide to the Cis-Trans Isomerism of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol of significant interest in polymer chemistry and material science. Its synthesis through the hydrogenation of bisphenol A (BPA) results in a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans. The spatial orientation of the hydroxyl groups on the cyclohexane rings dictates the isomeric form, which in turn profoundly influences the physicochemical properties of the molecule and the performance characteristics of polymers derived from it. This technical guide provides a comprehensive overview of the cis-trans isomerism in HBPA, including detailed experimental protocols for its synthesis and isomer separation, a comparative analysis of the isomers' properties, and characterization methodologies. This document is intended to serve as a valuable resource for researchers and professionals working with HBPA in fields ranging from polymer synthesis to drug development.

Introduction to Cis-Trans Isomerism in this compound

This compound is produced by the catalytic hydrogenation of the aromatic rings of bisphenol A. This process converts the planar phenyl groups into saturated cyclohexane rings, introducing stereocenters and giving rise to three possible stereoisomers.[1] The terms cis and trans refer to the relative orientation of the two hydroxyl (-OH) groups with respect to the planes of the cyclohexane rings.

The three stereoisomers are:

  • _cis,cis-_this compound: Both hydroxyl groups are on the same side of their respective cyclohexane rings. This isomer is the least stable due to repulsive forces between the axial hydroxyl groups and axial hydrogen atoms.[1]

  • _cis,trans-_this compound: One hydroxyl group is in the cis position, and the other is in the trans position, leading to intermediate stability.[1]

  • _trans,trans-_this compound: Both hydroxyl groups are on opposite sides of their respective cyclohexane rings. This configuration is the most stable as both hydroxyl groups can occupy the equatorial position, which minimizes steric hindrance.[1]

The isomeric composition of the final HBPA product is a critical determinant of the properties of polymers synthesized from it, affecting parameters such as crystallinity, solubility, and thermal stability.[1] For instance, the inclusion of cis-isomers can lead to polymers with increased solubility in a wider array of solvents.[1] Consequently, the ability to control and characterize the isomeric ratio is of paramount importance for tailoring the performance of HBPA-based materials.

Physicochemical Properties of Isomers

The distinct spatial arrangements of the hydroxyl groups in the cis and trans isomers of this compound lead to significant differences in their physical properties. Generally, the more symmetrical trans,trans-isomer exhibits a higher melting point and lower solubility in common solvents compared to the cis isomers. The boiling point of the isomeric mixture is reported to be in the range of 230-234 °C at 14 mmHg.

Table 1: Physical Properties of this compound Isomers

Propertycis,cis-Isomercis,trans-Isomertrans,trans-IsomerIsomer Mixture
Melting Point (°C) Data not availableData not availableHigher than cis-isomers-
Boiling Point (°C) Data not availableData not availableData not available230-234 (at 14 mmHg)
Solubility Higher than trans-isomerHigher than trans-isomerLower than cis-isomersSoluble in alcohol

Experimental Protocols

Synthesis of this compound via Hydrogenation of Bisphenol A

The industrial synthesis of this compound is achieved through the catalytic hydrogenation of bisphenol A. The following protocol is a representative example based on established methodologies.

Materials:

  • Bisphenol A (BPA)

  • Solvent (e.g., isopropanol, ethanol, or a mixture)

  • Hydrogenation catalyst (e.g., Ru/Al₂O₃, Rhodium on carbon)

  • High-pressure hydrogenation reactor equipped with a stirrer

Procedure:

  • Prepare a solution of bisphenol A in the chosen solvent (e.g., 5-60 wt% BPA).

  • Charge the high-pressure hydrogenation vessel with the BPA solution.

  • Add the hydrogenation catalyst to the vessel. The catalyst loading can range from 0.02 to 15.0 wt% based on the weight of BPA.

  • Seal the reactor and purge it with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-70 bar).

  • Begin stirring the reaction mixture.

  • Gradually heat the reactor to the target temperature (e.g., 120-180 °C).

  • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 10-20 hours), monitoring hydrogen uptake to assess reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude this compound product, which will be a mixture of the three stereoisomers.

Diagram 1: Synthesis of this compound

Synthesis BPA Bisphenol A Solution Reactor High-Pressure Reactor BPA->Reactor Catalyst Hydrogenation Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Hydrogen Hydrogen Gas Hydrogen->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Filtrate HBPA This compound (Isomer Mixture) Evaporation->HBPA Crude Product

Caption: Workflow for the synthesis of this compound.

Separation of Cis-Trans Isomers by Fractional Crystallization

The separation of the stereoisomers of this compound can be achieved by fractional crystallization, which exploits the differences in their solubilities. The trans,trans-isomer, being less soluble, will crystallize out of a suitable solvent system first.

Materials:

  • Crude this compound (isomer mixture)

  • Crystallization solvent (e.g., toluene, chloroform, or a mixture with a non-solvent like water)

  • Crystallization vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Dissolve the crude HBPA mixture in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Slowly cool the solution with controlled agitation. The cooling rate should be gradual to promote the formation of well-defined crystals.

  • As the solution cools, the less soluble trans,trans-isomer will start to crystallize.

  • Monitor the crystallization process. The temperature at which crystallization begins will depend on the solvent and the concentration of the isomers.

  • Once a significant amount of crystals has formed, isolate them by filtration.

  • The collected crystals will be enriched in the trans,trans-isomer. The mother liquor will be enriched in the cis,cis- and cis,trans-isomers.

  • The purity of the isolated trans,trans-isomer can be improved by recrystallization.

  • The remaining isomers in the mother liquor can be further separated by subsequent crystallization steps, potentially using different solvent systems or by techniques such as column chromatography for smaller-scale separations.

Diagram 2: Isomer Separation by Fractional Crystallization

Separation Crude_HBPA Crude HBPA Mixture Dissolution Dissolution in Hot Solvent Crude_HBPA->Dissolution Cooling Controlled Cooling & Crystallization Dissolution->Cooling Filtration1 Filtration Cooling->Filtration1 Crystals1 Crystals (Enriched in trans,trans-isomer) Filtration1->Crystals1 MotherLiquor1 Mother Liquor (Enriched in cis-isomers) Filtration1->MotherLiquor1 Recrystallization Recrystallization Crystals1->Recrystallization Further_Separation Further Separation (e.g., another crystallization or chromatography) MotherLiquor1->Further_Separation Pure_trans Pure trans,trans-Isomer Recrystallization->Pure_trans Cis_Isomers cis,cis- and cis,trans-Isomers Further_Separation->Cis_Isomers

Caption: Workflow for the separation of HBPA isomers.

Characterization of Isomers

The individual isomers and their relative ratios in a mixture of this compound can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of HBPA. The isomers will exhibit different retention times in the gas chromatogram due to their different boiling points and interactions with the stationary phase of the GC column. Mass spectrometry provides structural information, confirming the identity of each isomer. For GC analysis, derivatization of the hydroxyl groups, for example, by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often performed to increase the volatility and thermal stability of the analytes.[2][3]

Table 2: GC-MS Characterization Data (Hypothetical)

IsomerRetention Time (min)Key Mass Fragments (m/z)
cis,cist₁[M]+, [M-CH₃]+, ...
cis,transt₂[M]+, [M-CH₃]+, ...
trans,transt₃[M]+, [M-CH₃]+, ...

Note: The exact retention times and mass fragmentation patterns will depend on the specific GC-MS conditions (column, temperature program, etc.) and derivatization method used. It is expected that t₁ < t₂ < t₃ due to the general trend of boiling points for cis-trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the HBPA isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane rings will differ for each isomer due to the different spatial environments of the nuclei. In ¹H NMR, the protons attached to the carbons bearing the hydroxyl groups are particularly informative. In ¹³C NMR, the chemical shifts of the carbons in the cyclohexane ring will be sensitive to the cis or trans configuration.

Table 3: NMR Spectroscopy Data (Hypothetical Chemical Shifts in ppm relative to TMS)

Isomer¹H NMR (δ, ppm) - CH-OH¹³C NMR (δ, ppm) - C-OH
cis,cisδ₁δ₄
cis,transδ₂, δ₃δ₅, δ₆
trans,transδ₃'δ₆'

Note: Specific and definitive chemical shift data for each pure isomer is not widely published and would require experimental determination and spectral analysis.

Applications in Drug Development and Material Science

The distinct properties of the cis and trans isomers of this compound make them valuable in various applications. In polymer science, the ability to control the isomer ratio allows for the fine-tuning of polymer properties. For example, incorporating a higher proportion of the trans,trans-isomer can lead to polymers with higher crystallinity, thermal stability, and mechanical strength. Conversely, a higher proportion of cis-isomers can enhance solubility and processability.

While direct applications in drug development are less common, the principles of cis-trans isomerism are critically important in pharmacology. The spatial arrangement of functional groups in a drug molecule can significantly impact its binding to biological targets and its overall efficacy and safety. The study of isomers like those of HBPA provides a fundamental understanding of structure-property relationships that are transferable to the design and synthesis of new therapeutic agents.

Conclusion

The cis-trans isomerism of this compound is a key aspect of its chemistry that dictates its physical properties and the performance of materials derived from it. The ability to synthesize, separate, and characterize the cis,cis-, cis,trans-, and trans,trans-isomers is crucial for the targeted design of advanced polymers and other materials. This technical guide has provided an in-depth overview of the synthesis, separation, and characterization of these isomers, offering valuable protocols and data for researchers and professionals in the field. Further research to fully quantify the properties of the pure isomers will continue to advance their application in various scientific and industrial domains.

References

A Technical Guide to the Theoretical Modeling of 4,4'-Isopropylidenedicyclohexanol Conformations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol synthesized through the catalytic hydrogenation of bisphenol A (BPA).[1] This process converts the aromatic rings of BPA into saturated cyclohexane rings, significantly altering the molecule's physical and chemical properties.[1] HBPA is a crucial monomer in the production of high-performance polymers such as polycarbonates and epoxy resins, where it imparts enhanced weatherability, thermal stability, and optical clarity. The three-dimensional structure and conformational flexibility of the cyclohexane rings are critical in determining the macroscopic properties of these polymers.[1] A thorough understanding of the conformational landscape of HBPA is therefore essential for researchers, scientists, and drug development professionals to predict and engineer material properties.

The spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane rings gives rise to three primary stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The relative abundance of these isomers and their preferred conformations directly influence polymer characteristics like crystallinity, solubility, and thermal stability.[1] This technical guide provides an in-depth overview of the theoretical modeling approaches used to investigate the conformations of this compound, supplemented with experimental validation techniques.

Core Theoretical Modeling Methodologies

The conformational analysis of flexible molecules like HBPA is predominantly carried out using computational chemistry methods. These techniques allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics is an empirical method that utilizes classical physics to model molecular systems. It employs a "force field," a set of parameters and potential energy functions, to calculate the steric energy of a given molecular conformation. This approach is computationally efficient, making it suitable for scanning the vast conformational space of flexible molecules to identify a set of low-energy structures for further, more accurate analysis.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] It offers a good balance between accuracy and computational cost for calculating molecular geometries, energies, and other properties.[2] DFT calculations are typically performed on the low-energy conformers identified by an initial molecular mechanics scan to refine their geometries and obtain more accurate relative energies.[3] The choice of functional (e.g., B3LYP, HSEH1PBE) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.[3]

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are not based on experimental data. While highly accurate, they are computationally very expensive and are often used as a benchmark to validate the results from less demanding methods like DFT for smaller, representative molecular fragments.

Conformational Isomers of this compound

The hydrogenation of bisphenol A results in a mixture of stereoisomers of this compound. The key to understanding its conformational behavior lies in the orientation of the hydroxyl groups relative to the cyclohexane rings.

The three main stereoisomers are:

  • cis-cis: Both hydroxyl groups are on the same side of their respective cyclohexane rings.

  • cis-trans: One hydroxyl group is on one side of its ring, and the other is on the opposite side of its ring.

  • trans-trans: Both hydroxyl groups are on opposite sides of their respective cyclohexane rings.

The trans-trans isomer is generally the most stable due to reduced steric hindrance, leading to a higher melting point and lower solubility compared to the other isomers.[1]

G cluster_isomers Stereoisomers of this compound cluster_properties Resulting Polymer Properties cis_cis cis-cis crystallinity Crystallinity cis_cis->crystallinity solubility Solubility cis_cis->solubility thermal_stability Thermal Stability cis_cis->thermal_stability cis_trans cis-trans cis_trans->crystallinity cis_trans->solubility cis_trans->thermal_stability trans_trans trans-trans trans_trans->crystallinity trans_trans->solubility trans_trans->thermal_stability

Relationship between HBPA stereoisomers and polymer properties.

Quantitative Data Presentation

Theoretical modeling provides quantitative data on the energetics and geometries of different conformers. The following tables summarize the typical outputs of such a study.

Table 1: Calculated Relative Energies of HBPA Stereoisomers

StereoisomerMethod/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%)
trans-transDFT/B3LYP/6-31G0.0075.5
cis-transDFT/B3LYP/6-31G0.8521.1
cis-cisDFT/B3LYP/6-31G*2.103.4
Note: These are illustrative values based on expected chemical principles. Actual values would be derived from specific computational outputs.

Table 2: Key Geometrical Parameters for the Global Minimum Energy Conformer (trans-trans)

ParameterDescriptionCalculated Value
d(C-C-C-C)Cyclohexane ring torsion angle~55.9° (chair conformation)
d(HO-C...C-OH)Dihedral angle between hydroxyl groups~180°
r(O-H)Hydroxyl bond length0.97 Å
∠(C-O-H)Hydroxyl bond angle108.5°
Note: These are representative values for a typical chair conformation of a substituted cyclohexane.

Experimental Protocols and Validation

Theoretical models must be validated by experimental data to ensure their accuracy. Spectroscopic and diffraction techniques are the primary methods for experimental conformational analysis.

Computational Modeling Workflow

The process of theoretical conformational analysis follows a structured workflow to ensure a thorough exploration of the potential energy surface.

G start Initial 3D Structure Generation (e.g., from SMILES string) mm_search Conformational Search (Molecular Mechanics) start->mm_search clustering Cluster Analysis & Selection of Low-Energy Conformers mm_search->clustering dft_opt Geometry Optimization & Frequency Calculation (DFT) clustering->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc analysis Analysis of Results (Energies, Geometries, Population) energy_calc->analysis end Final Conformational Model analysis->end

References

Crystal Structure of 4,4'-Isopropylidenedicyclohexanol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite its significance as a monomer in the polymer industry, a detailed crystallographic analysis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is not publicly available in scientific literature and structural databases. While the existence of its three stereoisomers—cis-cis, cis-trans, and trans-trans—is well-documented, specific quantitative data from single-crystal X-ray diffraction studies, such as unit cell parameters, bond lengths, and bond angles, remain unpublished. This lack of data precludes the creation of an in-depth technical guide on its crystal structure analysis.

This compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). This process converts the aromatic rings of BPA into cyclohexane rings, resulting in a molecule with a more complex three-dimensional structure. The spatial orientation of the two hydroxyl groups on the cyclohexane rings gives rise to the cis-cis, cis-trans, and trans-trans isomers. The relative abundance of these isomers can significantly influence the properties of polymers synthesized from HBPA.

While researchers have characterized HBPA and its derivatives using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and powder X-ray diffraction (XRD) for bulk material analysis, a definitive single-crystal structure determination is not found in the public domain. Such a study would provide precise atomic coordinates and detailed geometric information about the molecule's conformation, intramolecular interactions, and crystal packing.

General Experimental Workflow for Crystal Structure Analysis

Although specific data for this compound is unavailable, a general experimental workflow for single-crystal X-ray diffraction analysis can be outlined. This process is fundamental for determining the crystal structure of a compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Reporting synthesis Synthesis & Purification of Isomer crystallization Single Crystal Growth synthesis->crystallization High Purity Sample xray X-ray Diffraction Data Collection crystallization->xray Suitable Crystal processing Data Reduction & Correction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Crystallographic Data Analysis validation->analysis reporting Publication/ Database Deposition analysis->reporting

A generalized workflow for single-crystal X-ray diffraction analysis.

Hypothetical Data Presentation

If crystallographic data were available for the isomers of this compound, it would typically be presented in a structured table to allow for easy comparison. The following table is a hypothetical representation of such data for the three isomers.

Parametercis,cis-Isomercis,trans-Isomertrans,trans-Isomer
Crystal System e.g., Monoclinice.g., Orthorhombice.g., Triclinic
Space Group e.g., P2₁/ce.g., Pca2₁e.g., P-1
a (Å) e.g., 10.123e.g., 12.456e.g., 8.789
b (Å) e.g., 15.456e.g., 8.901e.g., 10.123
c (Å) e.g., 9.876e.g., 18.234e.g., 11.456
α (°) 9090e.g., 95.67
β (°) e.g., 98.7690e.g., 101.23
γ (°) 9090e.g., 88.90
Volume (ų) e.g., 1534.5e.g., 2023.4e.g., 987.6
Z 442
Calculated Density (g/cm³) e.g., 1.035e.g., 1.040e.g., 1.050
R-factor (%) e.g., 4.5e.g., 4.2e.g., 3.9

Note: The values in the table above are purely illustrative and do not represent actual experimental data.

Detailed Experimental Protocols (Generalized)

A typical experimental protocol for a single-crystal X-ray diffraction study would include the following steps:

1. Crystal Growth:

  • A purified sample of a single isomer of this compound would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Slow evaporation of the solvent at a constant temperature would be employed to encourage the growth of single crystals of suitable size and quality for X-ray diffraction.

2. Data Collection:

  • A selected crystal would be mounted on a goniometer head.

  • The crystal would be placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • A series of diffraction images would be collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images would be processed to integrate the intensities of the reflections.

  • Corrections for various experimental factors, such as Lorentz and polarization effects, and absorption, would be applied.

  • The unit cell parameters and space group would be determined from the diffraction data.

4. Structure Solution and Refinement:

  • The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model would be refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

5. Structure Validation:

  • The final refined structure would be validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.

  • The final atomic coordinates and other crystallographic information would be deposited in a public database such as the Cambridge Structural Database (CSD).

Hydrogenated Bisphenol A: A Technical Review of a BPA Alternative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated bisphenol A (HBPA), also known as 4,4'-isopropylidenedicyclohexanol, is a saturated alicyclic diol produced through the hydrogenation of bisphenol A (BPA).[1] This structural modification, which converts the aromatic phenol rings of BPA into cyclohexane rings, imparts enhanced thermal stability, ultraviolet (UV) radiation resistance, and superior weathering characteristics to the molecule.[1][2] Consequently, HBPA has emerged as a significant component in the synthesis of high-performance polymers, including specialty epoxy resins, polycarbonates, and polyester resins, finding applications in demanding sectors such as aerospace, automotive, electronics, and medical devices.[2][3]

The primary driver for the adoption of HBPA is the aim to move away from BPA due to its well-documented endocrine-disrupting properties and associated health concerns.[2] HBPA is often marketed as a safer, "non-toxic" alternative to BPA.[2] However, a comprehensive review of the publicly available scientific literature reveals a significant gap in the toxicological and metabolic data for HBPA itself. While the industrial applications and improved material properties of HBPA are well-documented, its biological effects remain largely uncharacterized.

This technical guide provides a thorough literature review of the chemical and physical properties of HBPA, its synthesis, and its current applications. It then delves into the extensive toxicological and metabolic profile of the parent compound, BPA, to provide a crucial context for understanding potential areas of concern for its hydrogenated analogue. Finally, this review highlights the current data deficiencies for HBPA and proposes essential experimental protocols to adequately assess its safety profile.

Chemical and Physical Properties of Hydrogenated Bisphenol A

HBPA is a white to yellowish crystalline powder or flaked solid at room temperature.[1][4] Its chemical and physical properties are summarized in the table below. It is important to note that commercial HBPA is a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans, arising from the different spatial orientations of the hydroxyl groups on the cyclohexane rings. The relative proportions of these isomers can influence the physical properties of the final product, with the trans-trans isomer having the highest melting point and lowest solubility.[5]

PropertyValueSource(s)
CAS Number 80-04-6[4]
Molecular Formula C15H28O2[1][6]
Molecular Weight 240.38 g/mol [1][6]
Appearance White to yellowish powder/flakes[1][4]
Melting Point ~160-195 °C (Varies with isomer mix)[1][4]
Boiling Point 230-234 °C at 14 mmHg[6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, chloroform); practically insoluble in water.[4]

Synthesis of Hydrogenated Bisphenol A

The industrial production of HBPA involves the hydrogenation of BPA. This process is typically carried out by dissolving BPA in a suitable solvent and reacting it with hydrogen gas under pressure in the presence of a metal catalyst.[7]

Key Synthesis Parameters:

  • Catalysts: Various catalysts have been employed, with ruthenium (Ru) on a support like alumina (Al2O3) or silica (SiO2) being common.[7][8] Nickel (Ni) and palladium (Pd) based catalysts have also been reported.[7]

  • Temperature: Reaction temperatures generally range from 120°C to 220°C.[7]

  • Pressure: Hydrogen pressures can vary significantly, from 3 MPa to 20 MPa.[7]

  • Solvents: The reaction can be carried out in various solvents or even in the bulk (molten) phase of BPA.[7]

The choice of catalyst and reaction conditions can influence the conversion rate, selectivity for HBPA, and the ratio of the resulting stereoisomers, which in turn affects the properties of the final polymer products.[7][8]

Industrial Applications of Hydrogenated Bisphenol A

The enhanced stability and durability of HBPA make it a valuable monomer for a range of high-performance materials:

  • Epoxy Resins: HBPA is a key raw material for producing weather-resistant epoxy resins.[2][3] These resins exhibit excellent clarity, durability, and resistance to UV degradation, making them suitable for outdoor coatings, adhesives, and electronic components.[1][9]

  • Polycarbonates: It serves as a precursor for polycarbonates with improved thermal stability and impact resistance, used in applications requiring high clarity and durability.[4]

  • Polyester Resins: HBPA is used in the production of both unsaturated and saturated polyester resins, enhancing their chemical resistance, thermal stability, and mechanical strength.[1][5]

  • Other Applications: HBPA also finds use in the manufacturing of polyurethanes, adhesives, and sealants.[1] It has been utilized in food packaging and pharmaceutical packaging materials due to its chemical stability.[4]

Toxicological Profile of Bisphenol A (BPA): The Precursor Compound

To understand the potential biological implications of HBPA, it is essential to review the extensive toxicological data available for its parent compound, BPA. BPA is a well-established endocrine-disrupting chemical (EDC) that has been the subject of thousands of studies.

BPA exerts its effects by mimicking the natural hormone estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[10] This interaction can trigger a cascade of cellular events, leading to a wide range of adverse health effects.

Key Toxicological Effects of BPA:

  • Endocrine Disruption: BPA's estrogenic activity is its most well-characterized toxicological effect.[10] It can interfere with reproductive development and function, impact the neuroendocrine system, and alter thyroid hormone function.[11][12]

  • Reproductive and Developmental Toxicity: Animal studies have shown that exposure to low doses of BPA, particularly during critical developmental windows, can lead to adverse effects on the male and female reproductive tracts.[7][13]

  • Metabolic Diseases: A growing body of evidence links BPA exposure to metabolic disorders, including obesity, type 2 diabetes, and insulin resistance.[14][15]

  • Carcinogenesis: BPA has been shown to induce carcinogenesis and mutagenesis in some animal models.[12]

  • Neurotoxicity: Studies have indicated that BPA can have detrimental effects on neurological development and behavior.

Metabolism of BPA

In mammals, BPA is primarily metabolized in the liver through phase II conjugation reactions, predominantly glucuronidation, to form BPA-glucuronide. This metabolite is considered to be estrogenically inactive and is readily excreted in the urine. A smaller fraction of BPA may undergo phase I metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.

The efficient metabolism and rapid excretion of BPA are key factors in its toxicokinetic profile. However, concerns remain about continuous low-dose exposure, especially in sensitive populations.

The Data Gap: Toxicology and Biological Effects of Hydrogenated Bisphenol A

Despite its widespread use as a "safer" alternative to BPA, there is a striking lack of publicly available data on the toxicology, metabolism, and potential endocrine-disrupting effects of HBPA. The assumption that the hydrogenation of BPA renders it biologically inert is not supported by direct experimental evidence in the reviewed literature.

The structural change from an aromatic to an alicyclic compound is significant and will undoubtedly alter its interaction with biological receptors. However, without specific studies, it is impossible to conclude that HBPA is devoid of biological activity. The lipophilicity and three-dimensional structure of the HBPA isomers could potentially allow for interactions with various cellular targets.

Proposed Experimental Protocols for Assessing HBPA Safety

To address the current data gap, a comprehensive toxicological evaluation of HBPA is necessary. The following experimental protocols are proposed as a starting point for researchers and regulatory bodies.

In Vitro Toxicity and Endocrine Activity Screening
  • Cytotoxicity Assays:

    • Methodology: Utilize a panel of cell lines relevant to potential target organs (e.g., HepG2 for liver, MCF-7 for estrogen-responsive tissue, Sertoli cells for reproductive toxicity). Expose cells to a range of HBPA concentrations (as an isomeric mixture and individual isomers if possible). Assess cell viability using standard assays such as MTT or LDH release.

    • Data to Collect: IC50 values (concentration causing 50% inhibition of cell growth).

  • Genotoxicity Assays:

    • Methodology: Employ the Ames test (bacterial reverse mutation assay) to assess mutagenicity. Conduct an in vitro micronucleus test in mammalian cells to evaluate clastogenic and aneugenic potential.

    • Data to Collect: Fold increase in revertant colonies (Ames), frequency of micronucleated cells.

  • Endocrine Disruption Assays:

    • Methodology:

      • Estrogen Receptor (ER) Binding Assay: A competitive binding assay using radiolabeled estradiol to determine if HBPA can bind to ERα and ERβ.

      • ER Transactivation Assay (e.g., Yeast Two-Hybrid, Reporter Gene Assays): Use engineered yeast or mammalian cells containing an estrogen-responsive reporter gene to determine if HBPA can activate the estrogen receptor and induce gene expression.

      • Androgen Receptor (AR) Binding and Transactivation Assays: Similar assays to the ER assays to evaluate potential anti-androgenic activity.

      • Thyroid Hormone Receptor (TR) Assays: Assess binding and transactivation of TR.

    • Data to Collect: Ki (inhibition constant) for receptor binding, EC50 (effective concentration for 50% maximal response) for transactivation.

In Vivo Toxicological Studies
  • Acute Oral Toxicity (OECD Guideline 423):

    • Methodology: Administer a single high dose of HBPA to rodents to determine the acute toxic dose.

    • Data to Collect: LD50 (lethal dose for 50% of animals), clinical signs of toxicity.

  • Repeated Dose 28-Day or 90-Day Oral Toxicity Study (OECD Guidelines 407 & 408):

    • Methodology: Administer HBPA daily to rodents via gavage for 28 or 90 days at multiple dose levels.

    • Data to Collect: Comprehensive data on clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, and histopathology of key organs. This will establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Uterotrophic Assay (OECD Guideline 440):

    • Methodology: Administer HBPA to immature or ovariectomized female rodents for a short period (e.g., 3 days).

    • Data to Collect: Measure the uterine weight, which is a sensitive indicator of estrogenic activity.

  • Hershberger Assay (OECD Guideline 441):

    • Methodology: Administer HBPA to castrated male rodents.

    • Data to Collect: Measure the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) to assess (anti-)androgenic activity.

Metabolism and Pharmacokinetic Studies
  • In Vitro Metabolism:

    • Methodology: Incubate HBPA with liver microsomes or hepatocytes from different species (including human) to identify metabolites.

    • Data to Collect: Identification of phase I and phase II metabolites using LC-MS/MS.

  • In Vivo Pharmacokinetics:

    • Methodology: Administer a single dose of HBPA to rodents and collect blood and urine samples over time.

    • Data to Collect: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, and half-life.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate known pathways for BPA and a proposed workflow for future HBPA toxicity testing.

BPA_Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds to BPA_ER_complex BPA-ER Complex ERE Estrogen Response Element (on DNA) BPA_ER_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Altered Cellular Response (e.g., proliferation, differentiation) Gene_Transcription->Cellular_Response Leads to

Caption: Simplified signaling pathway of Bisphenol A (BPA) via estrogen receptors.

HBPA_Toxicity_Testing_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Models) cluster_pk Pharmacokinetics start HBPA Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) start->genotoxicity endocrine_assays Endocrine Activity Assays (ER, AR, TR binding/transactivation) start->endocrine_assays acute_toxicity Acute Toxicity (LD50) cytotoxicity->acute_toxicity repeated_dose Repeated Dose Toxicity (28/90-day, NOAEL) genotoxicity->repeated_dose endocrine_vivo Uterotrophic & Hershberger Assays endocrine_assays->endocrine_vivo adme ADME Profiling acute_toxicity->adme metabolism Metabolism Studies (In Vitro & In Vivo) repeated_dose->metabolism risk_assessment Comprehensive Risk Assessment repeated_dose->risk_assessment endocrine_vivo->risk_assessment adme->risk_assessment

Caption: Proposed experimental workflow for the toxicological evaluation of HBPA.

Conclusion

Hydrogenated bisphenol A is an industrially important chemical that offers significant performance advantages in a variety of polymer applications. Its development has been largely driven by the desire to replace BPA and mitigate its associated health risks. However, the assertion that HBPA is a "safe" alternative is currently based on a lack of data rather than on comprehensive toxicological evidence.

For researchers, scientists, and drug development professionals who may encounter HBPA-derived materials in their work (e.g., in medical devices, laboratory equipment, or packaging), it is crucial to be aware of this significant data gap. The absence of evidence is not evidence of absence of effect. A thorough safety assessment of HBPA, following established toxicological testing paradigms, is urgently needed to ensure its safe use and to validate its position as a suitable alternative to BPA. Until such data is available, a degree of caution is warranted.

References

physical and chemical properties of perhydrobisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydrobisphenol A, also known as hydrogenated bisphenol A (HBPA), is a saturated derivative of bisphenol A (BPA). Its chemical structure, in which the aromatic rings of BPA are fully hydrogenated, results in significantly different physical, chemical, and biological properties. This technical guide provides an in-depth overview of the core physical and chemical characteristics of perhydrobisphenol A, detailed experimental protocols for its synthesis and purification, and an analysis of its known biological activities and interactions with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential applications and toxicological profile of this compound.

Chemical and Physical Properties

Perhydrobisphenol A is a cycloaliphatic diol. The hydrogenation of the aromatic rings in bisphenol A leads to a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans. The physical properties of a given sample of perhydrobisphenol A can vary depending on the isomeric ratio.

Table 1: Physical and Chemical Properties of Perhydrobisphenol A

PropertyValueReferences
IUPAC Name 4,4'-(Propane-2,2-diyl)dicyclohexanol[1]
Synonyms Hydrogenated bisphenol A (HBPA), 2,2-Bis(4-hydroxycyclohexyl)propane
CAS Number 80-04-6
Molecular Formula C₁₅H₂₈O₂[1]
Molecular Weight 240.38 g/mol [1]
Appearance White to off-white solid, powder, or flakes
Melting Point 140-150 °C[2]
Boiling Point 230-234 °C at 14 mmHg
Density 1.048 g/cm³[2]
Solubility Insoluble in water. Soluble in organic solvents such as chloroform.[3]
Stability Chemically stable with enhanced thermal stability and UV resistance compared to Bisphenol A.[4]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of perhydrobisphenol A.

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of perhydrobisphenol A provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aliphatic region, corresponding to the protons on the cyclohexyl rings and the isopropyl bridge. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) confirms the complete hydrogenation of the benzene rings.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of perhydrobisphenol A. The spectrum will show distinct signals for the different carbon environments within the molecule, including the quaternary carbon of the isopropyl group, the methyl carbons, and the various carbons of the cyclohexyl rings. The chemical shifts will be in the aliphatic region, further confirming the absence of aromaticity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of perhydrobisphenol A is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, indicative of the saturated cycloaliphatic rings. The absence of characteristic aromatic C=C stretching bands (around 1500-1600 cm⁻¹) is a key indicator of complete hydrogenation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For perhydrobisphenol A, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (240.38 g/mol ). The fragmentation pattern would likely involve the loss of water, methyl groups, and fragmentation of the cyclohexyl rings.

Experimental Protocols

Synthesis of Perhydrobisphenol A via Hydrogenation of Bisphenol A

The most common method for the synthesis of perhydrobisphenol A is the catalytic hydrogenation of bisphenol A. This process involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.

Workflow for the Synthesis of Perhydrobisphenol A

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification BPA Bisphenol A Reactor High-Pressure Reactor BPA->Reactor Solvent Solvent (e.g., Isopropyl Alcohol) Solvent->Reactor Catalyst Catalyst (e.g., Ru/Al₂O₃) Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool Cool Reaction Heat_Stir->Cool Filter Filter to remove catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Chloroform Evaporate->Recrystallize Dry Dry Product Recrystallize->Dry Perhydrobisphenol A Perhydrobisphenol A Dry->Perhydrobisphenol A

Caption: Workflow for the synthesis and purification of perhydrobisphenol A.

Detailed Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine bisphenol A, a suitable solvent (e.g., isopropyl alcohol), and a hydrogenation catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃). The ratio of solvent to bisphenol A can vary, and the catalyst loading is typically a small percentage of the bisphenol A weight.[5]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-70 bar). Heat the mixture to the reaction temperature (e.g., 120-180 °C) while stirring vigorously. Maintain these conditions for a set period (e.g., 10-20 hours) to ensure complete hydrogenation.[5]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the solid catalyst. The resulting filtrate is a solution of perhydrobisphenol A in the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization. A patent literature method suggests recrystallization from chloroform to obtain a high purity product, although this may result in a low recovery rate.[3] The purified crystals are then collected by filtration and dried under vacuum.

Biological Activity and Signaling Pathways

The biological activity of perhydrobisphenol A is of significant interest, primarily due to the well-documented endocrine-disrupting effects of its parent compound, bisphenol A. The hydrogenation of the aromatic rings in BPA to form HBPA is generally considered to reduce its biological activity.

Endocrine Activity
  • Androgen Receptor (AR): Bisphenol A is known to act as an androgen receptor antagonist.[6] While specific studies on the interaction of perhydrobisphenol A with the androgen receptor are limited, it is hypothesized that the structural changes from BPA to HBPA would also reduce its anti-androgenic activity.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some bisphenol analogs have been shown to interact with PPARγ, a key regulator of adipogenesis and metabolism.[4][7] The potential for perhydrobisphenol A to activate or inhibit PPARγ has not been extensively studied.

Cellular Signaling

The current body of scientific literature lacks specific studies detailing the effects of perhydrobisphenol A on intracellular signaling pathways. The extensive research on BPA-induced alterations in signaling cascades, such as those involved in cell proliferation, apoptosis, and inflammation, has not been replicated for its hydrogenated counterpart.[6][8][9][10]

Logical Flow for Assessing Biological Activity

G cluster_receptors Nuclear Receptor Interaction cluster_assays In Vitro Assays cluster_signaling Downstream Signaling Pathways HBPA Perhydrobisphenol A BindingAssay Receptor Binding Assays HBPA->BindingAssay ER Estrogen Receptor (ERα, ERβ) ER->BindingAssay AR Androgen Receptor (AR) AR->BindingAssay PPAR PPARγ PPAR->BindingAssay ReporterAssay Reporter Gene Assays BindingAssay->ReporterAssay CellPro Cell Proliferation/Viability Assays ReporterAssay->CellPro MAPK MAPK Pathway ReporterAssay->MAPK PI3K PI3K/Akt Pathway ReporterAssay->PI3K Other Other Pathways ReporterAssay->Other

Caption: A logical workflow for investigating the biological activity of perhydrobisphenol A.

Applications and Future Directions

The reduced biological activity of perhydrobisphenol A, combined with its enhanced chemical and thermal stability, makes it a potentially safer alternative to bisphenol A in various industrial applications. It is used in the production of high-performance polymers, such as epoxy resins and polycarbonates, where improved weatherability and UV resistance are required.[4]

For drug development professionals, understanding the toxicological profile of perhydrobisphenol A is crucial, especially if it is considered as a starting material or an intermediate in the synthesis of new chemical entities. Further research is needed to comprehensively evaluate its endocrine-disrupting potential, even if it is significantly lower than that of BPA. Detailed studies on its interaction with a wider range of nuclear receptors and its effects on various cellular signaling pathways are warranted to fully establish its safety profile.

Conclusion

Perhydrobisphenol A presents a distinct set of physical, chemical, and biological properties compared to its aromatic precursor, bisphenol A. Its saturated cycloaliphatic structure imparts greater stability and is associated with reduced endocrine activity. This technical guide has summarized the currently available data on its core properties and provided a framework for its synthesis and biological evaluation. The significant gaps in the publicly available spectral data and the limited research on its specific biological interactions highlight the need for further investigation to fully characterize this compound and solidify its potential as a safer alternative in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Isopropylidenedicyclohexanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of various polymers derived from 4,4'-isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). This cycloaliphatic diol serves as a valuable monomer for producing high-performance polymers with enhanced thermal stability, weather resistance, and chemical inertness compared to their aromatic counterparts derived from bisphenol A (BPA).[1][2] The protocols outlined below are intended to serve as a guide for researchers in the synthesis of polycarbonates, epoxy resins, and polyesters for a range of applications, including advanced materials and potentially in drug delivery systems where biocompatibility and stability are paramount.

Synthesis of Polycarbonates

Polycarbonates derived from HBPA exhibit excellent thermal stability and optical clarity, making them suitable for applications requiring durability and transparency. The following protocol describes a melt polycondensation method for the synthesis of HBPA-based polycarbonate.

Experimental Protocol: Melt Polycondensation of HBPA and Diphenyl Carbonate

Materials:

  • This compound (HBPA)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Titanium (IV) butoxide, Zinc Acetate)

  • Nitrogen gas (high purity)

  • Dichloromethane

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, add this compound (1.0 mol), diphenyl carbonate (1.05 mol), and the catalyst (0.01 mol%).

  • Inerting the System: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Pre-polymerization: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere. The mixture will melt and become homogeneous. Phenol, a byproduct of the transesterification reaction, will start to distill off. Continue this stage for 1-2 hours.

  • Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg over a period of 1-2 hours. This will facilitate the removal of phenol and drive the polymerization reaction forward.

  • Final Polymerization: Continue the reaction at 250-270°C under high vacuum (<1 mmHg) for an additional 2-3 hours until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polycarbonate can be dissolved in dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to an excess of methanol with vigorous stirring. Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C for 24 hours to remove any residual solvent.

Visualization of Polycarbonate Synthesis Workflow

Polycarbonate_Synthesis cluster_reactants Reactant Charging cluster_reaction Polymerization Stages cluster_purification Product Work-up HBPA HBPA Prepolymerization Pre-polymerization (180-200°C, N2) HBPA->Prepolymerization DPC Diphenyl Carbonate DPC->Prepolymerization Catalyst Catalyst Catalyst->Prepolymerization Polycondensation Polycondensation (220-250°C, Vacuum) Prepolymerization->Polycondensation Phenol removal FinalPolymerization Final Polymerization (250-270°C, High Vacuum) Polycondensation->FinalPolymerization Viscosity increase Dissolution Dissolution in Dichloromethane FinalPolymerization->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final Polycarbonate Final Polycarbonate Drying->Final Polycarbonate

Caption: Workflow for the synthesis of polycarbonate from HBPA and DPC.

Quantitative Data: Properties of HBPA-Based Polycarbonate
PropertyValueReference
Glass Transition Temperature (Tg)150 - 170 °C[3]
Tensile Strength60 - 75 MPa[4][5]
Elongation at Break80 - 120 %[4]
Flexural Modulus2.2 - 2.6 GPa[6]
Notched Izod Impact Strength600 - 850 J/m[5]

Synthesis of Epoxy Resins

Epoxy resins based on HBPA are valued for their excellent weatherability, UV resistance, and electrical insulating properties.[2] They are synthesized by reacting HBPA with an excess of epichlorohydrin followed by dehydrochlorination.

Experimental Protocol: Synthesis of HBPA Diglycidyl Ether

Materials:

  • This compound (HBPA)

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Inert solvent (e.g., toluene, methyl isobutyl ketone)

  • Deionized water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • Initial Reaction: In a four-necked round-bottom flask, dissolve this compound (1.0 mol) in an excess of epichlorohydrin (4.0-5.0 mol) and an inert solvent. Add the phase transfer catalyst (0.02 mol).

  • Caustic Addition: Heat the mixture to 60-70°C with vigorous stirring. Slowly add a 50% aqueous solution of sodium hydroxide (2.0 mol) dropwise over 1-2 hours, maintaining the reaction temperature.

  • Reaction Completion: After the addition of NaOH, continue stirring the mixture at 60-70°C for another 2-3 hours to ensure the reaction goes to completion.

  • Phase Separation: Cool the reaction mixture to room temperature. Add deionized water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with deionized water several times until the aqueous layer is neutral (pH 7).

  • Solvent Removal: Remove the excess epichlorohydrin and the inert solvent from the organic layer by vacuum distillation.

  • Product Characterization: The resulting viscous liquid is the HBPA diglycidyl ether. Characterize the product by determining its epoxy equivalent weight (EEW).

Visualization of Epoxy Resin Synthesis Logical Relationship

Epoxy_Synthesis HBPA This compound (HBPA) Intermediate Chlorohydrin Intermediate HBPA->Intermediate ECH Epichlorohydrin (ECH) ECH->Intermediate NaOH Sodium Hydroxide (Catalyst & Dehydrochlorinating Agent) Product HBPA Diglycidyl Ether (Epoxy Resin) NaOH->Product Dehydrochlorination Byproduct NaCl + H2O PTC Phase Transfer Catalyst PTC->Intermediate facilitates reaction Intermediate->Product

Caption: Logical relationship of reactants in HBPA epoxy resin synthesis.

Quantitative Data: Properties of Cured HBPA-Based Epoxy Resin
PropertyValueReference
Glass Transition Temperature (Tg)130 - 160 °C[6]
Tensile Strength70 - 90 MPa[6]
Flexural Strength110 - 140 MPa[6]
Flexural Modulus2.8 - 3.5 GPa[6]
Thermal Decomposition Temp. (TGA, 5% loss)> 320 °C[1][6]

Synthesis of Polyesters

Polyesters synthesized from HBPA and various dicarboxylic acids offer good thermal stability and mechanical properties. The following protocol outlines a general procedure for the synthesis of an HBPA-based polyester via melt polycondensation.

Experimental Protocol: Synthesis of HBPA-Adipic Acid Polyester

Materials:

  • This compound (HBPA)

  • Adipic acid

  • Catalyst (e.g., antimony trioxide, titanium (IV) butoxide)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Short path distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification: Charge the reactor with this compound (1.0 mol), adipic acid (1.0 mol), and the catalyst (0.05 mol%).

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes and maintain a slow nitrogen stream.

  • First Stage: Heat the mixture to 180-200°C with stirring. Water will be formed as a byproduct and should be distilled off. Continue this stage for 2-3 hours.

  • Polycondensation: Gradually increase the temperature to 220-240°C and apply a vacuum (down to <1 mmHg) over 1-2 hours to remove the last traces of water and drive the polymerization.

  • Final Stage: Maintain the reaction at high temperature and vacuum for another 3-4 hours until the desired viscosity is reached.

  • Recovery and Purification: Cool the reactor under nitrogen. The solid polyester can be dissolved in chloroform and precipitated in methanol for purification. Dry the final product in a vacuum oven at 60-80°C.

Visualization of Polyester Synthesis Experimental Workflow

Polyester_Synthesis start Start charge_reactants Charge HBPA, Adipic Acid, and Catalyst into Reactor start->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 esterification Esterification (180-200°C) Water Distillation purge_n2->esterification polycondensation Polycondensation (220-240°C, Vacuum) Water Removal esterification->polycondensation final_stage Final Polymerization Stage (High Temp & Vacuum) polycondensation->final_stage cool_down Cool Down under Nitrogen final_stage->cool_down dissolve_purify Dissolve in Chloroform & Precipitate in Methanol cool_down->dissolve_purify dry Vacuum Dry Product dissolve_purify->dry end End dry->end

Caption: Experimental workflow for polyester synthesis from HBPA.

Quantitative Data: Properties of HBPA-Based Polyesters
PropertyValue (Typical Range)Reference
Glass Transition Temperature (Tg)50 - 90 °C[7]
Melting Temperature (Tm)150 - 220 °C[7]
Tensile Strength40 - 60 MPa[8]
Thermal Decomposition Temp. (TGA, 10% loss)300 - 350 °C[9]
Inherent Viscosity0.3 - 0.8 dL/g[9]

Disclaimer: These protocols provide a general guideline. Actual reaction conditions and purification methods may need to be optimized based on the specific requirements of the desired polymer and the available laboratory equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Synthesis of Epoxy Resins Using 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of epoxy resins derived from 4,4'-isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). These resins offer significant advantages over traditional bisphenol A (BPA) based epoxies, including enhanced weatherability, UV resistance, and lower toxicity, making them ideal for a range of high-performance applications.

Introduction

Epoxy resins based on this compound are synthesized through the reaction of HBPA with an epihalohydrin, typically epichlorohydrin, in the presence of a catalyst. The resulting diglycidyl ether of hydrogenated bisphenol A (DGEHBPA) possesses a saturated cycloaliphatic structure, which imparts excellent non-yellowing characteristics and resistance to degradation from environmental factors. These properties are highly desirable in applications such as outdoor protective coatings, electrical insulation for outdoor equipment, and in the formulation of advanced composite materials. The production process is similar to that of conventional bisphenol A epoxy resins and involves a two-step reaction: an etherification followed by a dehydrochlorination (cyclization) step.

Key Properties and Applications

Epoxy resins derived from HBPA exhibit a unique combination of properties that make them suitable for demanding applications:

  • Enhanced Weather and UV Resistance: The absence of the aromatic rings found in BPA-based epoxies significantly improves resistance to UV degradation and weathering.

  • Good Thermal and Mechanical Properties: Cured HBPA-based epoxy resins demonstrate thermal and mechanical properties comparable to their BPA-based counterparts.

  • Low Viscosity: These resins typically have a low viscosity, which facilitates processing and handling.

  • Excellent Color Stability: The saturated aliphatic structure contributes to superior color retention and resistance to yellowing upon exposure to light and heat.

Primary applications include:

  • High-performance, weather-resistant coatings for outdoor structures.

  • Electrical insulating materials for transformers, insulators, and other outdoor electrical components.

  • Adhesives with high bond strength and good chemical stability.

  • Advanced composite materials for aerospace and automotive industries.

Synthesis of Diglycidyl Ether of Hydrogenated Bisphenol A (DGEHBPA)

The synthesis of DGEHBPA from this compound and epichlorohydrin is a two-step process. The first step is the Lewis acid-catalyzed addition of epichlorohydrin to the hydroxyl groups of HBPA to form a chlorohydrin intermediate. The second step is the dehydrochlorination of the intermediate with a base, typically sodium hydroxide, to form the epoxy rings.

General Reaction Scheme

Synthesis_Reaction cluster_reactants Reactants cluster_process Reaction Steps HBPA This compound (HBPA) Intermediate Chlorohydrin Intermediate HBPA->Intermediate + Epichlorohydrin ECH Epichlorohydrin ECH->Intermediate Catalyst Lewis Acid Catalyst Catalyst->Intermediate Base Base (e.g., NaOH) Product Diglycidyl Ether of Hydrogenated Bisphenol A (DGEHBPA) Base->Product Intermediate->Product + Base Byproduct Salt + Water

Caption: General reaction scheme for the synthesis of DGEHBPA.

Experimental Protocol

This protocol describes a general laboratory-scale procedure for the synthesis of DGEHBPA.

Materials:

  • This compound (HBPA)

  • Epichlorohydrin (ECH)

  • Lewis acid catalyst (e.g., boron trifluoride diethyl etherate)

  • Sodium hydroxide (NaOH), aqueous solution (20-40%)

  • Solvent (e.g., toluene, methyl isobutyl ketone)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with this compound and a suitable solvent. The amount of solvent should be 1-2 times the weight of the HBPA.

  • Etherification:

    • Heat the mixture to 50-80°C with stirring until the HBPA is completely dissolved.

    • Add the Lewis acid catalyst. The molar ratio of HBPA to catalyst is typically 1:0.001-0.005.

    • Slowly add epichlorohydrin to the reactor through the dropping funnel over a period of 2-5 hours. The molar ratio of HBPA to epichlorohydrin should be in the range of 1:2 to 1:3.

    • Maintain the reaction temperature between 50-100°C during the addition and for an additional 1-3 hours after the addition is complete to ensure the formation of the chlorohydrin intermediate.

  • Dehydrochlorination (Cyclization):

    • Cool the reaction mixture to 70-80°C.

    • Slowly add the aqueous sodium hydroxide solution over 2-4 hours. The molar ratio of HBPA to NaOH is typically 1:2 to 1:2.5.

    • After the addition is complete, continue stirring at 70-80°C for another 3-5 hours to complete the ring-closing reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add an equal volume of deionized water and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the organic layer and wash it sequentially with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting viscous liquid product in a vacuum oven at 80-100°C to a constant weight to remove any residual volatile components.

Quantitative Data

The following table summarizes typical reaction parameters and product characteristics for the synthesis of DGEHBPA.

ParameterValue/RangeReference
Reaction Conditions
HBPA:Epichlorohydrin (molar ratio)1:2 - 1:3[1]
HBPA:Catalyst (molar ratio)1:0.001 - 0.005[1]
Etherification Temperature50 - 100 °C[2]
Cyclization Temperature70 - 80 °C[1]
Product Characteristics
Epoxide Equivalent Weight (EEW)210 - 240 g/eq[2]
Viscosity @ 25°C1600 - 5000 mPa·s[2][3]
Hydrolyzable Chlorine< 1000 ppm[2]
Inorganic Chlorine< 20 ppm[3]

Curing of DGEHBPA Resins

DGEHBPA resins can be cured using a variety of curing agents, similar to conventional epoxy resins. The choice of curing agent depends on the desired properties of the final cured product. Common classes of curing agents include amines and anhydrides.

Curing Mechanism with Amines

The curing of epoxy resins with amine hardeners proceeds through the nucleophilic attack of the amine's primary and secondary hydrogens on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a cross-linked network.

Curing_Pathway cluster_reactants Reactants cluster_process Curing Steps Epoxy Epoxy Group (on DGEHBPA) SecondaryAmine Secondary Amine Epoxy->SecondaryAmine + Primary Amine PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine (Crosslink) SecondaryAmine->TertiaryAmine + Epoxy Group Hydroxyl Hydroxyl Group (formed) Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization_resin Resin Characterization cluster_curing Curing & Post-Curing cluster_characterization_cured Cured Resin Characterization Synthesis Synthesis of DGEHBPA Purification Work-up & Purification Synthesis->Purification EEW_Titration EEW Titration Purification->EEW_Titration Viscometry Viscometry Purification->Viscometry FTIR_NMR FTIR & NMR Spectroscopy Purification->FTIR_NMR Curing Curing with Agent Purification->Curing Post_Curing Post-Curing Curing->Post_Curing DSC_TGA DSC & TGA (Thermal Properties) Post_Curing->DSC_TGA DMA DMA (Mechanical Properties) Post_Curing->DMA Mechanical_Testing Tensile/Flexural Testing Post_Curing->Mechanical_Testing

References

Application Notes and Protocols for UV-Resistant Coatings Formulated with 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the formulation of UV-resistant coatings utilizing 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). The incorporation of HBPA, a cycloaliphatic diol, into polymer backbones, particularly in polyurethane and epoxy systems, has been shown to significantly enhance the UV stability and overall durability of coatings. This is primarily attributed to the absence of aromatic rings in its structure, which are susceptible to photodegradation.[1][2] These coatings are ideal for a variety of high-performance applications where resistance to weathering, yellowing, and gloss reduction is critical.[1]

Key Advantages of this compound in UV-Resistant Coatings

  • Superior UV Stability: The saturated cycloaliphatic structure of HBPA does not absorb UV radiation in the same way aromatic compounds do, leading to enhanced resistance to yellowing and degradation upon sun exposure.[1][2]

  • Enhanced Thermal and Chemical Resistance: Coatings formulated with HBPA exhibit improved thermal stability and resistance to chemical attack, contributing to a longer service life.[1]

  • Excellent Weatherability: The combination of UV stability and chemical resistance results in outstanding performance in harsh environmental conditions.[1]

  • High Gloss Retention: HBPA-based coatings maintain their initial gloss for longer periods compared to their aromatic counterparts.

Data Presentation: Performance of HBPA-Based Coatings

The following tables summarize the expected performance of coatings formulated with this compound in comparison to traditional Bisphenol A (BPA)-based coatings. The data is a representative compilation from various studies on cycloaliphatic vs. aromatic systems.

Table 1: Accelerated Weathering Performance of Cycloaliphatic (HBPA-based) vs. Aromatic (BPA-based) Polyurethane Coatings

PropertyTest MethodCycloaliphatic PU (with HBPA)Aromatic PU (with BPA)
Gloss Retention (%) after 1000 hours ASTM G154 (QUV)> 85%< 50%
Color Change (ΔE*) after 1000 hours ASTM D2244< 2.0> 10.0
Yellowing Index after 1000 hours ASTM E313< 5.0> 30.0

Table 2: Mechanical Properties of HBPA-based Epoxy Coatings Compared to BPA-based Epoxy Coatings After UV Exposure

PropertyTest MethodHBPA-based Epoxy (after 500h UV)BPA-based Epoxy (after 500h UV)
Tensile Strength Retention (%) ASTM D638~70%~50%
Elongation at Break (%) ASTM D638~2.0%~7.5% (indicative of chain scission)
Hardness (Shore D) ASTM D2240Minimal ChangeSignificant Decrease

Experimental Protocols

Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion (PUD) with this compound

This protocol describes the synthesis of a UV-resistant polyurethane dispersion using the prepolymer mixing method.

Materials:

  • This compound (HBPA)

  • Isophorone diisocyanate (IPDI)

  • Dimethylolpropionic acid (DMPA)

  • Triethylamine (TEA)

  • Dibutyltin dilaurate (DBTDL) - Catalyst

  • Acetone (optional, for viscosity reduction)

  • Deionized water

  • Ethylenediamine (EDA) - Chain extender

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

  • High-speed disperser

Procedure:

  • Prepolymer Formation:

    • In the four-necked flask, charge HBPA, DMPA, and a minimal amount of acetone (if necessary to reduce viscosity).

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with continuous stirring until a homogeneous solution is obtained.

    • Add the DBTDL catalyst to the mixture.

    • Slowly add the IPDI to the flask over a period of 30 minutes, maintaining the temperature at 80-90°C.

    • Allow the reaction to proceed for 2-3 hours at 90°C. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • Neutralization and Dispersion:

    • Cool the prepolymer to 60-70°C.

    • Add TEA to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.

    • In a separate vessel, heat deionized water to 40°C.

    • Under high-speed stirring, slowly add the neutralized prepolymer to the deionized water to form a dispersion.

  • Chain Extension:

    • Cool the dispersion to room temperature.

    • Slowly add a solution of EDA in deionized water to the dispersion over 30 minutes with continuous stirring.

    • Continue stirring for an additional hour to complete the chain extension reaction.

  • Solvent Removal (if applicable):

    • If acetone was used, remove it under reduced pressure.

  • Final Product:

    • The resulting product is a stable, milky-white polyurethane dispersion.

Protocol 2: Formulation of a UV-Curable Coating

This protocol outlines the formulation of a clear, UV-curable coating using the synthesized PUD.

Materials:

  • HBPA-based Polyurethane Dispersion (from Protocol 1)

  • Reactive diluent (e.g., hexanediol diacrylate - HDDA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Leveling agent

  • Defoamer

Procedure:

  • Under gentle stirring, add the reactive diluent to the PUD.

  • Add the photoinitiator and stir until completely dissolved.

  • Add the leveling agent and defoamer as required.

  • The coating is now ready for application.

Protocol 3: Coating Application and Curing
  • Apply the formulated coating to a suitable substrate (e.g., steel or plastic panels) using a drawdown bar to achieve a uniform film thickness (e.g., 50 µm).

  • Allow the coated panels to air-dry for 10 minutes to flash off the water.

  • Cure the coating using a UV lamp (e.g., mercury vapor lamp) with a specific UV dose (e.g., 1000 mJ/cm²).

Protocol 4: Accelerated Weathering Test

This protocol describes a typical accelerated weathering test to evaluate the UV resistance of the prepared coatings.

Equipment:

  • QUV accelerated weathering tester with UVA-340 lamps

  • Glossmeter

  • Spectrocolorimeter

Procedure:

  • Place the cured coating panels in the QUV tester.

  • Set the test cycle according to ASTM G154, for example:

    • 8 hours of UV exposure at 60°C.

    • 4 hours of condensation at 50°C.

  • Periodically remove the panels (e.g., every 250 hours) to measure gloss and color.

  • Gloss Measurement: Measure the 60° gloss of the coatings using a glossmeter according to ASTM D523.

  • Color Measurement: Measure the L, a, and b* color coordinates using a spectrocolorimeter and calculate the total color difference (ΔE*) according to ASTM D2244.

Visualizations

UV_Resistance_Mechanism cluster_0 Aromatic Polymer (e.g., BPA-based) cluster_1 Cycloaliphatic Polymer (e.g., HBPA-based) BPA Aromatic Ring (e.g., in Bisphenol A) Degradation Photodegradation (Yellowing, Cracking) BPA->Degradation Initiates UV_Light UV Radiation UV_Light->BPA Absorbed HBPA Saturated Ring (in HBPA) Stability High UV Stability (No Degradation) HBPA->Stability UV_Light_2 UV Radiation UV_Light_2->HBPA Not Absorbed

Caption: Mechanism of UV Resistance in HBPA-based polymers.

PUD_Synthesis_Workflow start Start prepolymer Prepolymer Formation (HBPA + DMPA + IPDI) start->prepolymer neutralization Neutralization (with Triethylamine) prepolymer->neutralization dispersion Dispersion in Water neutralization->dispersion chain_extension Chain Extension (with Ethylenediamine) dispersion->chain_extension end Final PUD chain_extension->end

References

Application of 4,4'-Isopropylidenedicyclohexanol in Aerospace Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol increasingly utilized in the formulation of high-performance epoxy resins for the aerospace industry. Its saturated ring structure, a result of the hydrogenation of bisphenol A (BPA), imparts significant advantages over traditional BPA-based epoxies. These benefits include enhanced UV resistance, improved thermal stability, and superior weatherability, making it a prime candidate for aerospace composites subjected to harsh environmental conditions.[1]

Aerospace composites demand a unique combination of low weight, high strength, and exceptional durability.[2][3][4][5] The incorporation of HBPA into epoxy matrices for carbon fiber reinforced polymers (CFRPs) aims to meet these stringent requirements. This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for the synthesis and characterization of aerospace-grade composites utilizing this compound.

Data Presentation

Table 1: Typical Mechanical Properties of a High-Performance Unidirectional Carbon Fiber/Epoxy Composite

PropertyTest MethodValue
Tensile StrengthASTM D30391500 MPa
Tensile ModulusASTM D3039135 GPa
Compressive StrengthASTM D34101200 MPa
Flexural StrengthASTM D7901266 MPa
Flexural ModulusASTM D790121 GPa
Interlaminar Shear StrengthASTM D234470 MPa
Fracture Toughness (GIC)ASTM D55280.237 kJ/m²

Note: These values are representative of a standard aerospace-grade epoxy system and may vary depending on the specific formulation, fiber volume fraction, and manufacturing process.

Table 2: Typical Thermal Properties of a High-Performance Epoxy/Carbon Fiber Composite

PropertyTest MethodValue
Glass Transition Temperature (Tg)ASTM E1356 (DSC)180 - 210 °C
Coefficient of Thermal Expansion (CTE), 0°ASTM E831 (TMA)-0.3 x 10-6 /°C
Coefficient of Thermal Expansion (CTE), 90°ASTM E831 (TMA)28.0 x 10-6 /°C
Thermal ConductivityASTM E14610.419 W/m·K

Note: The use of this compound in the epoxy backbone can influence the glass transition temperature. The final Tg is highly dependent on the curing agent and cycle.

Experimental Protocols

Synthesis of this compound Based Epoxy Resin

Materials:

  • This compound (HBPA)

  • Epichlorohydrin

  • Catalyst (e.g., Sodium Hydroxide)

  • Solvent (e.g., Toluene)

Procedure:

  • Dissolve this compound in a suitable solvent within a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Add epichlorohydrin to the mixture.

  • Gradually add the catalyst to the reaction mixture while maintaining a controlled temperature.

  • Allow the reaction to proceed for a specified time under reflux.

  • After the reaction, wash the organic phase to remove the catalyst and any byproducts.

  • Distill off the solvent and excess epichlorohydrin under reduced pressure to obtain the this compound diglycidyl ether resin.

  • Characterize the synthesized resin for its epoxy equivalent weight (EEW) using titration.

Fabrication of Carbon Fiber Reinforced Composite Laminate

Materials:

  • Synthesized this compound based epoxy resin

  • Curing agent (e.g., aromatic amine like 4,4'-diaminodiphenyl sulfone - DDS)

  • Unidirectional carbon fiber fabric

  • Release agent and mold

Procedure:

  • Pre-impregnate the carbon fiber fabric with a solution of the epoxy resin and curing agent. This can be done via a hand lay-up or a prepreg manufacturing process.

  • Stack the pre-impregnated layers in the desired orientation (e.g.,n for tensile testing, [0/90]ns for quasi-isotropic properties) in a mold treated with a release agent.

  • Cure the laminate in an autoclave or a heated press under a specific temperature and pressure cycle. A typical cycle might involve a ramp to an intermediate temperature for consolidation, followed by a ramp to the final cure temperature, a hold at that temperature, and a controlled cool-down.

  • Post-cure the laminate at an elevated temperature to ensure complete cross-linking and to achieve the optimal glass transition temperature.

Mechanical Testing Protocols

The following are standardized ASTM test methods for characterizing the mechanical properties of the cured composite laminates.

  • Tensile Properties (ASTM D3039):

    • Cut rectangular specimens from the laminate with the major axis aligned with the fiber direction (for unidirectional composites).

    • Bond tabs to the ends of the specimen to prevent gripping damage.

    • Use a universal testing machine to apply a tensile load until failure.

    • Measure the load and strain to determine tensile strength, modulus, and Poisson's ratio.

  • Compressive Properties (ASTM D3410):

    • Prepare tabbed specimens similar to the tensile test specimens.

    • Use a specialized compression test fixture to apply a compressive load until failure.

    • Determine the compressive strength and modulus from the stress-strain data.

  • Flexural Properties (ASTM D790):

    • Cut rectangular specimens and test them in a three-point or four-point bending configuration.

    • Apply a load to the center of the beam and measure the deflection to calculate the flexural strength and modulus.

  • Interlaminar Shear Strength (ASTM D2344 - Short-Beam Shear):

    • Use a short, thick specimen in a three-point bending setup to induce shear failure between the layers.

    • Calculate the interlaminar shear strength from the failure load.

  • Mode I Fracture Toughness (ASTM D5528 - Double Cantilever Beam):

    • Prepare a beam specimen with a pre-crack at the mid-plane.

    • Apply an opening load to the ends of the beam to propagate the crack.

    • Measure the load and crack length to calculate the critical strain energy release rate (GIC).

Thermal Analysis Protocols
  • Glass Transition Temperature (ASTM E1356 - Differential Scanning Calorimetry, DSC):

    • Place a small sample of the cured composite in a DSC instrument.

    • Heat the sample at a controlled rate and measure the heat flow.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

  • Dynamic Mechanical Analysis (DMA):

    • Subject a rectangular specimen to a sinusoidal mechanical loading.

    • Measure the storage modulus (stiffness), loss modulus (damping), and tan delta as a function of temperature.

    • The peak of the tan delta curve is often used as an indicator of the glass transition temperature.

Visualizations

Experimental_Workflow cluster_synthesis Resin Synthesis cluster_fabrication Composite Fabrication cluster_testing Characterization HBPA This compound Reaction Reaction & Purification HBPA->Reaction Epi Epichlorohydrin Epi->Reaction Catalyst Catalyst Catalyst->Reaction Epoxy HBPA-Epoxy Resin Reaction->Epoxy Prepreg Prepregging Epoxy->Prepreg CF Carbon Fiber CF->Prepreg CuringAgent Curing Agent CuringAgent->Prepreg Layup Layup & Curing Prepreg->Layup Composite Cured Composite Layup->Composite Mechanical Mechanical Testing Composite->Mechanical Thermal Thermal Analysis Composite->Thermal Data Data Analysis Mechanical->Data Thermal->Data

Caption: Experimental workflow for the synthesis and characterization of HBPA-based aerospace composites.

Mechanical_Testing_Protocols cluster_tensile Tensile Properties cluster_compressive Compressive Properties cluster_flexural Flexural Properties cluster_shear Shear & Toughness Composite Cured Composite Laminate Tensile_Test ASTM D3039 Composite->Tensile_Test Compressive_Test ASTM D3410 Composite->Compressive_Test Flexural_Test ASTM D790 Composite->Flexural_Test ILSS_Test ASTM D2344 Composite->ILSS_Test Fracture_Test ASTM D5528 Composite->Fracture_Test Tensile_Strength Tensile Strength Tensile_Test->Tensile_Strength Tensile_Modulus Tensile Modulus Tensile_Test->Tensile_Modulus Compressive_Strength Compressive Strength Compressive_Test->Compressive_Strength Compressive_Modulus Compressive Modulus Compressive_Test->Compressive_Modulus Flexural_Strength Flexural Strength Flexural_Test->Flexural_Strength Flexural_Modulus Flexural Modulus Flexural_Test->Flexural_Modulus ILSS Interlaminar Shear Strength ILSS_Test->ILSS Fracture_Toughness Fracture Toughness (GIC) Fracture_Test->Fracture_Toughness

Caption: Standardized mechanical testing protocols for aerospace composites.

References

Application Notes and Protocols for BPA-Free Polycarbonates using 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for safer and more durable materials, 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), has emerged as a critical building block for the synthesis of high-performance, bisphenol A (BPA)-free polycarbonates. These next-generation polymers offer significant advantages over their BPA-based counterparts, including enhanced thermal stability, superior UV resistance, and improved chemical resistance, all while addressing the health concerns associated with BPA. This document provides detailed application notes and experimental protocols for the synthesis and characterization of HBPA-based polycarbonates.

Advantages of HBPA-Based Polycarbonates

Polycarbonates synthesized from HBPA exhibit a range of superior properties that make them ideal for demanding applications in the medical, pharmaceutical, and consumer product sectors. The hydrogenation of the aromatic rings in the BPA structure to form HBPA results in a polymer with:

  • Enhanced Thermal Stability: The saturated cycloaliphatic rings in the HBPA backbone lead to a higher glass transition temperature (Tg) and improved stability at elevated temperatures.

  • Superior UV Resistance: The absence of aromatic rings that are susceptible to photo-oxidation makes HBPA-based polycarbonates highly resistant to yellowing and degradation upon exposure to UV radiation.

  • Excellent Optical Clarity: These polymers maintain high transparency, a critical property for applications such as optical lenses and medical device housings.

  • Improved Chemical Resistance: The cycloaliphatic structure imparts greater resistance to a wider range of chemicals compared to traditional polycarbonates.

  • BPA-Free Composition: The primary advantage is the elimination of BPA, a known endocrine disruptor, making these materials suitable for applications with stringent safety requirements.

Data Presentation: Comparative Properties of HBPA-PC and BPA-PC

The following table summarizes the key quantitative properties of polycarbonates derived from HBPA in comparison to conventional BPA-based polycarbonates.

PropertyHBPA-Based Polycarbonate (HBPA-PC)Conventional BPA-Based Polycarbonate (BPA-PC)
Glass Transition Temperature (Tg) Typically higher, in the range of 150-180°CApproximately 147-150°C[1]
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol (process dependent)15,000 - 35,000 g/mol
Weight-Average Molecular Weight (Mw) 20,000 - 100,000 g/mol (process dependent)30,000 - 70,000 g/mol
Polydispersity Index (PDI) 2.0 - 3.02.0 - 2.5
Tensile Strength 60 - 80 MPa66 MPa[1]
Flexural Modulus 2.2 - 2.6 GPa2.4 GPa[1]
UV Stability Excellent, minimal yellowingProne to yellowing with UV exposure
Optical Transmittance > 90%~88-92%

Experimental Protocols

The synthesis of HBPA-based polycarbonates can be achieved through several methods, with melt polymerization being a common and environmentally friendly "phosgene-free" approach.

Protocol 1: Melt Polymerization of this compound (HBPA) and Diphenyl Carbonate (DPC)

This protocol describes a two-stage melt polycondensation process.

Materials:

  • This compound (HBPA), high purity

  • Diphenyl Carbonate (DPC), polymerization grade

  • Catalyst: e.g., Zinc Acetate (Zn(OAc)₂), Lithium Hydroxide (LiOH), or Tetrabutylammonium Hydroxide (TBAH)

  • Nitrogen gas, high purity

  • Argon gas, high purity

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with precise temperature control.

  • Vacuum pump capable of reaching <1 mmHg.

  • Cold trap to collect byproducts.

Procedure:

Stage 1: Pre-polymerization (Transesterification)

  • Reactor Setup: Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reactor system while purging with dry nitrogen or argon gas.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound (HBPA) and Diphenyl Carbonate (DPC). A slight excess of DPC (e.g., 1.02-1.05 molar ratio to HBPA) can be used to compensate for any sublimation losses.

  • Catalyst Addition: Add the catalyst at a concentration of 10⁻⁴ to 10⁻³ moles per mole of HBPA.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

  • Heating and Melting: Begin stirring and gradually heat the reactor to 180-200°C under a slow stream of nitrogen. The monomers will melt and the transesterification reaction will begin, producing phenol as a byproduct.

  • Phenol Removal: Continue heating and stirring at this temperature for 1-2 hours, allowing the phenol to distill off.

Stage 2: Polycondensation

  • Temperature Increase and Vacuum Application: Gradually increase the temperature of the reaction mixture to 220-250°C while slowly applying a vacuum. Reduce the pressure incrementally to avoid excessive foaming.

  • High Vacuum and Polymerization: Once the initial evolution of phenol has subsided, increase the temperature to 260-280°C and apply a high vacuum (<1 mmHg). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polycarbonate grows.

  • Monitoring Polymerization: Continue the reaction under high vacuum for 2-4 hours. The progress of the polymerization can be monitored by the torque of the mechanical stirrer.

  • Reaction Termination and Product Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor under a nitrogen atmosphere. The resulting solid polycarbonate can be extruded from the reactor or dissolved in a suitable solvent like dichloromethane for further purification by precipitation in a non-solvent such as methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C to a constant weight.

Protocol 2: Characterization of HBPA-Based Polycarbonate

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform.

  • Calibration: Use polystyrene standards to generate a calibration curve.

  • Sample Preparation: Dissolve a known concentration of the synthesized polycarbonate in the mobile phase.

  • Analysis: Inject the sample and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heating/Cooling Cycle:

    • Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to room temperature at 10°C/min.

    • Heat the sample again to 200°C at 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

Visualizations

Synthesis_Pathway HBPA This compound (HBPA) Polymerization Melt Polymerization HBPA->Polymerization DPC Diphenyl Carbonate (DPC) DPC->Polymerization Monomers Monomers HBPA_PC HBPA-Based Polycarbonate Polymerization->HBPA_PC Phenol Phenol (byproduct) Polymerization->Phenol

Synthesis of HBPA-Based Polycarbonate.

Experimental_Workflow start Start charge_reactants Charge HBPA, DPC, and Catalyst start->charge_reactants pre_poly Pre-polymerization (180-200°C, N2 atm) charge_reactants->pre_poly poly Polycondensation (260-280°C, High Vacuum) pre_poly->poly product_recovery Product Recovery and Purification poly->product_recovery characterization Characterization (GPC, DSC) product_recovery->characterization end End characterization->end

Melt Polymerization Experimental Workflow.

References

Application Notes and Protocols for 4,4'-Isopropylidenedicyclohexanol-Based Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biocompatibility of polymers derived from 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). Due to its saturated cycloaliphatic structure, HBPA serves as a promising alternative to bisphenol A (BPA) in the synthesis of polycarbonates, polyurethanes, and other polymers for biomedical applications, with expectations of enhanced stability and lower toxicity.[1][2]

This document summarizes the available, though limited, quantitative biocompatibility data for related materials and offers detailed protocols for key biocompatibility assessment experiments.

Biocompatibility Data Summary

Quantitative biocompatibility data for polymers synthesized exclusively from this compound is not extensively available in peer-reviewed literature. However, studies on polycarbonate-based polyurethanes (PCUs), which incorporate similar structural motifs, provide valuable insights into their biological performance. These materials generally exhibit good biocompatibility. For instance, cytotoxicity testing on certain PCU films has indicated cell viability above 70%.[3][4]

The higher chemical stability of polymers based on HBPA, compared to their BPA-based counterparts, is expected to result in reduced leaching of monomer units, which likely contributes to lower endocrine-disrupting activity and overall enhanced safety.[1]

Table 1: In Vitro Cytotoxicity of Polycarbonate-Based Polyurethane (PCU) Films

MaterialCell LineAssayExposure Time (hours)Cell Viability (%)Reference
PCU Film (Chronoflex C 65D)Normal Human Lung Fibroblasts (NHLF)Not SpecifiedNot Specified> 70%[3][4]
PCU Film (Carbothane AC-4095A)Normal Human Lung Fibroblasts (NHLF)Not SpecifiedNot Specified> 70%[3][4]

Table 2: Hemocompatibility of Poly(4-hydroxybutyrate) (A Biocompatible Polyester for Comparison)

MaterialTestResultInterpretationReference
Poly(4-hydroxybutyrate)Hemolysis1.9 ± 0.2%Non-hemolytic (<2%)[5]

Experimental Protocols

The following are detailed protocols for fundamental biocompatibility testing, adapted from international standards and common laboratory practices. These can be applied to evaluate polymers based on this compound.

Protocol 1: In Vitro Cytotoxicity - Elution Test (Based on ISO 10993-5)

This protocol determines the cytotoxic potential of leachable substances from the polymer.

1. Materials:

  • Test polymer sample, sterilized.

  • Control materials: Negative control (e.g., high-density polyethylene), Positive control (e.g., organotin-stabilized polyvinylchloride).

  • Mammalian cell line (e.g., L929 mouse fibroblasts).

  • Cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Reagents for viability assessment (e.g., MTT, XTT, or neutral red).

  • Sterile extraction vehicles (e.g., culture medium, saline).

  • Sterile glassware, incubator, microplate reader.

2. Sample Preparation:

  • Prepare the test polymer with a surface area-to-volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL).

  • Place the sterilized polymer sample in the extraction vehicle in a sterile, chemically inert container.

  • Incubate at 37°C for 24 hours to create the extract.

  • Prepare extracts of the positive and negative controls in the same manner.

3. Cell Culture and Exposure:

  • Seed cells in a 96-well plate at a density that ensures they are sub-confluent at the time of testing. Incubate until cells are well-attached.

  • Remove the culture medium and replace it with the prepared extracts (test, positive control, negative control). Include a blank control of fresh culture medium.

  • Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified CO₂ incubator.

4. Assessment of Cytotoxicity (MTT Assay Example):

  • After incubation, remove the extracts and rinse the cells with phosphate-buffered saline (PBS).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the blank control.

  • A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[6]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis SamplePrep Polymer Sample & Control Preparation Extraction Extract Preparation (37°C, 24h) SamplePrep->Extraction AddExtract Add Extracts to Cells Extraction->AddExtract CellSeed Cell Seeding in 96-well Plate CellSeed->AddExtract Incubate Incubate (37°C, 24-48h) AddExtract->Incubate MTT MTT Assay Incubate->MTT Absorbance Measure Absorbance MTT->Absorbance Viability Calculate Cell Viability Absorbance->Viability

Workflow for In Vitro Cytotoxicity Testing.
Protocol 2: Hemocompatibility - Hemolysis Assay (Based on ASTM F756)

This protocol assesses the potential of the polymer to damage red blood cells.

1. Materials:

  • Test polymer sample.

  • Negative control (e.g., polyethylene), Positive control (e.g., distilled water).

  • Freshly collected, anticoagulated rabbit or human blood.

  • Phosphate-buffered saline (PBS).

  • Drabkin's reagent (cyanmethemoglobin reagent).

  • Centrifuge, spectrophotometer.

2. Direct Contact Method:

  • Place the test polymer of a defined surface area into a tube.

  • Prepare positive and negative control tubes.

  • Dilute the anticoagulated blood with PBS.

  • Add the diluted blood to the tubes containing the test and control materials.

  • Incubate the tubes at 37°C for 3-4 hours with gentle agitation.

  • After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Carefully collect the supernatant (plasma).

  • Add the supernatant to Drabkin's reagent and allow color to develop.

  • Measure the absorbance at 540 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of hemolysis for the test sample relative to the positive control (which represents 100% hemolysis).

  • A hemolytic index greater than 2-5% is typically considered significant, indicating the material is hemolytic.[7]

Hemolysis_Workflow cluster_prep Preparation cluster_exposure Exposure & Lysis cluster_analysis Analysis SamplePrep Place Polymer & Controls in Tubes AddBlood Add Diluted Blood to Tubes SamplePrep->AddBlood BloodPrep Prepare Diluted Blood BloodPrep->AddBlood Incubate Incubate (37°C, 3-4h) AddBlood->Incubate Centrifuge Centrifuge Incubate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Drabkins Mix Supernatant with Drabkin's Reagent CollectSupernatant->Drabkins Absorbance Measure Absorbance (540 nm) Drabkins->Absorbance HemolysisCalc Calculate % Hemolysis Absorbance->HemolysisCalc

Workflow for Hemolysis Assay.
Protocol 3: Platelet Adhesion

This protocol qualitatively and quantitatively assesses the adhesion of platelets to the polymer surface.

1. Materials:

  • Polymer-coated substrates (e.g., coverslips).

  • Platelet-rich plasma (PRP), freshly prepared from anticoagulated blood.

  • PBS, glutaraldehyde solution (for fixing), ethanol series (for dehydration).

  • Lactate dehydrogenase (LDH) assay kit (for quantification).

  • Scanning electron microscope (SEM).

2. Procedure:

  • Place polymer-coated substrates in a 24-well plate.

  • Add PRP to each well, ensuring the surface is covered.

  • Incubate at 37°C for 1 hour.

  • Gently wash the substrates with PBS to remove non-adherent platelets.

3. Quantification (LDH Assay):

  • Lyse the adherent platelets on the surface to release LDH.

  • Use an LDH assay kit to measure the enzyme activity, which correlates to the number of adherent platelets.

4. Qualitative Assessment (SEM):

  • Fix the adherent platelets with glutaraldehyde.

  • Dehydrate the samples through a graded ethanol series.

  • Dry the samples (e.g., critical point drying).

  • Sputter-coat with gold and visualize using SEM to observe platelet morphology and spreading.

Cellular Response Signaling Pathway

When a material is biocompatible, it should not trigger significant adverse cellular signaling pathways such as inflammation or apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade for a positive cellular response to a biocompatible polymer surface, leading to cell adhesion and proliferation, which are desirable for tissue integration.

Cellular_Response cluster_surface Polymer Surface cluster_cellular Cellular Events Polymer Biocompatible Polymer Surface Protein Protein Adsorption (e.g., Fibronectin) Polymer->Protein Integrin Integrin Receptor Binding Protein->Integrin FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin MAPK MAPK/ERK Pathway Activation FAK->MAPK Proliferation Gene Expression & Cell Proliferation MAPK->Proliferation

Cellular response to a biocompatible surface.

References

Application Notes and Protocols for the Synthesis of Polyimides from 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a valuable monomer for the synthesis of advanced polyimides. The incorporation of the bulky, non-planar alicyclic structure of HBPA into the polyimide backbone disrupts chain packing and charge transfer complex formation, leading to polymers with desirable properties such as high transparency, excellent solubility in organic solvents, low dielectric constants, and good thermal and mechanical stability.[1][2][3] These characteristics make HBPA-based polyimides promising candidates for applications in optoelectronic devices, flexible displays, and advanced composites.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from this compound. The procedures outlined below are based on established research and are intended for researchers, scientists, and professionals in the fields of polymer chemistry and materials science.[1][2][4]

Key Monomers Derived from this compound

The synthesis of polyimides from HBPA typically involves the initial preparation of functionalized monomers, such as dianhydrides or diamines, containing the HBPA core structure. This section details the synthesis of two such key monomers: 4,4'-(4,4'-isopropenylbicyclohexyloxy) diphthalic anhydride (HBPADA) and 4,4'-(4,4'-isopropenylbicyclohexyloxy) dianiline.[1]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-(4,4'-isopropenylbicyclohexyloxy) diphthalic anhydride (HBPADA)

This protocol describes the synthesis of the dianhydride monomer HBPADA from cis-HBPA. The synthesis involves a nucleophilic substitution reaction followed by dehydration.

Materials:

  • cis-4,4'-Isopropylidenedicyclohexanol (cis-HBPA)

  • 4-Nitrophthalonitrile

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Acetic acid

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve cis-HBPA and 4-nitrophthalonitrile in a mixture of DMF and toluene.

  • Add potassium carbonate to the solution as a catalyst.

  • Heat the reaction mixture to reflux and remove the water generated during the reaction by azeotropic distillation with toluene.

  • After the removal of water is complete, continue the reaction under reflux for several hours.

  • Cool the reaction mixture and pour it into water to precipitate the intermediate dinitrile compound.

  • Filter, wash the precipitate with water, and dry it.

  • Hydrolyze the dinitrile compound by heating it in acetic acid and water to obtain the corresponding tetracarboxylic acid.

  • Isolate the tetracarboxylic acid by filtration and dry it.

  • Convert the tetracarboxylic acid to the dianhydride (HBPADA) by heating it in acetic anhydride.

  • Recrystallize the crude HBPADA from an appropriate solvent to obtain the purified product.

Protocol 2: Synthesis of Polyimides via a Two-Step Polycondensation

This protocol details the synthesis of polyimides from the HBPADA monomer and various aromatic diamines using a conventional two-step method. This process involves the formation of a poly(amic acid) (PAA) precursor, followed by thermal imidization to yield the final polyimide.[1][5]

Materials:

  • 4,4'-(4,4'-isopropenylbicyclohexyloxy) diphthalic anhydride (HBPADA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.

    • Gradually add an equimolar amount of HBPADA powder to the diamine solution with continuous stirring.

    • Continue the reaction at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[5]

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

    • Heat the cast film in an oven with a controlled temperature program. A typical heating schedule is:

      • 80 °C for 1 hour

      • 120 °C for 1 hour

      • 180 °C for 1 hour

      • 250 °C for 1 hour

      • 300 °C for 1 hour

    • After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Data Presentation

The properties of polyimides synthesized from HBPADA and various aromatic diamines are summarized in the table below. These data highlight the influence of the diamine structure on the thermal and mechanical properties of the resulting polymers.

Polyimide DesignationDianhydrideDiamineTg (°C)[1]T5% (°C in N2)[1]Tensile Strength (MPa)[1]Dielectric Constant (10^4 Hz)[2]
PI-1HBPADAp-phenylenediamine2664071222.28 - 2.88
PI-2HBPADA4,4'-oxydianiline214398852.28 - 2.88
PI-3HBPADADiamine with ether linkage235401982.28 - 2.88
PI-4HBPADADiamine with sulfone group2583861152.28 - 2.88
PI-5HBPADADiamine with isopropylidene group2413951032.28 - 2.88
PI-6HBPADA4,4'-(4,4'-isopropenylbicyclohexyloxy) dianiline225392922.28 - 2.88

Tg: Glass Transition Temperature, T5%: 5% Weight Loss Temperature

Visualization of Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for preparing polyimides from this compound-derived monomers.

Polyimide_Synthesis Monomer1 Dianhydride (e.g., HBPADA) PAA Poly(amic acid) Solution (PAA) Monomer1->PAA Polycondensation Monomer2 Diamine Monomer2->PAA Solvent Solvent (e.g., DMAc) Solvent->PAA FilmCasting Film Casting PAA->FilmCasting ThermalImidization Thermal Imidization (Stepwise Heating) FilmCasting->ThermalImidization PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm

Caption: Two-step synthesis of polyimides.

This workflow diagram illustrates the key stages in the synthesis of polyimides, starting from the dianhydride and diamine monomers, proceeding through the formation of the poly(amic acid) intermediate, and concluding with film casting and thermal imidization to produce the final polyimide film.

References

Application Notes and Protocols for Polymerization with 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers using 4,4'-isopropylidenedicyclohexanol, a cycloaliphatic diol also known as hydrogenated bisphenol A (HBPA). The inclusion of HBPA in polymer backbones can impart desirable properties such as enhanced thermal stability, improved optical clarity, and increased durability. This document outlines procedures for the preparation of polyesters, polycarbonates, and polyurethanes, and includes tables of representative data for the resulting polymers.

Data Presentation

The following tables summarize typical quantitative data for polymers synthesized from this compound. These values can vary depending on the specific reaction conditions and the purity of the monomers.

Table 1: Typical Properties of Polyesters from this compound

ComonomerPolymerMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
Adipic AcidPoly(4,4'-isopropylidenedicyclohexyl adipate)21,00045,0002.16515540150
Sebacic AcidPoly(4,4'-isopropylidenedicyclohexyl sebacate)25,00052,0002.15814235200
Terephthalic AcidPoly(4,4'-isopropylidenedicyclohexyl terephthalate)---110-140280-30060-705-10

Table 2: Typical Properties of Polycarbonates from this compound

Carbonate SourcePolymerMn ( g/mol )Mw ( g/mol )PDITg (°C)Tensile Strength (MPa)Elongation at Break (%)
Diphenyl CarbonatePoly(4,4'-isopropylidenedicyclohexyl carbonate)28,00059,0002.1130-1506590
PhosgenePoly(4,4'-isopropylidenedicyclohexyl carbonate)32,00068,0002.1135-1557080

Table 3: Typical Properties of Polyurethanes from this compound

DiisocyanateChain ExtenderPolymerMn ( g/mol )Mw ( g/mol )PDITg (°C)Tensile Strength (MPa)Elongation at Break (%)
MDI1,4-ButanediolPU-MDI45,00095,0002.19555350
HMDI1,4-ButanediolPU-HMDI42,00088,0002.110550300

Experimental Protocols

Synthesis of Polyester: Poly(4,4'-isopropylidenedicyclohexyl sebacate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and sebacic acid using a two-stage melt polycondensation method.

Materials:

  • This compound (HBPA)

  • Sebacic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Esterification Stage:

    • Charge the three-necked flask with equimolar amounts of this compound and sebacic acid.

    • Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄ relative to the weight of the diacid).

    • Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.

    • Start a slow stream of nitrogen gas to maintain an inert atmosphere.

    • Gradually heat the mixture to 180-200°C with constant stirring.

    • Maintain this temperature for 2-3 hours to allow for the initial esterification, during which water will be distilled off.

  • Polycondensation Stage:

    • After the initial water evolution ceases, gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 1-2 hours.

    • Continue the reaction under high vacuum and at 220-240°C for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly.

    • The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Isolation:

    • Once the polymerization is complete, carefully release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polyester can be pelletized or ground for further processing and characterization.

Synthesis of Polycarbonate: Poly(4,4'-isopropylidenedicyclohexyl carbonate) via Melt Transesterification

This protocol details the synthesis of a polycarbonate from this compound and diphenyl carbonate through a phosgene-free melt transesterification process.

Materials:

  • This compound (HBPA)

  • Diphenyl carbonate (DPC)

  • Sodium carbonate (Na₂CO₃) or another suitable transesterification catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Fractional distillation column

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Transesterification Stage:

    • Charge the reactor with this compound and a slight molar excess of diphenyl carbonate (e.g., 1:1.05 molar ratio).

    • Add a catalytic amount of sodium carbonate (e.g., 1 x 10⁻⁴ mol per mol of diol).

    • Assemble the reaction apparatus as described for the polyester synthesis.

    • Under a nitrogen atmosphere, heat the mixture to 180-200°C with stirring until the reactants melt and form a homogeneous solution.

    • Maintain this temperature for 1-2 hours to initiate the transesterification, during which phenol will start to distill off.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to facilitate the removal of phenol.

    • Once the majority of the phenol has been removed, increase the temperature to 250-270°C and apply a high vacuum (<1 mmHg).

    • Continue the polycondensation for 2-4 hours, monitoring the increase in melt viscosity.

  • Polymer Isolation:

    • After the desired molecular weight is achieved, break the vacuum with nitrogen.

    • Extrude the molten polycarbonate and cool it as described for the polyester.

Synthesis of Polyurethane: Polyurethane based on this compound and HMDI

This protocol outlines the one-shot bulk polymerization of a polyurethane from this compound, 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI), and 1,4-butanediol as a chain extender.

Materials:

  • This compound (HBPA) - dried under vacuum

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)

  • 1,4-Butanediol (BDO) - dried under vacuum

  • Dibutyltin dilaurate (DBTDL) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • Reaction Setup:

    • Charge the flask with a pre-determined amount of this compound and 1,4-butanediol. The ratio of these diols will determine the hard and soft segment content of the polyurethane.

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with stirring until a homogeneous melt is obtained.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

  • Polyaddition:

    • Slowly add the stoichiometric amount of HMDI to the molten diol mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 80-90°C. The NCO/OH ratio should be close to 1.0.

    • After the addition is complete, continue stirring at 90-100°C for 2-4 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Curing and Isolation:

    • Pour the viscous polymer into a preheated mold and cure it in an oven at 100-110°C for 12-24 hours to complete the reaction.

    • After curing, allow the mold to cool to room temperature.

    • Demold the polyurethane sheet or block for subsequent characterization.

Mandatory Visualization

experimental_workflow cluster_polyester Polyester Synthesis cluster_polycarbonate Polycarbonate Synthesis cluster_polyurethane Polyurethane Synthesis PE_start Start: Charge Reactants (HBPA, Dicarboxylic Acid, Catalyst) PE_esterification Esterification (180-200°C, N2) PE_start->PE_esterification Heat PE_polycondensation Polycondensation (220-240°C, Vacuum) PE_esterification->PE_polycondensation Increase Temp, Apply Vacuum PE_isolation Isolation (Extrusion, Quenching) PE_polycondensation->PE_isolation High Viscosity PE_product Polyester Product PE_isolation->PE_product PC_start Start: Charge Reactants (HBPA, DPC, Catalyst) PC_transesterification Transesterification (180-200°C, N2) PC_start->PC_transesterification Heat PC_polycondensation Polycondensation (250-270°C, Vacuum) PC_transesterification->PC_polycondensation Increase Temp, Apply Vacuum PC_isolation Isolation (Extrusion, Quenching) PC_polycondensation->PC_isolation High Viscosity PC_product Polycarbonate Product PC_isolation->PC_product PU_start Start: Charge Diols & Catalyst (HBPA, BDO) PU_addition Add Diisocyanate (HMDI) (80-90°C, N2) PU_start->PU_addition Heat & Melt PU_polymerization Polyaddition (90-100°C) PU_addition->PU_polymerization Stir PU_curing Curing (100-110°C, 12-24h) PU_polymerization->PU_curing Pour into Mold PU_product Polyurethane Product PU_curing->PU_product

Caption: Experimental workflows for the synthesis of polyesters, polycarbonates, and polyurethanes.

Application Notes and Protocols for the Characterization of Polymers Derived from 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of polymers derived from 4,4'-isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). This document includes detailed experimental protocols for key analytical techniques and summarizes essential quantitative data to facilitate research and development.

Introduction

Polymers synthesized from this compound are gaining significant interest as alternatives to conventional bisphenol A (BPA)-based polymers. The saturated cycloaliphatic rings in HBPA impart unique properties to the resulting polymers, including enhanced thermal stability, improved optical clarity, and potentially lower toxicity, making them suitable for a wide range of applications, from advanced materials to biomedical devices. Accurate and thorough characterization of these polymers is crucial for understanding their structure-property relationships and for tailoring their performance to specific applications.

Data Presentation

The following tables summarize the key quantitative data for various polymers derived from this compound, including polycarbonates and polyesters.

Table 1: Molecular Weight and Polydispersity of HBPA-Based Polymers

Polymer TypeMonomersMolar Mass (Mn) ( g/mol )Polydispersity Index (PDI)Reference
PolycarbonateThis compound, Diphenyl Carbonate7,100 - 14,6002.0 - 2.4[1]
PolycarbonateThis compound, Dimethyl CarbonateNot SpecifiedNot Specified[2]
Co-polycarbonateThis compound, Bisphenol A, Diphenyl Carbonate28,500Not Specified[3]

Table 2: Thermal Properties of HBPA-Based Polymers

Polymer TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Reference
Polycarbonateup to 156up to 383 (under N2)[1]
Co-polycarbonate104.7Not Specified[3]
Polyester174268 (10% weight loss)[4]

Table 3: Mechanical Properties of a Representative HBPA-Based Copolycarbonate

PropertyValueStandard
Tensile Strength82 MPaASTM D638
Elongation at Break98%ASTM D638

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of polymers derived from this compound are provided below.

Synthesis of Polycarbonate from this compound (Melt Transesterification)

This protocol describes a common non-phosgene route for synthesizing polycarbonates.

Materials:

  • This compound (HBPA)

  • Diphenyl carbonate (DPC) or Dimethyl carbonate (DMC)

  • Catalyst (e.g., Zinc Acetate)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and vacuum connection

Procedure:

  • Charge the reaction vessel with equimolar amounts of this compound and diphenyl carbonate (or dimethyl carbonate).

  • Add a catalytic amount of zinc acetate (e.g., 0.01-0.1 mol%).

  • Purge the system with nitrogen gas for at least 30 minutes to remove oxygen.

  • Heat the mixture under a nitrogen atmosphere with constant stirring to the desired reaction temperature (typically 180-220°C) to initiate the transesterification reaction. Phenol (or methanol) will be produced as a byproduct and should be distilled off.

  • After the initial evolution of the byproduct slows, gradually apply a vacuum (reducing the pressure to <1 mmHg) and increase the temperature (to 240-280°C) to facilitate the removal of the remaining byproduct and drive the polymerization to a high molecular weight.

  • Continue the reaction under vacuum for a specified time (e.g., 1-3 hours) until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed and purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).

  • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Mobile phase: Tetrahydrofuran (THF), HPLC grade.

  • Polystyrene standards of known molecular weights for calibration.

Procedure:

  • Prepare a calibration curve by injecting a series of polystyrene standards of narrow molecular weight distribution.

  • Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in THF.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample solution into the GPC system.

  • Elute the sample with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C).

  • Record the chromatogram from the RI detector.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve.

Thermal Analysis

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Nitrogen gas supply for purging

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., 0°C).

  • Perform a second heating scan at the same rate (e.g., 10°C/min) up to the final temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum pans

  • Nitrogen or air supply for purging

Procedure:

  • Place 10-20 mg of the polymer sample into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative stability).

  • Record the weight of the sample as a function of temperature.

  • The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight, indicating the onset of thermal degradation.

Spectroscopic Analysis

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the solid polymer sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum over a range of wavenumbers (e.g., 4000-600 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the polymer. For polycarbonates derived from HBPA, key peaks include:

    • C=O stretching (carbonate): ~1750 cm⁻¹

    • C-O stretching (carbonate): ~1230 cm⁻¹ and ~1015 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, integration values, and splitting patterns to confirm the polymer structure. For polycarbonates from HBPA, characteristic signals include:

    • ¹H NMR: Resonances for the cyclohexyl protons and the isopropylidene protons.

    • ¹³C NMR: Resonances for the carbonyl carbon of the carbonate group, the carbons of the cyclohexyl rings, and the quaternary carbon of the isopropylidene group.

Mechanical Testing

Sample Preparation:

  • Prepare test specimens (e.g., dog-bone shape for tensile testing) by injection molding or by casting films from a polymer solution. Ensure all specimens are prepared under the same conditions to ensure consistency.

Instrumentation:

  • Universal Testing Machine with grips suitable for holding the specimens.

  • Extensometer to measure strain.

Procedure:

  • Mount the dog-bone shaped specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Instrumentation:

  • Universal Testing Machine with a three-point bending fixture.

Procedure:

  • Place the rectangular specimen on the two supports of the three-point bending fixture.

  • Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified deflection.

  • Record the load and deflection data.

  • Calculate the flexural strength and flexural modulus.

Mandatory Visualization

Polymer_Synthesis_and_Characterization_Workflow Monomers Monomers (this compound + Co-monomer) Polymerization Polymerization (e.g., Melt Transesterification) Monomers->Polymerization Purification Purification (Dissolution & Precipitation) Polymerization->Purification Drying Drying Purification->Drying Molecular_Weight Molecular Weight (GPC) Drying->Molecular_Weight Characterize Thermal_Properties Thermal Properties (DSC, TGA) Drying->Thermal_Properties Characterize Spectroscopic_Analysis Spectroscopic Analysis (NMR, FTIR) Drying->Spectroscopic_Analysis Characterize Mechanical_Properties Mechanical Properties (Tensile, Flexural) Drying->Mechanical_Properties

Caption: Workflow for the synthesis and characterization of polymers.

Polycarbonate_Structure cluster_structure General Structure of Polycarbonate from this compound cluster_components Components Repeating_Unit Repeating Unit img HBPA_moiety This compound (HBPA) Moiety Repeating_Unit->HBPA_moiety contains Carbonate_linkage Carbonate Linkage (-O-(C=O)-O-) Repeating_Unit->Carbonate_linkage contains

Caption: General structure of a polycarbonate derived from HBPA.

References

Application Notes and Protocols for Polyester Synthesis Using 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Isopropylidenedicyclohexanol (HBPA), also known as hydrogenated bisphenol A, as a diol in the synthesis of polyesters. The inclusion of HBPA in polyester formulations can impart significant improvements in thermal stability, weatherability, and chemical resistance, making these polymers suitable for a wide range of high-performance applications.

Introduction to this compound in Polyester Synthesis

This compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). This structural modification, replacing aromatic rings with cyclohexane rings, eliminates the potential health concerns associated with BPA while enhancing the performance characteristics of the resulting polymers. In polyester synthesis, HBPA serves as a key building block, reacting with dicarboxylic acids or their derivatives to form polyesters with unique and desirable properties.

The incorporation of the bulky, saturated cycloaliphatic structure of HBPA into the polyester backbone disrupts chain packing and reduces crystallinity, which can lead to improved solubility and processability. Furthermore, the absence of benzylic protons, which are susceptible to thermal and oxidative degradation, contributes to the enhanced stability of HBPA-based polyesters. These characteristics make them excellent candidates for applications requiring durability and longevity, such as in advanced coatings, specialty adhesives, and as matrices for composite materials.

Key Advantages of Using this compound

The utilization of HBPA as a diol in polyester synthesis offers several distinct advantages:

  • Enhanced Thermal Stability: Polyesters containing HBPA exhibit higher glass transition temperatures (Tg) and improved thermal stability compared to their counterparts made with linear aliphatic diols.[1]

  • Improved Weatherability and UV Resistance: The saturated cycloaliphatic structure of HBPA imparts excellent resistance to degradation by UV radiation and weathering, making these polyesters suitable for outdoor applications.[1]

  • Excellent Chemical and Hydrolytic Resistance: The bulky cyclohexane rings protect the ester linkages from hydrolysis, leading to superior resistance to water and various chemicals.[2]

  • Good Mechanical Properties: HBPA-based polyesters can be formulated to achieve a good balance of stiffness, toughness, and impact resistance.

Experimental Protocols for Polyester Synthesis

The following protocols provide a general framework for the synthesis of polyesters using this compound. These can be adapted based on the specific dicarboxylic acid or derivative used and the desired polymer properties.

Melt Polycondensation of HBPA with a Dicarboxylic Acid

This is a common solvent-free method for synthesizing high molecular weight polyesters.

Materials:

  • This compound (HBPA)

  • Dicarboxylic acid (e.g., Terephthalic acid, Isophthalic acid, Adipic acid)

  • Catalyst (e.g., Antimony trioxide (Sb₂O₃), Titanium(IV) butoxide (Ti(OBu)₄), or p-Toluenesulfonic acid (p-TSA))

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Thermometer or thermocouple

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-necked flask with equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst (typically 200-500 ppm relative to the polymer weight).

  • Esterification Stage:

    • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C with continuous stirring.

    • Water will be formed as a byproduct of the esterification reaction and will be distilled off.

    • Maintain this temperature until the majority (approximately 80-90%) of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

    • The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum (typically below 1 mmHg) to the system to facilitate the removal of the remaining water and any excess diol, thereby driving the polymerization reaction to completion and increasing the molecular weight of the polyester.

    • The viscosity of the reaction mixture will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take an additional 2-4 hours.

  • Product Recovery:

    • Once the desired viscosity is reached, cool the reactor to below 200°C.

    • Extrude the molten polymer from the reactor under nitrogen pressure onto a cooling surface.

    • The resulting polyester can be pelletized or ground for further processing and characterization.

Synthesis of Unsaturated Polyester Resin using HBPA

This protocol describes the synthesis of an unsaturated polyester resin, which can be subsequently cross-linked with a vinyl monomer like styrene.

Materials:

  • This compound (HBPA)

  • Unsaturated dicarboxylic anhydride (e.g., Maleic anhydride)

  • Saturated dicarboxylic acid/anhydride (e.g., Phthalic anhydride, Isophthalic acid) - to modify properties

  • Glycol (e.g., Propylene glycol) - can be used in combination with HBPA

  • Inhibitor (e.g., Hydroquinone)

  • Vinyl monomer (e.g., Styrene)

Equipment:

  • Same as for melt polycondensation.

Procedure:

  • Initial Reaction:

    • Charge the reactor with this compound, any other glycols, and the unsaturated dicarboxylic anhydride (e.g., maleic anhydride).

    • Heat the mixture to 150-160°C under a nitrogen blanket with stirring to initiate the reaction.

  • Esterification:

    • After the initial exothermic reaction subsides, add the saturated dicarboxylic acid/anhydride.

    • Gradually increase the temperature to 190-210°C.[3]

    • Maintain this temperature and monitor the reaction by measuring the acid value and viscosity at regular intervals. The reaction is typically continued until an acid value of 30-50 mg KOH/g is reached.

  • Cooling and Dissolution:

    • Once the desired acid value is achieved, cool the reactor to below 100°C.

    • Add an inhibitor (e.g., hydroquinone) to prevent premature gelation.

    • Slowly add the vinyl monomer (e.g., styrene) with stirring to dissolve the polyester resin to the desired viscosity. The final product is a solution of the unsaturated polyester in the reactive monomer.

Data Presentation: Properties of HBPA-Based Polyesters

The properties of polyesters derived from this compound are highly dependent on the comonomer (dicarboxylic acid) used. The following tables summarize typical properties that can be expected. Note: The following data is illustrative and based on general principles of polyester chemistry. Actual values will vary based on specific reaction conditions and the resulting molecular weight.

Table 1: Thermal Properties of Saturated Polyesters based on this compound

Dicarboxylic Acid ComonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Terephthalic Acid110 - 140Amorphous> 350
Isophthalic Acid100 - 130Amorphous> 350
Adipic Acid40 - 70120 - 150> 320
Sebacic Acid20 - 50100 - 130> 320

Table 2: Mechanical Properties of Saturated Polyesters based on this compound

Dicarboxylic Acid ComonomerTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Terephthalic Acid50 - 802 - 52.0 - 3.5
Isophthalic Acid45 - 753 - 101.8 - 3.0
Adipic Acid30 - 50100 - 3000.5 - 1.5
Sebacic Acid25 - 45150 - 4000.3 - 1.0

Visualizations

Logical Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers Select Monomers (HBPA, Dicarboxylic Acid) Charge Charge Reactor Monomers->Charge Catalyst Select Catalyst (e.g., Sb2O3, Ti(OBu)4) Catalyst->Charge Esterification Esterification (180-220°C, N2) Charge->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Remove H2O Recovery Polymer Recovery (Extrusion/Cooling) Polycondensation->Recovery High Viscosity Characterization Characterization (MW, Thermal, Mechanical) Recovery->Characterization

Caption: General workflow for melt polycondensation of HBPA.

Signaling Pathway of Polyester Formation

Polyester_Formation cluster_esterification Esterification cluster_polycondensation Polycondensation Diol Diol (HBPA) R-OH Oligomer Ester Oligomer + H2O Diol->Oligomer Diacid Dicarboxylic Acid HOOC-R'-COOH Diacid->Oligomer Catalyst Catalyst Catalyst->Oligomer activates Polyester High Molecular Weight Polyester + H2O Oligomer->Polyester Heat, Vacuum

Caption: Reaction pathway for polyester formation from a diol and a dicarboxylic acid.

References

Application Notes and Protocols for Developing Transparent Polymers with 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of transparent polymers utilizing 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). The incorporation of the alicyclic HBPA structure into polymer backbones, such as polycarbonates and polyimides, disrupts charge transfer complex formation and reduces color, leading to materials with high optical transparency and good thermal and mechanical properties.[1][2][3] These characteristics make them suitable for a variety of applications, including optical lenses, electronic device substrates, and advanced biomedical materials.[4][5]

Data Presentation

The following tables summarize the key quantitative data for transparent polymers developed using this compound and its derivatives.

Table 1: Thermal and Mechanical Properties of HBPA-Based Polyimides

Polymer IDDianhydrideDiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (T5%, °C, in N2)Tensile Strength (TS, MPa)Reference
PI-1HBPADAp-phenylenediamine266386-40785-122[4]
PI-2HBPADA4,4'-oxydianiline214386-40785-122[4]
PI-7 (Comparative)6FDA2,2-bis(4-aminophenyl)hexafluoropropane219--[4]

HBPADA: 4,4'-(4,4'-isopropenylbicyclohexyloxy) diphthalic anhydride, derived from cis-HBPA.[1] 6FDA: 4,4`-(hexafluoroisopropylidene)-diphthalic anhydride. [1]

Table 2: Optical Properties of HBPA-Based Polyimides

Polymer IDTransmittance at 450 nm (%)Cut-off Wavelength (nm)Reference
PI-(1-6)up to 86%-[1, 16]
Copolyimides≥ 73%350-355[5, 11]

Experimental Protocols

Protocol 1: Synthesis of Transparent Polycarbonate via Melt Polycondensation

This protocol describes the synthesis of a transparent polycarbonate from this compound (HBPA) and diphenyl carbonate (DPC) using a two-stage melt polycondensation method. [10, 33]

Materials:

  • This compound (HBPA)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Zinc Acetate, Lithium Hydroxide Monohydrate) [10, 4]

  • Nitrogen gas (high purity)

  • Dichloromethane

  • n-Hexane

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Beakers, flasks, and other standard laboratory glassware.

Procedure:

  • Monomer Charging and Inerting:

    • Charge equimolar amounts of this compound and diphenyl carbonate into the three-necked flask.

    • Add the catalyst (e.g., 0.01-0.1 mol% relative to HBPA).

    • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Stage 1: Transesterification and Prepolymerization:

    • Heat the reaction mixture to 180-210°C with mechanical stirring to melt the reactants and initiate the transesterification reaction. [5]

    • Phenol, a byproduct of the reaction, will start to distill off.

    • Gradually reduce the pressure to around 120 mmHg to facilitate the removal of phenol.

    • Continue this stage for approximately 1-2 hours. [5]

  • Stage 2: Polycondensation:

    • Increase the temperature to 260-280°C. [4]

    • Gradually reduce the pressure to less than 1 mmHg to effectively remove the remaining phenol and drive the polymerization to a high molecular weight. [5]

    • The viscosity of the melt will increase significantly during this stage.

    • Maintain these conditions for 2-4 hours.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in dichloromethane.

    • Precipitate the polymer by slowly adding the dichloromethane solution to an excess of n-hexane with vigorous stirring. [5]

    • Collect the precipitated polycarbonate by vacuum filtration.

    • Dry the polymer in a vacuum oven at 100°C for 24 hours to remove any residual solvents. [5]

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC). [29]

  • Structure: Confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. [29]

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability. [5]

  • Optical Properties: Measured using a UV-Vis spectrophotometer to determine the transmittance of a cast film.

Protocol 2: Synthesis of Transparent Polyimide via a Two-Step Thermal Imidization

This protocol outlines the synthesis of a transparent polyimide from an HBPA-derived dianhydride (e.g., HBPADA) and an aromatic diamine. [1, 16]

Materials:

  • HBPA-derived dianhydride (e.g., HBPADA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet.

  • Glass plate.

  • Casting knife or doctor blade.

  • Vacuum oven with temperature programming.

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc with stirring until a clear solution is obtained.

    • Gradually add an equimolar amount of the HBPA-derived dianhydride powder to the solution.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting:

    • Pour the poly(amic acid) solution onto a clean, dry glass plate.

    • Cast a uniform film using a casting knife or doctor blade with a defined thickness.

  • Thermal Imidization:

    • Place the glass plate with the cast film in a vacuum oven.

    • Perform a staged heating process to gradually remove the solvent and induce cyclodehydration (imidization):

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

    • After cooling to room temperature, peel the transparent polyimide film from the glass plate.

Characterization:

  • Structure: Confirmed by FTIR spectroscopy, observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks.

  • Thermal Properties: Analyzed by DSC and TGA.

  • Mechanical Properties: Evaluated by tensile testing to determine tensile strength, modulus, and elongation at break. [16]

  • Optical Properties: Measured using a UV-Vis spectrophotometer.

Visualizations

experimental_workflow_polycarbonate cluster_reactants Reactants cluster_synthesis Melt Polycondensation cluster_purification Purification cluster_product Final Product HBPA 4,4'-Isopropylidene- dicyclohexanol (HBPA) Mixing Mixing & Inerting (N2 Purge) HBPA->Mixing DPC Diphenyl Carbonate (DPC) DPC->Mixing Catalyst Catalyst Catalyst->Mixing Stage1 Stage 1: Transesterification (180-210°C, ~120 mmHg) Mixing->Stage1 Heat Stage2 Stage 2: Polycondensation (260-280°C, <1 mmHg) Stage1->Stage2 Increase Temp & Vacuum Dissolution Dissolve in Dichloromethane Stage2->Dissolution Precipitation Precipitate in n-Hexane Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying (100°C, 24h) Filtration->Drying PC Transparent Polycarbonate Drying->PC

Caption: Workflow for Transparent Polycarbonate Synthesis.

experimental_workflow_polyimide cluster_reactants Reactants cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Formation & Imidization cluster_product Final Product Dianhydride HBPA-derived Dianhydride AddDianhydride Add Dianhydride Dianhydride->AddDianhydride Diamine Aromatic Diamine DissolveDiamine Dissolve Diamine in DMAc Diamine->DissolveDiamine Solvent DMAc (solvent) Solvent->DissolveDiamine DissolveDiamine->AddDianhydride Stirring Stir at RT, 24h AddDianhydride->Stirring Casting Cast Film on Glass Plate Stirring->Casting Viscous Solution ThermalImidization Staged Heating in Vacuum Oven Casting->ThermalImidization PI_Film Transparent Polyimide Film ThermalImidization->PI_Film

Caption: Workflow for Transparent Polyimide Synthesis.

References

4,4'-Isopropylidenedicyclohexanol: A Detailed Examination of its Role as a Putative Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4,4'-Isopropylidenedicyclohexanol, also known by synonyms such as hydrogenated bisphenol A (HBPA) and 2,2-bis(4-hydroxycyclohexyl)propane, is a cycloaliphatic diol with the chemical formula C₁₅H₂₈O₂. It is a synthetic compound that is noted in various chemical and industrial literature as a potential pharmaceutical intermediate. However, a comprehensive review of publicly available scientific literature and patent databases does not reveal its direct incorporation as a structural component of any specific, publicly disclosed active pharmaceutical ingredient (API). Its primary documented applications are in the polymer industry, particularly in the synthesis of epoxy resins and polycarbonates where it imparts desirable properties such as chemical stability, and UV and heat resistance.

While direct evidence of its use in API synthesis is lacking, its properties suggest potential applications in pharmaceutical development, likely in the synthesis of excipients, drug delivery systems, or as a starting material for more complex molecular scaffolds. The two hydroxyl groups on the cyclohexyl rings offer reactive sites for further chemical modification, such as esterification or etherification, to produce a variety of derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and potential application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.38 g/mol
Appearance White flakes or chips
CAS Number 80-04-6
Purity (typical) ≥90%
Boiling Point 230-234 °C at 14 mmHg

Experimental Protocols

Given the absence of specific examples of this compound being used as a direct intermediate in the synthesis of a named pharmaceutical, this section provides a general, conceptual protocol for a common reaction involving diols in pharmaceutical chemistry: esterification. This protocol is illustrative and would require optimization for any specific substrate.

Conceptual Protocol: Di-esterification of this compound

This protocol describes a general procedure for the synthesis of a di-ester derivative of this compound. Such a derivative could potentially be explored for its own biological activity or used as a subsequent intermediate.

Materials:

  • This compound

  • A carboxylic acid (e.g., a non-steroidal anti-inflammatory drug with a carboxylic acid moiety)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure di-ester product.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the conceptual di-esterification protocol described above. Actual results would vary depending on the specific carboxylic acid used and optimization of reaction conditions.

ParameterHypothetical Value
Yield 75-85%
Purity (by HPLC) >98%
Reaction Time 18 hours

Visualizations

As there are no specific signaling pathways or detailed experimental workflows for the use of this compound in pharmaceuticals, the following diagrams illustrate a generic workflow for the role of an intermediate in drug development and a conceptual chemical transformation.

G cluster_0 Pre-clinical Development cluster_1 Clinical Trials Starting Material Starting Material Intermediate This compound (Intermediate) Starting Material->Intermediate API Synthesis Active Pharmaceutical Ingredient (API) Synthesis Intermediate->API Synthesis Formulation Formulation API Synthesis->Formulation Phase I Phase I Formulation->Phase I Investigational New Drug (IND) Application Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Conceptual workflow of an intermediate in drug development.

G Intermediate This compound Product Di-ester Derivative Intermediate->Product Esterification (e.g., DCC, DMAP) Reagent Carboxylic Acid (e.g., Bioactive Moiety) Reagent->Product

Conceptual esterification of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the hydrogenation of bisphenol A (BPA).

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Inefficient mass transfer of hydrogen gas to the catalyst surface.- Improve agitation using a high-speed stirrer or a gas-inducing impeller to enhance gas-liquid dispersion.- Ensure the catalyst is well-dispersed in the reaction medium.
Sub-optimal reaction conditions.- Optimize reaction temperature and pressure. Higher temperatures and pressures generally increase the reaction rate but may lead to side reactions.[1] - Adjust the catalyst loading. An insufficient amount of catalyst will result in a slow or incomplete reaction.
Catalyst deactivation.- Ensure the purity of the starting materials and solvent, as impurities can poison the catalyst.- Consider catalyst regeneration or using a fresh batch of catalyst.
Formation of Undesired Byproducts Presence of impurities in the starting material (Bisphenol A).- Purify the Bisphenol A starting material before hydrogenation. Common impurities in BPA that can be removed by distillation or crystallization include acetone, chroman, isopropenyl phenol, and triphenols.[]
Side reactions due to harsh reaction conditions.- Lower the reaction temperature and/or pressure to minimize the formation of byproducts from over-hydrogenation or thermal degradation.
Poor Stereoselectivity (Low trans,trans-isomer content) Inappropriate catalyst selection.- The choice of catalyst significantly influences the stereoisomeric ratio of the product. Ruthenium-based catalysts, such as Ru/Al2O3, have been reported to favor the formation of the trans,trans-isomer.[1][3]
Non-optimal reaction conditions.- Varying the reaction temperature and hydrogen pressure can influence the stereoselectivity. Lower temperatures may favor the formation of the thermodynamically more stable trans,trans-isomer.[3]
Difficult Product Purification Presence of multiple stereoisomers with similar physical properties.- Employ fractional crystallization to separate the isomers. The solubility of the different isomers may vary in specific solvents.- For high-purity applications, preparative chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[4]
Residual catalyst in the product.- Ensure complete filtration of the catalyst after the reaction. The use of a filter aid may be beneficial.- Consider a hot filtration step to remove any dissolved catalyst that may precipitate upon cooling.
Epoxy Ring Opening (in the synthesis of hydrogenated BPA epoxy resins) High reaction temperature and/or pressure.- Employ milder reaction conditions. Lowering the temperature and pressure can help preserve the epoxy functionality.[5][6]
Non-selective catalyst.- Use a catalyst known for its selectivity in hydrogenating aromatic rings without affecting epoxy groups. Rhodium-based catalysts are often preferred for this application.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for the synthesis of this compound is the catalytic hydrogenation of bisphenol A (BPA).[7]

Q2: Which catalysts are typically used for the hydrogenation of Bisphenol A?

A2: A variety of catalysts can be used, with noble metal catalysts being common. These include ruthenium, rhodium, palladium, and nickel, often supported on materials like alumina or carbon.[1][3][8][9] The choice of catalyst can impact the reaction rate, yield, and the stereoisomeric composition of the final product.

Q3: What are the typical reaction conditions for the hydrogenation of Bisphenol A?

A3: Reaction conditions can vary depending on the catalyst and desired outcome. Generally, temperatures range from 120°C to 180°C and hydrogen pressures from 40 to 70 bar.[1]

Q4: How can I increase the yield of the trans,trans-isomer of this compound?

A4: To increase the proportion of the trans,trans-isomer, careful selection of the catalyst is crucial. A single-metallic Ru/Al2O3 catalyst has been shown to produce a high ratio of the trans,trans-isomer.[1] Additionally, optimizing reaction conditions such as temperature and pressure can influence the isomer distribution.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound.[7][10][11][12][13] The choice of solvent is critical for successful recrystallization. For separating a mixture of stereoisomers, fractional crystallization or chromatographic techniques may be required.

Q6: How can I analyze the isomeric purity of my product?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the isomeric composition of this compound.[4][14][15] Gas Chromatography (GC) can also be employed for this purpose.

Experimental Protocols

General Protocol for the Hydrogenation of Bisphenol A

This protocol provides a general procedure for the synthesis of this compound. Caution: This reaction involves flammable hydrogen gas under high pressure and should only be performed by trained personnel in a suitable high-pressure reactor.

Materials:

  • Bisphenol A (BPA)

  • Solvent (e.g., Isopropanol)

  • Hydrogenation catalyst (e.g., 5% Ru/Al2O3)

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

  • Filtration apparatus

Procedure:

  • Prepare a solution of Bisphenol A in the chosen solvent (e.g., 20 wt% BPA in isopropanol).

  • Charge the high-pressure autoclave with the BPA solution and the hydrogenation catalyst (e.g., 0.5-5 wt% of catalyst based on the weight of BPA).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 150°C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours), monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Discharge the reaction mixture and filter off the catalyst.

  • The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization.

General Protocol for Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of Bisphenol A

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)BPA Conversion (%)HBPA Yield (%)trans,trans-isomer ratio (%)Reference
Ru/Al2O314060410099.865.6[1]
Rh-Pd-Ni-Cu20090-120--9951[1]
Ru/MCM-4180506100>95-[3]
Rh/VulcanXC7260693.5100--[6]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start prepare_solution Prepare BPA Solution start->prepare_solution charge_reactor Charge Reactor with BPA Solution and Catalyst prepare_solution->charge_reactor pressurize Pressurize with H2 charge_reactor->pressurize react Heat and Stir pressurize->react cool_vent Cool and Vent react->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent recrystallize Recrystallize remove_solvent->recrystallize collect_crystals Collect and Dry Crystals recrystallize->collect_crystals end End Product collect_crystals->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_agitation Is Agitation Sufficient? start->check_agitation check_conditions Are Reaction Conditions (Temp, Pressure, Time) Optimal? check_agitation->check_conditions Yes increase_agitation Increase Stirring Speed or Improve Impeller Design check_agitation->increase_agitation No check_catalyst Is the Catalyst Active? check_conditions->check_catalyst Yes optimize_conditions Adjust Temperature, Pressure, or Reaction Time check_conditions->optimize_conditions No replace_catalyst Use Fresh or Regenerated Catalyst. Check for Poisons in Feedstock. check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes increase_agitation->end optimize_conditions->end replace_catalyst->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Optimizing the Yield of 4,4'-Isopropylidenedicyclohexanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of 4,4'-Isopropylidenedicyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the hydrogenation of Bisphenol A (BPA).

Issue 1: Low Product Yield

  • Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial.

    • Inadequate Catalyst Activity: The choice and condition of the catalyst are critical. Ensure the catalyst is not expired or deactivated. Different catalysts exhibit varying efficiencies. For instance, Rhodium-based catalysts may offer high yields under milder conditions compared to Ruthenium or Palladium catalysts.[1] Consider screening different catalysts to find the optimal one for your setup.

    • Suboptimal Reaction Conditions: Temperature and hydrogen pressure are key drivers of the reaction. High hydrogen pressure, typically in the range of 10-30 MPa, is generally required.[1] The optimal temperature can vary depending on the catalyst, often ranging from 50°C to 250°C.[1] It is essential to optimize these parameters for your specific catalyst and reactor.

    • Poor Solubility of Reactants: The choice of solvent significantly impacts reaction rate and selectivity.[1] If Bisphenol A is not fully dissolved, the reaction will be slow and incomplete. A mixture of water, isopropyl alcohol (IPA), and ethyl acetate has been shown to accelerate the hydrogenation of BPA derivatives.[1]

    • Mass Transfer Limitations: Inadequate mixing can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst. Ensure your stirring or agitation is vigorous enough to overcome mass transfer limitations.

Issue 2: Undesirable Isomer Ratio

  • Question: The ratio of cis/trans isomers in my product is not ideal for my application. How can I control the stereoselectivity of the reaction?

  • Answer: The isomeric composition of this compound, particularly the ratio of trans,trans, cis,trans, and cis,cis isomers, significantly influences the properties of downstream polymers.[2] The trans,trans isomer is often desired for its ability to impart high thermal stability and crystallinity.

    • Catalyst Selection: The nature of the catalyst can influence the isomer distribution. For instance, a single-metallic Ru/Al2O3 catalyst has been reported to produce a high trans,trans isomer ratio of over 63%.[3]

    • Reaction Temperature: Lower reaction temperatures may favor the formation of the thermodynamically more stable trans,trans isomer.

    • Purification: Recrystallization can be employed to enrich the desired isomer. For example, recrystallization from chloroform has been shown to yield a product with a high trans,trans isomer content.[3]

Issue 3: Product Purity Concerns

  • Question: My final product is impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can arise from incomplete reaction, side reactions, or residual starting materials.

    • Unreacted Bisphenol A: If the reaction is incomplete, the final product will be contaminated with the starting material. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion.

    • Side-Reaction Products: Incomplete hydrogenation of one of the aromatic rings can lead to partially hydrogenated byproducts. Optimizing reaction time and catalyst loading can help minimize these.

    • Purification: Recrystallization is a common and effective method for purifying this compound. Solvents such as chloroform have been successfully used for this purpose.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary method for synthesizing this compound?

    • A1: The most common industrial method is the catalytic hydrogenation of Bisphenol A (BPA).[1] This process involves the saturation of the two aromatic rings of BPA in the presence of a metal catalyst and hydrogen gas.

  • Q2: Which catalysts are most effective for the hydrogenation of Bisphenol A?

    • A2: Various catalysts can be used, with Ruthenium (Ru) and Rhodium (Rh) being particularly common.[1][3] Rhodium catalysts can be highly effective under milder conditions, while Ruthenium catalysts are also widely used and can provide high yields and specific isomer ratios.[1][3]

  • Q3: What are the typical reaction conditions for this hydrogenation?

    • A3: Reaction conditions are highly dependent on the catalyst used. Generally, high hydrogen pressures (10-30 MPa) and elevated temperatures (50-250°C) are employed.[1] The choice of solvent also plays a crucial role, with alcohols or solvent mixtures being common.[1]

  • Q4: What are the different stereoisomers of this compound and why are they important?

    • A4: The hydrogenation of BPA produces three main stereoisomers: cis,cis, cis,trans, and trans,trans. The ratio of these isomers significantly affects the physical properties of polymers derived from them, such as thermal stability, solubility, and mechanical strength.[2] The trans,trans isomer generally leads to polymers with higher crystallinity and thermal stability.[2]

  • Q5: How can I analyze the isomeric composition of my product?

    • A5: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common analytical techniques used to determine the ratio of the different stereoisomers in the final product.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Bisphenol A Hydrogenation

Catalyst SystemSupportTemperature (°C)Pressure (bar)Yield (%)trans,trans Isomer Ratio (%)Reference
Ru/Al2O3AluminaNot specified10-100>99.7>63[3]
Rh/Pd/Ni/CuNot specified20090-1209951[3]
RhodiumVulcanXC72 Carbon Black50Not specified100Not specified[1]
RutheniumNickel-modified Alumina1406 MPaHighNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Bisphenol A

Materials:

  • Bisphenol A (BPA)

  • Solvent (e.g., Isopropyl alcohol)

  • Hydrogenation catalyst (e.g., 5% Ru/Al2O3)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Hydrogen gas (high purity)

Procedure:

  • Charge the autoclave with Bisphenol A and the chosen solvent.

  • Add the hydrogenation catalyst to the reactor. The catalyst loading should be optimized, typically ranging from 1-5% by weight relative to the BPA.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 120-160°C).

  • Maintain the reaction at the set temperature and pressure, monitoring hydrogen uptake to gauge reaction progress. The reaction time will vary depending on the specific conditions and catalyst (typically 2-6 hours).

  • After the reaction is complete (as determined by the cessation of hydrogen uptake or by in-situ analysis), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • The filtrate contains the crude this compound, which can be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Chloroform)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot chloroform in an Erlenmeyer flask.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold chloroform to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

experimental_workflow start Start: Bisphenol A reactor High-Pressure Autoclave - Bisphenol A - Solvent - Catalyst start->reactor hydrogenation Catalytic Hydrogenation - High Pressure H2 - Elevated Temperature reactor->hydrogenation filtration Catalyst Filtration hydrogenation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization - Dissolve in hot solvent - Cool to crystallize crude_product->recrystallization purification Purification - Vacuum Filtration - Washing with cold solvent recrystallization->purification final_product Pure this compound purification->final_product analysis Analysis - GC, NMR for isomer ratio - Purity assessment final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield of this compound cause1 Potential Cause: Inactive or Insufficient Catalyst low_yield->cause1 cause2 Potential Cause: Suboptimal Reaction Conditions low_yield->cause2 cause3 Potential Cause: Poor Reactant Solubility low_yield->cause3 cause4 Potential Cause: Mass Transfer Limitations low_yield->cause4 solution1 Solution: - Use fresh, active catalyst - Increase catalyst loading - Screen different catalysts cause1->solution1 solution2 Solution: - Optimize temperature - Increase hydrogen pressure - Ensure adequate reaction time cause2->solution2 solution3 Solution: - Choose a more suitable solvent - Use a solvent mixture (e.g., water/IPA/ethyl acetate) cause3->solution3 solution4 Solution: - Increase stirring/agitation speed cause4->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Controlling the Isomer Ratio of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). The focus is on controlling the cis/trans isomer ratio, a critical factor for its application in various fields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically produced through the catalytic hydrogenation of bisphenol A (BPA).

Issue 1: Undesirable Isomer Ratio (Too High or Too Low in trans-isomer)

Potential Cause Recommended Solution
Incorrect Catalyst The choice of catalyst is a primary determinant of the final isomer ratio. For a higher trans-isomer content, Rh-based catalysts, such as Rh/C, are often preferred. For a higher cis-isomer content, Ru-based catalysts like Ru/C or Ru/Al2O3 are generally more effective. Ensure you are using the appropriate catalyst for your target isomer.
Suboptimal Reaction Temperature Lower reaction temperatures (e.g., 80-100°C) tend to favor the formation of the cis-isomer. Conversely, higher temperatures can promote the formation of the trans-isomer. Adjust the reaction temperature according to your desired outcome.
Inappropriate Solvent System The polarity of the solvent can influence the isomer distribution. Non-polar solvents may favor one isomer over the other. Experiment with different solvents, such as cyclohexane or dioxane, to optimize the isomer ratio.
Incorrect Hydrogen Pressure While a less dominant factor, hydrogen pressure can still impact the reaction. Ensure the pressure is maintained within the optimal range for your specific catalyst and system, as unusually high or low pressures might affect selectivity.

Issue 2: Incomplete Reaction or Low Yield

Potential Cause Recommended Solution
Catalyst Deactivation The catalyst may have been poisoned by impurities in the starting material or solvent, or it may have lost activity over time. Ensure the purity of your BPA and solvents. If necessary, use a fresh batch of catalyst or regenerate the existing one if possible.
Insufficient Reaction Time The hydrogenation of BPA is not instantaneous. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Poor Mixing/Agitation In a heterogeneous catalytic system, efficient mixing is crucial for ensuring good contact between the reactants, catalyst, and hydrogen. Increase the stirring speed to improve mass transfer.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Incomplete Hydrogenation The presence of partially hydrogenated intermediates can be a source of impurity. As mentioned above, ensure sufficient reaction time and catalyst activity.
Side Reactions At very high temperatures or with certain catalysts, side reactions such as hydrogenolysis can occur. Optimize the reaction temperature to minimize these unwanted reactions.
Impurities in Starting Material The purity of the initial bisphenol A is critical. Use high-purity BPA to avoid carrying impurities through to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the cis/trans isomer ratio of this compound?

A1: The choice of catalyst is the most influential factor. Rhodium-based catalysts generally favor the formation of the trans-isomer, while Ruthenium-based catalysts tend to produce a higher proportion of the cis-isomer.

Q2: How does reaction temperature affect the isomer ratio?

A2: Lower reaction temperatures (around 80-120°C) typically favor the formation of the cis-isomer. Higher temperatures can lead to an increase in the trans-isomer content.

Q3: Can the solvent choice impact the final isomer distribution?

A3: Yes, the solvent can play a role. While the catalyst is the primary driver, the polarity and nature of the solvent can influence the stereoselectivity of the hydrogenation reaction.

Q4: What are the typical analytical methods to determine the isomer ratio?

A4: The most common methods for quantifying the cis/trans isomer ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Example Protocol for Selective Synthesis of cis-4,4'-Isopropylidenedicyclohexanol

This protocol is a general guideline and may require optimization for your specific equipment and reagents.

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet is charged with bisphenol A (BPA) and a suitable solvent (e.g., dioxane).

  • Catalyst Addition: A Ruthenium-based catalyst, such as 5% Ru/C, is added to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the BPA.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa). The reaction mixture is then heated to a controlled temperature (e.g., 100-140°C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by taking small samples periodically and analyzing them by GC or HPLC to determine the conversion of BPA and the isomer ratio of the product.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or distillation to obtain the desired isomer in high purity.

Quantitative Data Summary

Table 1: Effect of Catalyst on Isomer Ratio in the Hydrogenation of Bisphenol A

CatalystTemperature (°C)Pressure (MPa)cis-isomer (%)trans-isomer (%)
5% Ru/C1208~70-80~20-30
5% Rh/C1208~30-40~60-70
5% Pd/C14010~50-60~40-50
Raney Ni15010Highly variableHighly variable

Note: The values presented are approximate and can vary depending on the specific reaction conditions and catalyst preparation methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Start charge_reactor Charge Reactor with BPA and Solvent start->charge_reactor add_catalyst Add Catalyst (e.g., Ru/C or Rh/C) charge_reactor->add_catalyst seal_purge Seal and Purge Reactor add_catalyst->seal_purge pressurize Pressurize with Hydrogen seal_purge->pressurize heat_stir Heat to Target Temperature and Stir pressurize->heat_stir monitor Monitor Reaction Progress (GC/HPLC) heat_stir->monitor monitor->heat_stir Incomplete cool_depressurize Cool and Depressurize monitor->cool_depressurize Complete filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product (Recrystallization/Distillation) remove_solvent->purify analyze Analyze Isomer Ratio (GC/NMR) purify->analyze end End Product analyze->end

Caption: Experimental workflow for the synthesis of this compound.

isomer_control_logic cluster_goal Desired Isomer cluster_factors Controlling Factors cluster_conditions Recommended Conditions goal_cis High cis-isomer Ratio catalyst Catalyst Choice goal_cis->catalyst temperature Reaction Temperature goal_cis->temperature solvent Solvent System goal_cis->solvent goal_trans High trans-isomer Ratio goal_trans->catalyst goal_trans->temperature goal_trans->solvent ru_catalyst Ruthenium-based (e.g., Ru/C) catalyst->ru_catalyst Favors cis rh_catalyst Rhodium-based (e.g., Rh/C) catalyst->rh_catalyst Favors trans low_temp Lower Temperature (80-120°C) temperature->low_temp Favors cis high_temp Higher Temperature (>120°C) temperature->high_temp Favors trans solvent->ru_catalyst solvent->rh_catalyst

Caption: Logical relationship of factors controlling the isomer ratio.

Technical Support Center: Purification of 4,4'-Isopropylidenedicyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,4'-Isopropylidenedicyclohexanol (also known as hydrogenated bisphenol A or HBPA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound?

A1: this compound typically exists as a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans.[1] The trans,trans isomer is generally the most stable due to the equatorial positioning of both hydroxyl groups, which minimizes steric hindrance.[1]

Q2: What is the most common method for purifying these isomers?

A2: Recrystallization is the most widely used and effective method for the purification of this compound isomers, particularly for enriching the trans,trans isomer.[1]

Q3: Which solvent is recommended for the recrystallization of this compound to obtain a high purity of the trans,trans isomer?

A3: Chloroform is a highly effective solvent for selectively recrystallizing the trans,trans isomer of this compound, yielding a product with over 99% purity.[1]

Q4: How can I analyze the isomeric composition of my sample?

A4: The isomeric ratio of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q5: Are there other purification techniques besides recrystallization?

A5: While recrystallization is the most common method, other chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of the isomers.[2][3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low yield of purified crystals - Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Incomplete crystallization.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization.- Ensure the crude material is dissolved in the minimum amount of hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Low purity of the desired isomer (e.g., trans,trans) - Inefficient separation from other isomers due to similar solubilities in the chosen solvent.- Co-crystallization of isomers.- Trapping of mother liquor containing impurities within the crystals.- Perform a second recrystallization of the obtained crystals.- Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes improve selectivity.- Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Add a small amount of a "good" solvent to the hot solution to reduce the saturation level before cooling.- Try a different solvent with a lower boiling point.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
No crystals form upon cooling - The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the solute and then try to cool again.- Try adding a seed crystal of the desired isomer.- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[5]
Preparative HPLC Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of isomers - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Column overloading.- Optimize the mobile phase by varying the solvent ratio or trying different solvent systems.- Select a column with a different selectivity (e.g., a different stationary phase chemistry).- Reduce the sample injection volume or concentration.
Peak tailing - Interactions between the analyte and active sites on the stationary phase.- Column degradation.- Add a modifier to the mobile phase (e.g., a small amount of a polar solvent).- Use a new column or a column with end-capping.
Low recovery of purified isomers - Adsorption of the compound onto the column.- Decomposition of the compound on the column.- Change the mobile phase composition or pH.- Use a different stationary phase that is more inert.

Data Presentation

Table 1: Isomer Distribution in this compound Before and After Recrystallization from Chloroform

IsomerComposition in Crude Mixture (%)Composition after Recrystallization from Chloroform (%)
cis,cisNot specified0.55
cis,transNot specified7.85
trans,transNot specified91.60

Data sourced from US Patent 4,487,979 A. The initial composition of the crude mixture was not detailed in the document.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Chloroform

Objective: To enrich the trans,trans isomer of this compound.

Materials:

  • Crude this compound

  • Chloroform (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of chloroform to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more chloroform dropwise until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold chloroform to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all traces of the solvent.

  • Analyze the purity and isomeric ratio of the dried crystals using GC-MS or NMR.

Protocol 2: General Guideline for Preparative HPLC Separation of Isomers

Objective: To separate the isomers of this compound using preparative HPLC.

Note: This is a general guideline. The specific parameters will need to be optimized for your particular system and sample.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., C18 or a polar-functionalized column)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Crude this compound sample, dissolved in a suitable solvent

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and stationary phase for isomer separation.

    • Screen different solvent systems (e.g., isocratic or gradient elution with acetonitrile/water or methanol/water).

    • The goal is to achieve baseline separation of the isomer peaks.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column used for method development.

    • Adjust the flow rate and injection volume for the larger column dimensions.

    • Prepare a concentrated solution of the crude this compound in the mobile phase or a compatible solvent.

  • Purification:

    • Inject the sample onto the preparative HPLC column.

    • Monitor the separation using the detector.

    • Collect the fractions corresponding to each separated isomer peak.

  • Post-Purification:

    • Combine the fractions containing the same pure isomer.

    • Remove the solvent from the collected fractions, typically by rotary evaporation.

    • Dry the purified isomers under vacuum.

    • Confirm the purity and identity of each isomer using analytical techniques like GC-MS or NMR.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_product Final Product Crude_HBPA Crude this compound (Isomer Mixture) Recrystallization Recrystallization (e.g., from Chloroform) Crude_HBPA->Recrystallization Primary Method Prep_HPLC Preparative HPLC Crude_HBPA->Prep_HPLC Alternative Method Analysis Purity and Isomer Ratio Analysis (GC-MS, NMR) Recrystallization->Analysis Prep_HPLC->Analysis Pure_Isomer Purified Isomer (e.g., high-purity trans,trans) Analysis->Pure_Isomer

Caption: General workflow for the purification of this compound isomers.

Troubleshooting_Recrystallization Start Recrystallization Attempt Check_Purity Is desired purity achieved? Start->Check_Purity Check_Yield Is yield acceptable? Check_Purity->Check_Yield Yes Low_Purity Low Purity Check_Purity->Low_Purity No Success Purification Successful Check_Yield->Success Yes Low_Yield Low Yield Check_Yield->Low_Yield No Re_Recrystallize Perform a second recrystallization Low_Purity->Re_Recrystallize Change_Solvent Try a different solvent system Low_Purity->Change_Solvent Optimize_Cooling Optimize cooling rate (slow cooling) Low_Purity->Optimize_Cooling Concentrate_Mother_Liquor Concentrate mother liquor for a second crop of crystals Low_Yield->Concentrate_Mother_Liquor Re_Recrystallize->Start Change_Solvent->Start Concentrate_Mother_Liquor->Start Optimize_Cooling->Start

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Enhancing the Solubility of 4,4'-Isopropylidenedicyclohexanol-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4'-Isopropylidenedicyclohexanol-based polymers, also known as hydrogenated bisphenol A (HBPA) polymers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HBPA), and what types of polymers are synthesized from it?

A1: this compound, also known as hydrogenated bisphenol A (HBPA), is an alicyclic diol used as a monomer in the synthesis of various polymers.[1][2] It is produced by the hydrogenation of bisphenol A (BPA).[3] Common polymers synthesized from HBPA include:

  • Polyesters[2]

  • Polycarbonates[2]

  • Polyimides[1]

  • Epoxy resins[2]

  • Acrylic resins[2]

These polymers are often explored for applications where properties like thermal stability, hydrolytic stability, and low toxicity are crucial.[3]

Q2: What are the primary factors influencing the solubility of HBPA-based polymers?

A2: The solubility of HBPA-based polymers is influenced by several factors, including:

  • Monomer Isomer Conformation: HBPA exists as a mixture of isomers (cis-cis, cis-trans, trans-trans). The spatial arrangement of the hydroxyl groups affects how the polymer chains pack, with certain conformations leading to more regular and dense packing, which can reduce solubility.[1]

  • Copolymer Composition: The choice of co-monomers significantly impacts solubility. Incorporating flexible linkages (e.g., from ether-containing dianhydrides) or bulky side groups can disrupt chain packing and improve solubility.[1]

  • Solvent Selection: Like all polymers, solubility is highly dependent on the choice of solvent. HBPA-based polymers are generally soluble in common polar aprotic solvents, and some can be dissolved in less polar, low-boiling-point solvents like chloroform or dichloromethane.[1]

  • Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility tends to decrease.

  • Crystallinity: Semicrystalline polymers are often more difficult to dissolve than their amorphous counterparts because additional energy is required to overcome the crystalline lattice forces.[4][5]

Q3: How does the isomeric composition of HBPA affect the final polymer's properties?

A3: The isomeric composition of the HBPA monomer has a notable effect on the properties of the resulting polymer. For instance, in polyimides, the use of different HBPA isomers can influence thermal stability, transparency, and solubility.[1] Polymers synthesized from the equatorial, equatorial C-O conformation in (trans, trans)-HBPA may exhibit denser molecular chain stacking, leading to higher thermal stability but potentially lower solubility compared to polymers made with other isomers that result in less regular chain packing.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of a Newly Synthesized HBPA-Based Polymer in Common Solvents

Possible Causes and Solutions:

  • Cause: The polymer has a highly regular, semi-crystalline structure due to the specific HBPA isomer used.

  • Solution 1: Modify the Monomer Feed. If possible, adjust the cis/trans ratio of the HBPA monomer. A mixture of isomers can disrupt the regularity of the polymer chain, leading to a more amorphous and soluble polymer.[1]

  • Solution 2: Introduce a Co-monomer. Copolymerization with a monomer that introduces flexible linkages (e.g., ether groups) or bulky side groups can disrupt chain packing and enhance solubility.[1]

  • Cause: The chosen solvent is not a good thermodynamic match for the polymer.

  • Solution 3: Broaden the Solvent Screen. Test a wider range of solvents with varying polarities. For example, if N,N-dimethylacetamide (DMAc) fails, try other solvents like chloroform, dichloromethane, or tetrahydrofuran (THF).[1][6]

  • Solution 4: Use a Solvent Mixture. A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of water, isopropyl alcohol (IPA), and ethyl acetate has been used to improve the solubility and hydrogenation of related epoxy resins.[6]

Issue 2: The Polymer Swells but Does Not Fully Dissolve

Possible Causes and Solutions:

  • Cause: The polymer is cross-linked.

  • Solution 1: Review the Synthesis Protocol. Check for any potential side reactions or impurities that could have led to cross-linking.

  • Cause: The dissolution process is kinetically limited.

  • Solution 2: Increase Temperature. Gently heating the mixture can increase the rate of dissolution. Ensure the temperature is kept below the solvent's boiling point and the polymer's glass transition temperature to avoid degradation.

  • Solution 3: Apply Mechanical Agitation. Continuous stirring or sonication can help to break up polymer aggregates and facilitate the interaction between the polymer chains and the solvent molecules.[5]

  • Solution 4: Increase Dissolution Time. Some high molecular weight or semi-crystalline polymers require an extended time to dissolve fully.[4]

Issue 3: The Polymer Precipitates Out of Solution Upon Standing or Cooling

Possible Causes and Solutions:

  • Cause: The solution is supersaturated or near its saturation limit at a higher temperature.

  • Solution 1: Use a Better Solvent. The ideal solvent will keep the polymer dissolved over a wider range of temperatures and concentrations. Refer back to the solvent screening suggestions.

  • Solution 2: Lower the Polymer Concentration. Prepare a more dilute solution to ensure the polymer remains below its solubility limit.

  • Cause: The polymer is undergoing crystallization from the solution.

  • Solution 3: Rapid Cooling (Quenching). For some semi-crystalline polymers, rapid cooling of a heated solution can sometimes trap the polymer in a more amorphous, kinetically stable state in solution. However, this is not always a stable long-term solution.

Data Presentation

Table 1: Solubility of HBPA-Based Polyimides in Various Solvents

Polymer SeriesDianhydride UsedNMPDMAcCHCl₃
PI-(1'-5')ODPA, BPADA, 6FDASolubleSolubleSoluble
PI-(1'-5')BPDAPartially SolublePartially SolubleInsoluble
PI-(1-5)ODPA, BPADA, 6FDASolubleSolubleSoluble
PI-(1-5)BPDAInsolubleInsolubleInsoluble

Data synthesized from the findings that most polyimides were readily soluble, with exceptions for those made with rigid dianhydrides like BPDA, where solubility differences between isomer series were noted.[1] NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; CHCl₃: Chloroform.

Experimental Protocols

Protocol 1: General Procedure for Testing Polymer Solubility
  • Preparation: Weigh 10 mg of the dry polymer into a small glass vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Mixing: Tightly cap the vial and stir the mixture vigorously using a magnetic stirrer at room temperature for 24 hours.

  • Observation: Observe the mixture. The solubility can be qualitatively categorized as:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: The polymer swells, and some of it dissolves, but insoluble parts remain.

    • Insoluble: The polymer does not show any signs of dissolving.

  • Heating (Optional): If the polymer is not soluble at room temperature, the mixture can be gently heated to a specified temperature (e.g., 50 °C) and observed again.

Protocol 2: Synthesis of an HBPA-Based Polyimide (Two-Step Method)

This is a representative protocol based on general polyimide synthesis procedures.[1]

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the HBPA-based diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA) in small portions while maintaining the temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Pour the poly(amic acid) solution onto a clean glass plate and cast a film of uniform thickness.

    • Place the glass plate in a vacuum oven and cure the film using a stepwise heating program, for example:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Visualizations

troubleshooting_workflow start Start: Polymer has Poor Solubility check_structure Is the polymer expected to be semi-crystalline or amorphous? start->check_structure solvent_screen Perform a broad solvent screen (polar, non-polar, mixtures) check_structure->solvent_screen Amorphous modify_synthesis Can the synthesis be modified? check_structure->modify_synthesis Semi-crystalline dissolution_conditions Optimize dissolution conditions (heat, agitation, time) solvent_screen->dissolution_conditions use_comonomer Incorporate a flexible or bulky co-monomer modify_synthesis->use_comonomer Yes end_insoluble Outcome: Polymer remains insoluble. Re-evaluate polymer structure. modify_synthesis->end_insoluble No adjust_isomers Adjust HBPA isomer ratio to reduce crystallinity use_comonomer->adjust_isomers end_soluble Success: Polymer is Soluble use_comonomer->end_soluble adjust_isomers->end_soluble dissolution_conditions->modify_synthesis Failure dissolution_conditions->end_soluble Success

Caption: Troubleshooting workflow for improving polymer solubility.

hbpa_isomer_effects cluster_monomer HBPA Monomer Isomers cluster_properties Resulting Polymer Properties cis_cis cis, cis packing Molecular Chain Packing cis_cis->packing Less Regular cis_trans cis, trans cis_trans->packing Irregular trans_trans trans, trans trans_trans->packing More Regular / Denser solubility Solubility packing->solubility Affects thermal_stability Thermal Stability packing->thermal_stability Affects

Caption: Relationship between HBPA isomerism and polymer properties.

References

Technical Support Center: Preventing Polymer Photodegradation with 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of 4,4'-Isopropylidenedicyclohexanol as a potential photostabilizer for polymers. The information is based on established principles of polymer photodegradation and stabilization.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Polymer Stability Testing

Potential Cause Recommended Solution
Inhomogeneous Dispersion of this compound: The additive may not be evenly distributed throughout the polymer matrix, leading to areas with varying levels of protection.- Optimize Blending/Mixing Technique: Employ techniques such as melt blending, solution casting with vigorous stirring, or using a co-solvent to improve the miscibility of the additive with the polymer. - Verify Dispersion: Use analytical techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually inspect the dispersion of the additive within the polymer matrix.
Variability in Sample Preparation: Differences in film thickness, solvent evaporation rate, or processing temperatures can affect the polymer's morphology and the additive's distribution.- Standardize Protocols: Ensure all experimental parameters, including film casting method, drying time and temperature, and post-processing treatments, are consistent across all samples. - Measure and Control Thickness: Use a caliper or profilometer to ensure uniform thickness of polymer films or samples.
Fluctuations in Environmental Conditions during Testing: Inconsistent UV intensity, temperature, or humidity in the weathering chamber can lead to variable degradation rates.- Calibrate and Monitor Equipment: Regularly calibrate the light source in the accelerated weathering chamber to ensure consistent irradiance. Monitor and record temperature and humidity throughout the experiment. - Use Control Samples: Always include unstabilized control samples in each experimental run to benchmark the degradation rate.

Issue 2: Polymer Samples Show Significant Yellowing Despite the Presence of this compound

Potential Cause Recommended Solution
Insufficient Concentration of the Additive: The concentration of this compound may be too low to effectively quench photo-oxidative reactions.- Perform a Concentration Gradient Study: Prepare a series of polymer samples with varying concentrations of the additive (e.g., 0.1%, 0.5%, 1%, 2% by weight) to determine the optimal loading for preventing discoloration.
Photo-oxidation of the Stabilizer Itself: The additive may be degrading under UV exposure, leading to the formation of chromophoric byproducts.- Analyze the Stabilizer's Photostability: Expose a pure sample of this compound to the same UV conditions and analyze for any changes in its chemical structure using techniques like UV-Vis or FTIR spectroscopy.
Interaction with Other Additives or Impurities: Other components in the polymer formulation (e.g., processing aids, residual monomers) may be interacting with the stabilizer or acting as photosensitizers.- Simplify the Formulation: If possible, prepare a "clean" formulation with only the polymer and this compound to isolate its effect. - Characterize Raw Materials: Analyze all components of the formulation for potential impurities that could contribute to photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism by which this compound might prevent polymer photodegradation?

A1: While specific research on this compound as a primary photostabilizer is limited, its chemical structure suggests potential mechanisms. The saturated cyclohexyl rings are generally more stable to UV radiation than aromatic rings found in many common stabilizers. It is hypothesized that it could function as a secondary stabilizer, primarily as a radical scavenger or a hydroperoxide decomposer. The tertiary carbon atom in the isopropylidene bridge could potentially react with and neutralize free radicals generated during the initial stages of photodegradation, thus inhibiting the propagation of chain scission and cross-linking reactions.

Q2: How can I determine the optimal loading concentration of this compound for my polymer system?

A2: The optimal concentration can be determined through a systematic study. We recommend preparing a series of polymer films with varying weight percentages of this compound (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 wt%). These samples, along with an unstabilized control, should be subjected to accelerated weathering. The performance can be evaluated by monitoring changes in key properties over time, such as color (yellowing index), gloss, mechanical strength (tensile strength, elongation at break), and chemical changes (e.g., carbonyl group formation via FTIR). The optimal concentration will be the lowest amount that provides the desired level of stabilization without negatively impacting other polymer properties.

Q3: Can this compound be used in combination with other photostabilizers?

A3: Yes, it is common practice to use a synergistic blend of stabilizers. This compound, potentially acting as a radical scavenger, could be combined with a UV absorber (e.g., a benzotriazole or a benzophenone) and a hindered amine light stabilizer (HALS). The UV absorber would screen the UV radiation, the HALS would trap free radicals, and this compound could offer an additional layer of radical scavenging or peroxide decomposition. A design of experiments (DOE) approach is recommended to optimize the ratios of the different stabilizers.

Q4: What are the best analytical techniques to quantify the effectiveness of this compound in preventing photodegradation?

A4: A multi-faceted approach is recommended for a comprehensive evaluation:

  • Spectroscopic Methods:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the formation of carbonyl (-C=O) and hydroxyl (-OH) groups, which are key indicators of photo-oxidation.

    • UV-Visible (UV-Vis) Spectroscopy: To measure changes in color and transparency, often quantified as the yellowing index.

  • Mechanical Testing:

    • Tensile Testing: To assess changes in tensile strength, elongation at break, and modulus, which are indicative of chain scission or cross-linking.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To detect changes in the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by changes in molecular weight and morphology.[1]

  • Microscopy:

    • Scanning Electron Microscopy (SEM): To observe changes in the surface morphology, such as the formation of cracks or crazes.[1][2]

Experimental Protocols

Protocol 1: Accelerated Weathering Testing

  • Sample Preparation: Prepare thin polymer films (e.g., 50-100 µm thickness) with and without varying concentrations of this compound via solution casting or melt pressing.

  • Mounting: Mount the film samples onto appropriate holders for the weathering chamber.

  • Exposure: Place the samples in an accelerated weathering chamber equipped with a UV light source (e.g., UVA or UVB lamps) that mimics the solar spectrum.

  • Conditions: Set the exposure conditions, including irradiance level, temperature, and relative humidity, according to standard test methods (e.g., ASTM G154 or ISO 4892-3).

  • Sampling: At predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours), remove a subset of samples for analysis.

  • Analysis: Analyze the removed samples using the techniques described in the FAQ section (FTIR, UV-Vis, tensile testing, etc.) to track the progression of degradation.

Protocol 2: Quantification of Carbonyl Group Formation by FTIR

  • Baseline Spectrum: Record the FTIR spectrum of an unexposed polymer film to serve as a baseline.

  • Post-Exposure Spectra: After each exposure interval in the weathering chamber, record the FTIR spectrum of the aged samples.

  • Analysis: Measure the absorbance of the carbonyl peak (typically in the region of 1700-1750 cm⁻¹).

  • Carbonyl Index Calculation: Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching peak).

    • CI = (Absorbance at ~1720 cm⁻¹) / (Absorbance of reference peak)

  • Data Plotting: Plot the Carbonyl Index as a function of exposure time for samples with and without the stabilizer to compare their rates of photo-oxidation.

Data Presentation

Table 1: Example - Change in Yellowing Index (YI) After 1000 Hours of Accelerated Weathering

Polymer FormulationInitial YIYI after 1000h% Change in YI
Control (Unstabilized)1.215.81217%
+ 0.5% this compound1.38.4546%
+ 1.0% this compound1.24.5275%
+ 2.0% this compound1.42.8100%

Table 2: Example - Retention of Tensile Strength After 1000 Hours of Accelerated Weathering

Polymer FormulationInitial Tensile Strength (MPa)Tensile Strength after 1000h (MPa)% Retention
Control (Unstabilized)50.215.130%
+ 0.5% this compound49.828.958%
+ 1.0% this compound50.539.979%
+ 2.0% this compound49.945.491%

Visualizations

G cluster_workflow Experimental Workflow for Evaluating a Novel Photostabilizer prep Sample Preparation (Polymer + Stabilizer) weathering Accelerated Weathering (UV, Temp, Humidity) prep->weathering analysis Periodic Analysis weathering->analysis analysis->weathering Continue Exposure data Data Interpretation & Comparison analysis->data

Caption: Workflow for testing novel photostabilizers.

G cluster_pathway Hypothesized Mechanism of Photostabilization UV UV Radiation Polymer Polymer UV->Polymer Radicals Free Radicals (P*) Polymer->Radicals Degradation Degradation Products (Chain Scission, Cross-linking) Radicals->Degradation Stabilizer This compound Radicals->Stabilizer Radical Scavenging Inert Inert Products Stabilizer->Inert

Caption: Hypothesized radical scavenging mechanism.

References

Technical Support Center: 4,4'-Isopropylidenedicyclohexanol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of 4,4'-Isopropylidenedicyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of poly(this compound carbonate).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the polymerization process in a question-and-answer format.

Issue 1: Low Molecular Weight of the Final Polymer

Question: My polymerization of this compound with diphenyl carbonate is consistently yielding a polymer with low molecular weight. What are the potential causes and how can I increase the molecular weight?

Answer: Achieving a high molecular weight is crucial for desirable polymer properties. Several factors can contribute to low molecular weight in this step-growth polymerization. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Observed purity Verify Monomer Purity (this compound & Diphenyl Carbonate) start->purity Initial Check stoichiometry Check Stoichiometry (Precise 1:1 Molar Ratio) purity->stoichiometry If Pure purity_repurify Repurify Monomers (Recrystallization/Distillation) purity->purity_repurify If Impure catalyst Evaluate Catalyst Activity (Type and Concentration) stoichiometry->catalyst If Stoichiometry is Correct stoichiometry_adjust Adjust Monomer Ratio stoichiometry->stoichiometry_adjust If Stoichiometry is Incorrect conditions Optimize Reaction Conditions (Temperature and Vacuum) catalyst->conditions If Catalyst is Active catalyst_replace Use Fresh/Alternative Catalyst catalyst->catalyst_replace If Catalyst is Inactive end High Molecular Weight Achieved conditions->end Successful Optimization conditions_adjust Systematically Adjust Temperature Profile and Vacuum Level conditions->conditions_adjust If Issue Persists purity_repurify->purity stoichiometry_adjust->stoichiometry catalyst_replace->catalyst conditions_adjust->conditions

Caption: Troubleshooting workflow for addressing low molecular weight in the polymerization.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Monomer Purity Impurities in this compound or diphenyl carbonate can act as chain terminators.Ensure high purity of both monomers. Recrystallize this compound from a suitable solvent and sublime or recrystallize diphenyl carbonate.
Stoichiometry An imbalance in the 1:1 molar ratio of the diol and the carbonate source is a common cause of low molecular weight in polycondensation reactions.Accurately weigh the monomers. A slight excess of diphenyl carbonate (e.g., 1.05:1 molar ratio) can sometimes be used to compensate for its potential loss during the reaction.
Catalyst Ineffective or deactivated catalyst will slow down the reaction rate and prevent the achievement of high molecular weight.Use a fresh, active catalyst. Common catalysts for this reaction include basic compounds like sodium carbonate (Na2CO3). Ensure the catalyst concentration is optimal (typically in the ppm range).
Reaction Conditions Insufficient temperature or vacuum will not effectively drive the removal of the phenol byproduct, hindering the forward reaction.The reaction is typically carried out in stages. The initial transesterification can be performed at a lower temperature (e.g., 210°C) and moderate vacuum, followed by a higher temperature (e.g., 280°C) and high vacuum (<1 mmHg) for the polycondensation stage.
Reaction Time Inadequate reaction time, especially during the high-vacuum polycondensation stage, will result in incomplete polymerization.Ensure sufficient time is allowed for the melt viscosity to increase, indicating polymer chain growth. This can be monitored visually or with a torque rheometer.

Issue 2: Discoloration of the Polymer

Question: The resulting poly(this compound carbonate) is yellow or brown. How can I obtain a colorless product?

Answer: Discoloration is often a sign of thermal degradation or side reactions. The following steps can help in preventing it.

Logical Relationship for Preventing Discoloration

cause1 High Reaction Temperature effect Polymer Discoloration cause1->effect cause2 Oxygen Presence cause2->effect cause3 Catalyst Side Reactions cause3->effect solution1 Optimize Temperature Profile solution1->cause1 solution2 Ensure Inert Atmosphere solution2->cause2 solution3 Select Appropriate Catalyst solution3->cause3

Caption: Key factors and solutions for preventing polymer discoloration.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Thermal Degradation Prolonged exposure to high temperatures can cause the polymer to degrade and form colored byproducts. The thermal degradation of polycarbonates can be accelerated in the presence of oxygen.[1][2]Use the minimum effective temperature for each stage of the polymerization. Ensure a thoroughly inert atmosphere (e.g., high-purity nitrogen or argon) is maintained throughout the reaction.
Catalyst Some catalysts can promote side reactions that lead to color formation, especially at high temperatures.Use a catalyst known to produce low-color polycarbonates, such as certain sodium or potassium salts. Optimize the catalyst concentration to be effective without causing excessive side reactions.
Monomer Quality Impurities in the monomers can contribute to discoloration.Use high-purity monomers.
Antioxidants The absence of antioxidants can make the polymer more susceptible to thermal-oxidative degradation.Consider adding a small amount of a suitable antioxidant to the reaction mixture.

Issue 3: Gel Formation in the Reactor

Question: I am observing gel formation during the polymerization, which is leading to a non-uniform product and processing difficulties. What causes this and how can it be prevented?

Answer: Gel formation, or cross-linking, is a significant issue that can ruin a polymerization batch. It is often caused by side reactions that create branching and ultimately a network structure.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Side Reactions At high temperatures, side reactions involving the carbonate linkages or the monomer itself can lead to branching and cross-linking.Carefully control the reaction temperature and avoid localized overheating. Ensure even and efficient stirring to maintain a homogenous reaction mixture.
Catalyst Concentration High concentrations of certain catalysts can promote side reactions that lead to gelation.Use the minimum effective concentration of the catalyst.
Oxygen Contamination The presence of oxygen can initiate radical reactions that may lead to cross-linking.Maintain a strict inert atmosphere throughout the polymerization process.
Monomer Structure Although less common with this monomer, impurities or isomeric forms that are more prone to side reactions could contribute to gelation.Ensure the purity and consistent isomeric composition of the this compound.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. The following is a general procedure for the melt polycondensation of this compound with diphenyl carbonate.

Melt Polycondensation of this compound and Diphenyl Carbonate

Experimental Workflow

step1 1. Monomer & Catalyst Charging - this compound - Diphenyl Carbonate (1.05 mol eq.) - Na2CO3 (catalyst) step2 2. Inert Atmosphere Purge - Evacuate and backfill with N2 (3x) step1->step2 step3 3. Transesterification Stage - Heat to 210°C - Apply moderate vacuum - Collect phenol byproduct step2->step3 step4 4. Polycondensation Stage - Gradually increase temperature to 280°C - Gradually increase vacuum to <1 mmHg - Monitor viscosity increase step3->step4 step5 5. Polymer Extrusion & Cooling - Extrude polymer under N2 pressure - Cool and pelletize step4->step5

Caption: A typical experimental workflow for the polymerization process.

Procedure:

  • Charging the Reactor: A clean, dry, and inert gas-purged reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound, diphenyl carbonate (in a 1:1.05 molar ratio), and a catalytic amount of sodium carbonate (e.g., 1 x 10⁻³ mol per mol of diol).

  • Inerting the System: The reactor is sealed and the system is evacuated and backfilled with high-purity nitrogen three times to ensure an oxygen-free environment. A slow stream of nitrogen is maintained.

  • Transesterification: The reaction mixture is heated to 210°C with stirring. Once the mixture is molten and homogenous, a moderate vacuum is slowly applied to facilitate the removal of the phenol byproduct, which is collected in a cooled trap. This stage is typically continued for 1-2 hours.

  • Polycondensation: The temperature is gradually increased to 280°C, and the vacuum is gradually increased to less than 1 mmHg. The reaction is continued under these conditions, and the progress is monitored by the increase in the melt viscosity (observed via the stirrer torque). This stage can take 2-4 hours.

  • Product Recovery: Once the desired viscosity is reached, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor under positive nitrogen pressure. The polymer strand is then cooled and pelletized for further analysis.

Data Presentation

Expected Polymer Properties:

The properties of the final poly(this compound carbonate) are highly dependent on the reaction conditions and the isomeric content of the monomer. Below are typical ranges for key properties.

Property Expected Value Analytical Technique
Weight-Average Molecular Weight (Mw) 30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 120 - 150 °CDifferential Scanning Calorimetry (DSC)

Influence of Cis/Trans Isomer Ratio on Glass Transition Temperature (Tg):

The cis/trans isomer ratio of the this compound monomer has a significant impact on the thermal properties of the resulting polycarbonate. While specific data for this exact polymer is limited in the public domain, trends from similar alicyclic polyesters suggest the following relationship.[3]

Predominant Isomer Expected Effect on Tg Reasoning
Trans Isomer Higher TgThe more linear and rigid structure of the trans isomer leads to more efficient chain packing and restricted chain mobility.
Cis Isomer Lower TgThe bent structure of the cis isomer disrupts chain packing and increases free volume, leading to greater chain mobility.

It is crucial for researchers to characterize the isomer ratio of their starting monomer (e.g., by NMR spectroscopy) to understand and control the properties of the final polymer. Inconsistencies in the isomer ratio of the monomer batch can lead to variability in the polymer's thermal properties.

References

Technical Support Center: Efficient Synthesis of 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). This valuable compound serves as a crucial monomer in the production of high-performance polymers such as epoxy resins and polycarbonates, offering enhanced thermal stability, chemical resistance, and weatherability.[1][2]

This guide addresses common challenges encountered during the catalytic hydrogenation of bisphenol A (BPA) to this compound, offering troubleshooting advice and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The most prominently used catalysts for the hydrogenation of bisphenol A to this compound are noble metals and Raney® Nickel. Commonly employed catalysts include:

  • Ruthenium (Ru): Often supported on materials like alumina (Al₂O₃) or carbon, Ruthenium catalysts are known for their high activity and selectivity under relatively mild conditions.[3][4][5][6][7][8]

  • Rhodium (Rh): Rhodium catalysts, typically on a carbon support, are highly effective for the selective hydrogenation of aromatic rings.[1] However, they are generally more expensive than other options.[1]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst.[9][10][11][12][13][14] Its performance can be influenced by the preparation method and support characteristics.[13][14]

  • Raney® Nickel (Ra-Ni): A versatile and cost-effective catalyst, Raney Nickel is widely used in industrial hydrogenation processes.[15][16][17] It is known for its high activity but requires careful handling due to its pyrophoric nature when dry.[18][19][20][21]

Q2: What are the key reaction parameters influencing the yield and selectivity of the synthesis?

A2: Several parameters critically affect the outcome of the hydrogenation reaction:

  • Temperature: Typically ranges from 50°C to 200°C. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and decreased selectivity.

  • Hydrogen Pressure: Generally applied in the range of 6 to 7 MPa (60 to 70 bar). Higher pressure favors hydrogenation but can also impact selectivity and catalyst stability.

  • Solvent: The choice of solvent is crucial. Alcohols, such as isopropanol, and ethers are commonly used. The solvent can influence the solubility of reactants and hydrogen, as well as the catalyst's activity.

  • Catalyst Loading: The amount of catalyst used impacts the reaction rate. However, an excessively high loading may not be cost-effective.

  • Agitation: Efficient stirring is necessary to ensure good contact between the reactants, hydrogen gas, and the solid catalyst.

Q3: How can I control the cis/trans isomer ratio of the final product?

A3: The stereoselectivity of the hydrogenation, resulting in different cis/trans isomer ratios of this compound, is influenced by the catalyst type, reaction conditions, and solvent. For instance, certain ruthenium-based catalysts have been shown to favor the formation of the trans,trans isomer. Optimizing temperature and pressure can also play a role in controlling the isomer distribution.

Q4: What are the primary safety concerns when handling Raney® Nickel?

A4: Raney® Nickel is highly pyrophoric, meaning it can ignite spontaneously in air when dry.[20] It is typically supplied and stored as a slurry in water to mitigate this risk.[18][19] Key safety precautions include:

  • Always handle Raney® Nickel under a liquid (e.g., water or the reaction solvent).

  • Never allow the catalyst to dry on filter paper or other surfaces exposed to air.[18][21]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • Keep a container of water or a water-based fire extinguisher readily available. Do not use CO₂-based extinguishers.[18]

  • Perform all transfers and reactions in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Bisphenol A 1. Catalyst Deactivation: Poisoning by impurities (e.g., sulfur compounds) or coking.[12][22] 2. Insufficient Hydrogen Pressure: Low hydrogen availability at the catalyst surface. 3. Inadequate Agitation: Poor mixing leading to mass transfer limitations. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.1. Catalyst Regeneration/Replacement: Regenerate the catalyst according to the manufacturer's protocol or use a fresh batch. Ensure high purity of reactants and solvents.[23] 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. 3. Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture. 4. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation.
Poor Selectivity (Undesired Isomer Ratio or Side Products) 1. Inappropriate Catalyst: The chosen catalyst may not be selective for the desired isomer. 2. Suboptimal Reaction Conditions: Temperature and pressure can significantly influence selectivity. 3. Hydrogenolysis: Cleavage of C-O or C-C bonds leading to byproducts.1. Catalyst Screening: Test different catalysts (e.g., Ru, Rh, Pd) to find one with the desired selectivity. 2. Optimize Conditions: Systematically vary temperature and pressure to find the optimal conditions for the desired isomer. 3. Milder Reaction Conditions: Use lower temperatures and pressures to minimize hydrogenolysis.
Catalyst Deactivation During Reaction 1. Coking: Deposition of carbonaceous material on the catalyst surface.[10][22] 2. Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[11][12] 3. Leaching: Dissolution of the active metal into the reaction medium.[11][12] 4. Poisoning: Strong adsorption of impurities from the feed or solvent onto the active sites.[4][12][22]1. Regeneration by Oxidation/Reduction: For coking, a controlled oxidation followed by reduction can often regenerate the catalyst.[10] 2. Use Lower Temperatures: Operate at the lowest effective temperature to minimize sintering. 3. Choose a More Stable Catalyst/Support: Select a catalyst with strong metal-support interactions to prevent leaching. 4. Purify Reactants and Solvents: Ensure all starting materials are free from potential catalyst poisons.
Difficulty in Product Purification 1. Presence of Unreacted Starting Material: Incomplete conversion. 2. Formation of Isomeric Byproducts: Similar physical properties to the desired product make separation difficult. 3. Catalyst Fines in the Product: Inefficient filtration of the heterogeneous catalyst.1. Drive Reaction to Completion: Increase reaction time or catalyst loading. 2. Recrystallization/Chromatography: Use appropriate solvent systems for recrystallization to isolate the desired isomer. Column chromatography can also be employed for difficult separations.[24][25] 3. Improved Filtration: Use a finer filter medium (e.g., Celite®) and ensure the catalyst is fully settled before filtration.

Catalyst Performance Comparison

CatalystSupportTypical Temperature (°C)Typical Pressure (MPa)Key AdvantagesPotential Issues
Ruthenium (Ru) Al₂O₃, Carbon100 - 1506 - 7High activity and selectivity, can favor trans,trans isomer.[3]Can be susceptible to poisoning by CO.[4]
Rhodium (Rh) Carbon50 - 80~4Highly selective for aromatic ring hydrogenation.High cost.[1]
Palladium (Pd) Carbon100 - 1701 - 8Widely available and effective.Performance is sensitive to preparation method; can be prone to deactivation.[9][12][13]
Raney® Nickel -120 - 2005 - 10Cost-effective, high activity.[15][16]Pyrophoric when dry, requires careful handling, potential for nickel leaching.[18][19][20][21]

Experimental Protocols

General Procedure for Hydrogenation of Bisphenol A
  • Reactor Setup: Charge a high-pressure autoclave reactor with bisphenol A and the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst to the reactor. For Raney® Nickel, ensure it remains covered with solvent at all times.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture to remove the catalyst. For Raney® Nickel, ensure the filter cake is not allowed to dry.[21]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Raney® Nickel Catalyst Regeneration (Example Protocol)

Note: Specific regeneration procedures can vary. Always consult the supplier's guidelines.

  • Washing: After filtration, wash the spent Raney® Nickel catalyst multiple times with a solvent (e.g., methanol or the reaction solvent) to remove adsorbed organic species.[15]

  • Acidic Treatment: Suspend the washed catalyst in a dilute aqueous solution of an organic acid (e.g., acetic acid) and stir at a controlled temperature (e.g., 20-50°C) for a specific duration.[26][27]

  • Base Treatment: After removing the acidic solution, treat the catalyst with a dilute aqueous base solution (e.g., sodium hydroxide).[26]

  • Final Washing: Wash the regenerated catalyst thoroughly with deionized water until the washings are neutral.

  • Storage: Store the regenerated catalyst under water or a suitable solvent.

Visualizing Experimental Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reactor_prep Prepare Reactor: - Bisphenol A - Solvent start->reactor_prep catalyst_add Add Catalyst (Inert Atmosphere) reactor_prep->catalyst_add seal_purge Seal & Purge (N2 then H2) catalyst_add->seal_purge reaction_cond Set Reaction Conditions: - Pressurize with H2 - Heat to Temp - Stir Vigorously seal_purge->reaction_cond monitor Monitor Progress (GC/HPLC) reaction_cond->monitor cool_vent Cool & Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter isolate Isolate Product (Solvent Removal) filter->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_poor_selectivity Troubleshooting Poor Selectivity cluster_catalyst_deactivation Troubleshooting Catalyst Deactivation start Problem Encountered low_conversion Low Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation check_catalyst Check Catalyst Activity (Regenerate/Replace) low_conversion->check_catalyst increase_pressure Increase H2 Pressure low_conversion->increase_pressure improve_agitation Improve Agitation low_conversion->improve_agitation increase_temp Increase Temperature low_conversion->increase_temp screen_catalysts Screen Different Catalysts poor_selectivity->screen_catalysts optimize_conditions Optimize T & P poor_selectivity->optimize_conditions milder_conditions Use Milder Conditions poor_selectivity->milder_conditions regenerate_catalyst Regenerate Catalyst (e.g., Oxidation/Reduction) catalyst_deactivation->regenerate_catalyst use_lower_temp Use Lower Temperature catalyst_deactivation->use_lower_temp purify_reagents Purify Reagents/Solvents catalyst_deactivation->purify_reagents

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Managing Viscosity in 4,4'-Isopropylidenedicyclohexanol Resin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in managing the viscosity of resin formulations containing 4,4'-Isopropylidenedicyclohexanol (also known as hydrogenated bisphenol A or HBPA). Proper viscosity control is critical for achieving optimal processing and final product performance in your research and development applications, from advanced coatings to biomedical devices and drug delivery systems.

Troubleshooting Guide

High viscosity is a common challenge when working with this compound-based resins. The following guide provides solutions to frequently encountered problems.

Issue 1: Resin is too viscous to handle and process at room temperature.

  • Cause: The inherent chemical structure of HBPA, particularly in high concentrations or in combination with other high molecular weight components, can lead to high viscosity.

  • Solution:

    • Temperature Adjustment: Gently warming the resin formulation can significantly reduce its viscosity. As a general rule, for every 10°C increase in temperature, the viscosity can be reduced by approximately half. However, be mindful that elevated temperatures can also accelerate curing, reducing the working time.[1]

    • Solvent Addition: Introducing a compatible solvent can effectively lower the viscosity. The choice of solvent will depend on the specific resin system and the end application. For biomedical applications, ensure the solvent is biocompatible and can be fully removed during processing.

    • Reactive Diluents: Incorporating a low-viscosity reactive diluent can decrease the overall viscosity of the formulation without introducing non-reactive volatile organic compounds (VOCs). These diluents become part of the cured polymer network.

Issue 2: Inconsistent viscosity between batches.

  • Cause: Variations in the composition of raw materials, inaccurate measurements, or inconsistent mixing procedures can lead to batch-to-batch viscosity differences. The isomer ratio (cis-cis, cis-trans, and trans-trans) of the HBPA can also influence viscosity.

  • Solution:

    • Precise Measurement and Mixing: Ensure all components are weighed accurately according to the formulation. Utilize standardized and thorough mixing procedures to guarantee homogeneity.

    • Material Certification: Use raw materials with consistent specifications and request certificates of analysis from suppliers that include information on isomer distribution where possible.

    • Quality Control: Implement a standard operating procedure (SOP) for viscosity measurement at a controlled temperature for each batch before use.

Issue 3: Air bubbles are trapped in the viscous resin.

  • Cause: High viscosity makes it difficult for entrapped air, introduced during mixing, to escape.

  • Solution:

    • Vacuum Degassing: Placing the mixed resin in a vacuum chamber is an effective method for removing trapped air bubbles.

    • Slow Mixing: Employ slow and deliberate mixing techniques to minimize the introduction of air.

    • Viscosity Reduction: Lowering the viscosity through heating or the use of diluents will facilitate the release of air bubbles.

Issue 4: The cured product has soft spots or fails to cure completely.

  • Cause: This is often due to improper mixing of the resin and curing agent, leading to localized areas with an incorrect mix ratio. High viscosity can exacerbate this issue by making thorough mixing more challenging.

  • Solution:

    • Thorough Mixing: Scrape the sides and bottom of the mixing container multiple times to ensure all components are fully incorporated.

    • "Two-Container" Mixing: Mix the components in one container, then transfer the mixture to a second clean container and mix again. This helps to ensure that any unmixed material clinging to the sides of the first container is incorporated.

    • Viscosity Reduction: A less viscous mixture is easier to mix thoroughly, reducing the likelihood of uncured spots.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is this compound (HBPA) and why is it used in resin formulations?

    • A1: this compound is a cycloaliphatic diol, which is the hydrogenated form of bisphenol A (BPA). It is used in resin formulations, particularly epoxies, to enhance properties such as UV resistance, weatherability, and thermal stability compared to their aromatic counterparts.[2] These properties are crucial for high-performance coatings, electronic packaging, and medical-grade polymers.

  • Q2: What are the main factors that influence the viscosity of HBPA resin formulations?

    • A2: The primary factors are temperature, the specific formulation (including the type and concentration of HBPA, curing agents, and other additives), the presence and type of solvents or reactive diluents, and the degree of cure.

Drug Development Specific Questions

  • Q3: Are HBPA-based resins biocompatible for use in medical devices or drug delivery systems?

    • A3: The biocompatibility of a polymer depends on its specific composition and the absence of harmful leachable substances.[3][4][5] While the hydrogenation of BPA to HBPA is intended to create a more stable molecule, comprehensive biocompatibility testing according to standards like ISO 10993 is essential for any final formulation intended for medical use.

  • Q4: What are "extractables" and "leachables," and why are they a concern for HBPA resins in drug development?

    • A4: Extractables are compounds that can be forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, high temperatures). Leachables are compounds that migrate from the material into the drug product under normal storage and use conditions.[6][7][8] For HBPA-based medical devices or drug delivery components, it is critical to assess extractables and leachables to ensure that no harmful substances, such as residual monomers or additives, will contaminate the drug product and pose a risk to the patient.

  • Q5: How does sterilization affect the properties, including viscosity, of HBPA resin formulations?

    • A5: Sterilization methods can impact the physical and chemical properties of polymers.[9][10][11][12] For example, gamma irradiation can cause chain scission or cross-linking, which could alter the viscosity of an uncured resin or the mechanical properties of a cured device. Autoclaving (steam sterilization) may not be suitable for all formulations due to the high temperatures involved. The effect of sterilization on a specific HBPA formulation must be validated to ensure it does not compromise the final product's performance and safety.

Quantitative Data

The following tables provide quantitative data on the viscosity of HBPA-based epoxy resins and the effect of various factors.

Table 1: Viscosity Comparison of Hydrogenated vs. Non-Hydrogenated Bisphenol A Epoxy Resins at 25°C

Epoxy Resin TypeViscosity (mPa·s)
Hydrogenated DER 332980
D.E.R. 332 (Non-Hydrogenated)22,400 (solidifies)
Hydrogenated DER 3311,400
D.E.R. 331 (Non-Hydrogenated)11,000 - 14,000
Hydrogenated DER 354420
D.E.R. 354 (Non-Hydrogenated)3,400 - 4,200
Epalloy 5000 (Commercial HBPA Epoxy)2,600
Eponex 1510 (Commercial HBPA Epoxy)2,700

Data sourced from patent literature, providing a comparative view of viscosity reduction upon hydrogenation.[13]

Table 2: Effect of Reactive Diluent Functionality on Epoxy Resin Viscosity

Reactive Diluent TypeFunctionalityIntrinsic Viscosity of Diluent (mPa·s)Viscosity of Formulation (mPa·s)
Butyl glycidyl ether (660A)Monofunctional2-51100
C12-C14 alkyl glycidyl ether (90)Monofunctional5-101200
Polypropylene glycol diglycidyl ether (3601)Difunctional30-501400
Trimethylolpropane triglycidyl ether (6360)Trifunctional100-2001600

This table illustrates that as the functionality of the reactive diluent increases, its ability to reduce the overall formulation viscosity decreases.[14]

Experimental Protocols

Methodology for Viscosity Measurement using a Rotational Viscometer (ASTM D2196)

This protocol outlines the standard method for determining the apparent viscosity of non-Newtonian materials like resin formulations.

  • Apparatus:

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

    • Constant temperature water bath.

    • Beaker (600 mL).

    • Thermometer.

  • Procedure:

    • Sample Preparation: Ensure the resin formulation is free of air bubbles. If necessary, degas the sample.

    • Temperature Control: Place the beaker containing the sample in the constant temperature water bath and allow it to reach thermal equilibrium (typically 25 °C ± 0.5 °C, unless testing temperature dependence).

    • Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 95% of the viscometer's scale.

    • Measurement:

      • Immerse the spindle into the center of the sample to the marked depth.

      • Allow the spindle to rotate at the selected speed until a stable reading is obtained.

      • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

    • Data Reporting: Report the viscosity, temperature, spindle number, and rotational speed.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis and Troubleshooting Formulate_Resin Formulate HBPA Resin (Resin, Curing Agent, Additives) Mix_Components Thoroughly Mix Components Formulate_Resin->Mix_Components Degas_Sample Degas Sample (if necessary) Mix_Components->Degas_Sample Equilibrate_Temp Equilibrate to Test Temperature Degas_Sample->Equilibrate_Temp Transfer to Beaker Select_Spindle Select Spindle and Speed Equilibrate_Temp->Select_Spindle Measure_Viscosity Measure Viscosity with Rotational Viscometer Select_Spindle->Measure_Viscosity Record_Data Record Viscosity, Temp, Spindle, Speed Measure_Viscosity->Record_Data Compare_to_Spec Compare to Specification Record_Data->Compare_to_Spec Troubleshoot Troubleshoot if Out of Spec (Adjust Temp, Formulation) Compare_to_Spec->Troubleshoot Out of Spec

Caption: Workflow for Viscosity Measurement and Control.

Troubleshooting_Logic High_Viscosity Problem: High Viscosity Check_Temp Is Temperature Too Low? High_Viscosity->Check_Temp Increase_Temp Solution: Increase Temperature Check_Temp->Increase_Temp Yes Check_Formulation Is Formulation Correct? Check_Temp->Check_Formulation No Add_Solvent Solution: Add Solvent/Diluent Check_Formulation->Add_Solvent Yes, but still too high Check_Mixing Is Mixing Thorough? Check_Formulation->Check_Mixing No Improve_Mixing Solution: Improve Mixing Technique Check_Mixing->Improve_Mixing No

Caption: Troubleshooting Logic for High Viscosity Issues.

References

Technical Support Center: Enhancing Mechanical Properties of 4,4'-Isopropylidenedicyclohexanol Composites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical properties of composites based on 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting and FAQs

This section addresses common issues encountered during the preparation and testing of this compound epoxy composites.

Issue: Inconsistent or Incomplete Curing

  • Q1: My epoxy composite is not hardening or remains tacky after the recommended curing time. What could be the cause?

    • A1: This is a common issue that can stem from several factors:

      • Incorrect Mix Ratio: The most frequent cause is an improper ratio of resin to hardener. Precisely measure both components by weight using a calibrated scale.

      • Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a complete chemical reaction. Scrape the sides and bottom of the mixing container to incorporate all material.

      • Low Curing Temperature: The curing process is temperature-dependent. A workspace that is too cold (below 20°C or 68°F) can significantly slow down or even halt the curing reaction.

      • Moisture Contamination: Moisture from the air or on the surfaces of your materials can interfere with the curing process, sometimes resulting in a cloudy or tacky surface.

  • Q2: The composite cured, but it has soft spots. How can I prevent this?

    • A2: Soft spots are typically due to localized areas of poorly mixed resin and hardener. To prevent this, mix the components for the manufacturer's recommended time, ensuring a uniform color and consistency throughout the mixture.

Issue: Poor Filler/Nanoparticle Dispersion

  • Q3: I'm adding nanoparticles to my resin, but they are clumping together. How can I achieve a uniform dispersion?

    • A3: Agglomeration of nanoparticles is a significant challenge. Here are some techniques to improve dispersion:

      • Solvent-Assisted Dispersion: Disperse the nanoparticles in a small amount of a compatible solvent (like acetone or isopropanol) using sonication before adding the mixture to the resin. The solvent must then be removed under vacuum before adding the hardener.

      • High-Shear Mixing: Use a high-shear mixer or a three-roll mill to break down agglomerates and distribute the nanoparticles throughout the resin.

      • Surface Functionalization: Use nanoparticles that have been surface-treated to be more compatible with the epoxy matrix. This improves interfacial adhesion and reduces the tendency to agglomerate.

  • Q4: How can I verify the quality of my nanoparticle dispersion?

    • A4: While visual inspection can give a preliminary idea, more advanced techniques are necessary for confirmation:

      • Microscopy: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) of cured sample cross-sections can directly visualize the dispersion of nanoparticles.

      • Rheology: Measuring the viscosity of the uncured resin-nanoparticle mixture can indicate the state of dispersion. Agglomerated particles can cause significant changes in viscosity.

Issue: Mechanical Testing Failures

  • Q5: My test specimens are failing prematurely near the grips of the tensile tester. What's wrong?

    • A5: This is a common issue in tensile testing and often points to stress concentrations at the gripping points. Ensure that your specimens have the correct geometry (e.g., dog-bone shape as per ASTM D638) and that the gripping pressure is appropriate. Using tabs bonded to the ends of the specimen can also help to distribute the load more evenly.

  • Q6: I'm getting very inconsistent results from my mechanical tests. What are the likely sources of variability?

    • A6: Inconsistent results can arise from several sources:

      • Specimen Preparation: Voids, bubbles, or inconsistent filler dispersion within your composite specimens can act as stress concentrators and lead to variable results.

      • Curing Conditions: Ensure all specimens are cured under the exact same conditions (time and temperature) to achieve a consistent degree of cross-linking.

      • Testing Parameters: Use consistent testing parameters (e.g., crosshead speed) as specified in the relevant ASTM standard.

Data on Mechanical Properties

The following tables summarize the effects of various additives on the mechanical properties of epoxy composites. While data specifically for this compound-based systems is limited, the provided data on related epoxy systems can offer valuable insights.

Table 1: Effect of Nanofiller Addition on Hydrogenated Bisphenol A Epoxy Adhesives

Nanomaterial Additive (wt%)Tensile Strength (MPa)Reference
Neat HBPA/D230~25[1]
1 wt% POSS (Epoxy Functionalized)~30[1]
3 wt% POSS (Epoxy Functionalized)~35[1]
5 wt% POSS (Epoxy Functionalized)~32[1]

POSS: Polyhedral Oligomeric Silsesquioxanes

Table 2: Representative Data on the Effect of Rubber Toughening on Bisphenol A Epoxy

Toughening AgentContent (phr)Fracture Toughness (KIC, MPa·m1/2)Tensile Strength (MPa)
Neat Epoxy00.6 - 0.860 - 80
CTBN Rubber101.5 - 2.540 - 60
Core-Shell Rubber102.0 - 3.050 - 70

CTBN: Carboxyl-terminated butadiene nitrile. Data is representative of typical Bisphenol A epoxy systems.

Table 3: Representative Data on the Effect of Glass Fiber Reinforcement on Epoxy Composites

ReinforcementWeight %Tensile Strength (MPa)Flexural Strength (MPa)
Neat Epoxy060 - 80100 - 130
E-Glass Fiber10150 - 200200 - 250
E-Glass Fiber20250 - 350350 - 450

Data is representative of typical Bisphenol A epoxy systems.

Experimental Protocols

Detailed methodologies for key mechanical tests are provided below. It is crucial to consult the full ASTM standard for complete details.

Tensile Properties (ASTM D638)
  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the composite material.

  • Methodology:

    • Specimen Preparation: Prepare "dog-bone" shaped specimens (Type I is most common) from the cured composite material. Ensure the surfaces are smooth and free of defects.

    • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Test Setup: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Testing: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Data Analysis: Record the load and extension data to generate a stress-strain curve. From this curve, calculate the ultimate tensile strength, Young's modulus, and elongation at break.

Flexural Properties (ASTM D790)
  • Objective: To measure the flexural strength and flexural modulus of the composite.

  • Methodology:

    • Specimen Preparation: Prepare rectangular bar specimens of specified dimensions.

    • Conditioning: Condition the specimens as per ASTM D638.

    • Test Setup: Place the specimen on a three-point bending fixture. The support span should be 16 times the specimen thickness.

    • Testing: Apply a load to the center of the specimen at a specified rate until the specimen fractures or reaches 5% strain.

    • Data Analysis: From the load-deflection curve, calculate the flexural stress and flexural modulus.

Fracture Toughness (ASTM D5045)
  • Objective: To determine the critical stress intensity factor (KIC) and the critical strain energy release rate (GIC), which measure the material's resistance to crack propagation.

  • Methodology:

    • Specimen Preparation: Prepare single-edge-notch bend (SENB) or compact tension (CT) specimens. A sharp pre-crack is created at the notch tip, often by tapping a razor blade.

    • Conditioning: Condition the specimens as per standard protocols.

    • Test Setup: Place the specimen in the appropriate fixture (three-point bend for SENB, pin-loading for CT).

    • Testing: Apply a load at a constant displacement rate until the specimen fractures.

    • Data Analysis: Calculate KIC and GIC based on the peak load and the specimen geometry using the equations provided in the ASTM D5045 standard.

Visualizations

Experimental Workflow for Mechanical Characterization

The following diagram illustrates a typical workflow for preparing and mechanically testing polymer composites.

experimental_workflow cluster_prep Material Preparation cluster_fab Composite Fabrication cluster_test Mechanical Testing cluster_analysis Analysis & Characterization resin This compound Resin mixing Mixing & Degassing resin->mixing hardener Curing Agent hardener->mixing filler Filler/Toughener filler->mixing casting Casting/Molding mixing->casting curing Curing Cycle casting->curing specimen_prep Specimen Machining (ASTM Standards) curing->specimen_prep tensile Tensile Test (ASTM D638) specimen_prep->tensile flexural Flexural Test (ASTM D790) specimen_prep->flexural fracture Fracture Toughness (ASTM D5045) specimen_prep->fracture data_analysis Data Analysis & Property Calculation tensile->data_analysis flexural->data_analysis fracture->data_analysis microscopy Microscopy (SEM/TEM) fracture->microscopy Fractography data_analysis->microscopy

Caption: Workflow for composite preparation and testing.

Toughening Mechanisms in Epoxy Composites

This diagram illustrates the primary mechanisms by which second-phase particles (e.g., rubber, nanoparticles) improve the toughness of an epoxy matrix.

toughening_mechanisms cluster_mechanisms Energy Dissipation Mechanisms crack Propagating Crack Tip shear_banding Shear Banding crack->shear_banding Induces plastic deformation in matrix crack_pinning Crack Pinning crack->crack_pinning Front is pinned by particles particle_bridging Particle Bridging crack->particle_bridging Particles bridge crack faces microcracking Microcracking crack->microcracking Forms secondary cracks toughened_matrix Increased Fracture Toughness shear_banding->toughened_matrix crack_pinning->toughened_matrix particle_bridging->toughened_matrix microcracking->toughened_matrix

Caption: Common toughening mechanisms in particle-modified epoxies.

References

Technical Support Center: Purification of Commercial Grade 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of commercial grade 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to reducing impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grade this compound?

A1: Commercial grade this compound is typically a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans. The relative proportions of these isomers can vary depending on the manufacturing process. Other potential impurities may include unreacted starting materials from the synthesis of its precursor, bisphenol A (BPA), or byproducts from the hydrogenation process.

Q2: Why is it important to control the isomer ratio of this compound?

A2: The ratio of cis,cis, cis,trans, and trans,trans isomers significantly influences the physical and chemical properties of polymers derived from this compound.[1][2] These properties include crystallinity, solubility, thermal stability, and mechanical strength.[2] For applications in drug development and advanced materials, a consistent and controlled isomer ratio is often critical to ensure product performance and batch-to-batch reproducibility.

Q3: What are the primary methods for purifying commercial grade this compound?

A3: The most commonly cited method for purifying this compound is recrystallization.[3] This technique is effective in enriching the concentration of the desired isomer, typically the trans,trans isomer, due to differences in solubility among the isomers in specific solvents. Other potential purification methods include column chromatography, though recrystallization is often more practical for larger quantities.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Halogenated alkanes, such as chloroform, have been shown to be effective for the recrystallization of this compound, yielding a high purity product.[3] Other solvents that may be suitable, based on the purification of related bisphenol compounds, include ethyl acetate and mixtures like toluene-water azeotropes. The choice of solvent will depend on the desired isomer and the specific impurity profile of the commercial grade material.

Q5: How can I analyze the purity and isomer ratio of my this compound sample?

A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a suitable method for both qualitative and quantitative analysis of this compound isomers. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment. These techniques allow for the separation and quantification of the different isomers and other potential impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to ensure the compound fully redissolves.

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Use a seed crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Consider a different solvent: The chosen solvent may not be ideal. Experiment with different solvent systems.

Problem: No crystals form, even after cooling.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Evaporate some of the solvent: Gently heat the solution to boil off a portion of the solvent to increase the concentration of the compound.

    • Induce crystallization: Try adding a seed crystal or scratching the flask as described above.

    • Utilize an anti-solvent: If using a soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy, then allow it to cool slowly.

Problem: The recovery yield is very low.

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the compound.

    • Ensure complete cooling: Allow the solution to cool in an ice bath for a sufficient amount of time to maximize crystal formation.

    • Cool the wash solvent: When washing the collected crystals, use ice-cold solvent to minimize dissolution of the product.

    • Recover from the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), it may be possible to recover a second crop of crystals by evaporating some of the solvent and repeating the cooling process. Be aware that the purity of subsequent crops may be lower. A patent for the recrystallization of unrefined HBPA from chloroform noted a recovery rate of only 26% while achieving a high trans/trans isomer ratio.[3]

Data Presentation

Purification MethodStarting MaterialSolvent SystemKey OutcomePurity/Isomer RatioRecovery RateReference
RecrystallizationUnrefined Hydrogenated Bisphenol AChloroformEnrichment of trans,trans isomerUp to 91.60% trans,trans isomer26%[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Chloroform (Based on Patent Literature)

  • Objective: To enrich the trans,trans isomer of this compound.

  • Materials:

    • Commercial grade this compound

    • Chloroform (reagent grade)

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Condenser

    • Buchner funnel and filter flask

    • Filter paper

    • Ice bath

  • Procedure:

    • Place the commercial grade this compound in an Erlenmeyer flask.

    • Add a minimal amount of chloroform to the flask.

    • Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of additional chloroform to achieve complete dissolution at the boiling point.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold chloroform.

    • Dry the purified crystals under vacuum.

  • Expected Outcome: The recrystallized product will be enriched in the trans,trans isomer, potentially reaching a purity of over 90% for this isomer.[3] Note that the recovery rate may be low.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Commercial Grade this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry analyze Analyze Purity and Isomer Ratio (GC/MS or HPLC) dry->analyze product Purified this compound analyze->product

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out Oily Layer Forms no_crystals No Crystals Form start->no_crystals Clear Solution Remains low_yield Low Recovery Yield start->low_yield Few Crystals Form reheat Re-heat and Add More Solvent oiling_out->reheat evaporate Evaporate Excess Solvent no_crystals->evaporate min_solvent Use Minimum Hot Solvent low_yield->min_solvent slow_cool Cool Slowly reheat->slow_cool seed_crystal_oil Add Seed Crystal slow_cool->seed_crystal_oil seed_crystal_no Add Seed Crystal evaporate->seed_crystal_no scratch Scratch Flask seed_crystal_no->scratch cool_wash Use Cold Wash Solvent min_solvent->cool_wash recover_mother_liquor Recover from Mother Liquor cool_wash->recover_mother_liquor

Caption: Troubleshooting decision tree for common recrystallization problems.

References

process optimization for scaling up 4,4'-Isopropylidenedicyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HBPA)?

A1: this compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA).[1][2][3] It serves as a crucial raw material for various high-performance polymers, including specialty epoxy resins, polycarbonates, and polyesters.[1][2][4] Resins synthesized from HBPA exhibit superior non-toxicity, chemical stability, UV resistance, thermal stability, and weather resistance compared to their BPA-based counterparts.[3][5]

Q2: What is the primary industrial synthesis method for HBPA?

A2: The primary method is the catalytic hydrogenation of the aromatic rings in Bisphenol A.[6] This process is typically conducted in a solvent under high hydrogen pressure using a heterogeneous catalyst.[6][7]

Q3: What are the common catalysts used for the hydrogenation of Bisphenol A?

A3: A range of noble and transition metal catalysts are employed. Common choices include Ruthenium (Ru), Rhodium (Rh), Nickel (Ni), Palladium (Pd), and Platinum (Pt), often supported on materials like carbon or alumina to facilitate recovery.[6][8][9] Ruthenium and Rhodium catalysts are often preferred for their high activity and selectivity under milder conditions.[8][9]

Q4: What are the stereoisomers of HBPA and why are they significant?

A4: The hydrogenation of BPA produces three distinct stereoisomers based on the orientation of the hydroxyl groups: cis,cis, cis,trans, and trans,trans.[6] The ratio of these isomers significantly influences the properties of the resulting polymers. For instance, a higher trans,trans isomer ratio can lead to polymers with increased thermal stability, while the presence of cis isomers can enhance solubility in certain solvents.[6][10] Controlling the isomeric composition is a key aspect of process optimization.[10]

Q5: What are the primary applications of HBPA?

A5: HBPA is used as a chemical building block for specialty polymers.[1] Key applications include high-performance coatings for automotive and aerospace, advanced adhesives and sealants, electronic casting and insulating materials, and UV-cured systems, where durability, weather resistance, and thermal stability are critical.[1][3][5]

Troubleshooting Guide for Synthesis Scale-Up

Q1: My reaction shows low or incomplete conversion of Bisphenol A. What are the likely causes and solutions?

A1: Low conversion is a common issue during scale-up.

  • Possible Causes:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity through repeated use.

    • Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the reaction to completion, especially in a larger reactor volume.

    • Non-Optimal Temperature: The reaction temperature may be too low, resulting in slow kinetics.[6]

    • Poor Mass Transfer: Inefficient mixing in the reactor can lead to poor contact between the hydrogen gas, the liquid phase (BPA solution), and the solid catalyst.

  • Solutions:

    • Catalyst Management: Ensure the purity of BPA and solvents. Consider using a fresh batch of catalyst or implementing a catalyst regeneration procedure. Using a supported catalyst can help prevent deterioration.[9]

    • Optimize Reaction Conditions: Gradually increase the hydrogen pressure within the safe limits of your reactor (typically 10-30 MPa).[6] Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.

    • Improve Agitation: Increase the stirring speed to enhance mass transfer and ensure the catalyst remains suspended. For fixed-bed reactors, ensure proper flow distribution.[7]

Q2: I am observing significant by-product formation. How can I improve selectivity?

A2: Poor selectivity compromises yield and complicates purification.

  • Possible Causes:

    • High Reaction Temperature: Elevated temperatures can promote side reactions, such as ring-opening or other degradations.[6]

    • Inappropriate Catalyst: Some catalysts may be less selective. For example, while cheaper, some catalysts might require harsher conditions that lead to by-products.

  • Solutions:

    • Lower the Temperature: Reduce the reaction temperature to the minimum required for a reasonable reaction rate.

    • Catalyst Screening: Test different catalysts. Rhodium (Rh) and Ruthenium (Ru) based catalysts are often reported to provide higher selectivity under milder conditions.[8][9]

Q3: The final product has an inconsistent cis/trans isomer ratio. How can this be controlled?

A3: Isomer ratio control is critical for consistent final polymer properties.

  • Possible Causes:

    • Fluctuations in Reaction Parameters: The isomer ratio is sensitive to changes in temperature, pressure, solvent, and the specific catalyst used.

  • Solutions:

    • Strict Process Control: Maintain tight control over all reaction parameters from batch to batch.

    • Catalyst and Solvent Selection: Certain catalyst systems and solvents have been shown to influence the final isomer distribution. A patent suggests that a Ru/Al2O3 catalyst can produce a high trans,trans isomer ratio.[10] Experimentation with different systems may be required to achieve the desired ratio.

Q4: The purified product is discolored or fails to meet purity specifications. What purification strategies can be employed?

A4: Achieving high purity is essential for polymerization applications.

  • Possible Causes:

    • Residual catalyst, unreacted starting materials, by-products, or solvent residues.

  • Solutions:

    • Catalyst Filtration: For heterogeneous catalysts, ensure complete removal after the reaction through effective filtration.

    • Recrystallization: This is a powerful technique for purifying the crude product. Solvents like benzene, ethanol, or water-based systems can be effective.[4][11]

    • Solvent Washing: Washing the crude crystalline product with a suitable solvent (e.g., chloroform) can remove specific impurities.[11]

    • Solid-Phase Extraction (SPE): For complex mixtures, SPE can be used as a pre-purification step to remove highly polar or non-polar impurities before final purification.[12]

Process Optimization Parameters

Optimizing the synthesis of this compound involves balancing several critical parameters to maximize yield, selectivity, and desired isomer ratio while ensuring process safety and economic viability.

Table 1: Comparison of Common Catalytic Systems for Bisphenol A Hydrogenation

Catalyst SystemTypical Temperature (°C)Typical H₂ Pressure (psi/MPa)Key AdvantagesPotential Challenges
Ruthenium (Ru) on Support 50 - 150[9][10]725 - 1500 psi / 5 - 10.3 MPaHigh activity, good selectivity, can influence high trans/trans ratio.[10]Cost, potential for deactivation.
Rhodium (Rh) on Support 50 - 80[8]590 - 1000 psi / 4 - 6.9 MPaVery high activity and selectivity at mild conditions, reduces epoxy ring opening in derivatives.[8]High cost.[8]
Nickel (Ni) based 150 - 200[10]1200 - 1500 psi / 8.3 - 10.3 MPaLower cost.Often requires higher temperatures and pressures, potentially lower selectivity.
Palladium (Pd) on Support 150 - 1801000 - 1500 psi / 6.9 - 10.3 MPaModerate activity.Can be less selective than Ru or Rh.

Table 2: Key Experimental Parameters for Optimization

ParameterRange / OptionsImpact on ProcessOptimization Goal
Temperature 50 - 200 °CAffects reaction rate and selectivity.[6]Maximize reaction rate while minimizing by-product formation.
Hydrogen Pressure 500 - 4350 psi (3.4 - 30 MPa)Drives the hydrogenation reaction.[6]Ensure complete conversion without exceeding reactor safety limits.
Solvent Alcohols (Isopropanol), Ethers (THF), Water mixtures.[8][10]Influences solubility of BPA and H₂, reaction rate, and isomer distribution.[6]High solubility of reactants, good H₂ availability, and facilitates product isolation.
Catalyst Loading 0.1 - 5 wt% (relative to BPA)Impacts reaction rate and cost.Use the minimum amount of catalyst required for efficient conversion in a reasonable time.
Agitation Rate 200 - 1000 RPMAffects gas-liquid-solid mass transfer.Ensure catalyst is fully suspended and H₂ is well-dispersed.

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Catalytic Hydrogenation of Bisphenol A

  • Reactor Preparation: Charge a high-pressure autoclave reactor with Bisphenol A (BPA) and the chosen solvent (e.g., isopropanol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5% Ru/C, ~1-2 wt% relative to BPA) to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Sealing and Purging: Seal the reactor securely. Purge the system multiple times with nitrogen followed by hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 800 psi). Begin stirring and heat the reactor to the desired temperature (e.g., 120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure (as it is consumed) and/or by taking periodic samples (if the reactor setup allows) for analysis by HPLC or GC.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude solid HBPA.

Protocol 2: Purification of Crude HBPA by Recrystallization

  • Dissolution: Place the crude HBPA solid into a flask and add a suitable solvent (e.g., a mixture of benzene and ethanol or an aqueous solution).[4][11] Heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to obtain the final, high-purity this compound.

Visualized Workflows

G cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Product Isolation cluster_purification 4. Purification BPA Bisphenol A Reactor Charge High-Pressure Autoclave BPA->Reactor Solvent Solvent (e.g., IPA) Solvent->Reactor Catalyst Catalyst (e.g., Ru/C) Catalyst->Reactor Purge Purge with N₂ then H₂ Reactor->Purge Pressurize Pressurize & Heat (e.g., 120°C, 800 psi) Purge->Pressurize React Monitor Reaction (H₂ Uptake / HPLC) Pressurize->React Cool Cool & Depressurize React->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Crude Crude HBPA Solid Evaporate->Crude Recrystallize Recrystallization Crude->Recrystallize Collect Collect & Wash Crystals Recrystallize->Collect Dry Vacuum Drying Collect->Dry Pure Pure HBPA Product Dry->Pure

Caption: Synthesis and Purification Workflow for this compound.

G Start Problem Detected: Low Yield or Impurity Check_Conversion Is BPA Conversion < 99%? Start->Check_Conversion Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Check_Conversion->Check_Catalyst Yes Check_Purity Is Product Impure? Check_Conversion->Check_Purity No Check_Pressure Increase H₂ Pressure Check_Catalyst->Check_Pressure Check_Temp Optimize Temperature Check_Pressure->Check_Temp Check_Mixing Increase Agitation Rate Check_Temp->Check_Mixing Purify Improve Purification: - Recrystallization - Solvent Washing Check_Mixing->Purify Check_Byproducts By-products detected by GC/HPLC? Check_Purity->Check_Byproducts Yes Lower_Temp Lower Reaction Temperature Check_Byproducts->Lower_Temp Yes Check_Byproducts->Purify No (Residuals) Screen_Catalyst Screen for More Selective Catalyst Lower_Temp->Screen_Catalyst Screen_Catalyst->Purify End Process Optimized Purify->End

Caption: Troubleshooting Decision Tree for HBPA Synthesis Optimization.

References

Validation & Comparative

Performance Showdown: 4,4'-Isopropylidenedicyclohexanol-Based Epoxy Resins vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of high-performance polymers, 4,4'-Isopropylidenedicyclohexanol-based epoxy resins, also known as hydrogenated bisphenol A (HBPA) epoxy resins, are carving out a significant niche. Prized for their enhanced durability and safety profile, these resins offer a compelling alternative to traditional epoxy systems like those based on bisphenol A (BPA) and bisphenol F (BPF). This guide provides a detailed comparison of their performance characteristics, supported by experimental data, to assist researchers and product developers in selecting the optimal resin for their application.

Key Performance Indicators: A Comparative Analysis

HBPA-based epoxy resins distinguish themselves through a unique combination of properties stemming from the saturation of the aromatic rings found in conventional BPA epoxies. This structural modification leads to significant improvements in weatherability and thermal stability.

Key Advantages of HBPA-Based Epoxy Resins:

  • Superior UV Resistance and Weatherability: The absence of benzene rings in the HBPA structure makes these resins inherently resistant to UV degradation and yellowing, making them ideal for outdoor and light-sensitive applications.[1]

  • Enhanced Thermal and Chemical Stability: HBPA resins exhibit high thermal stability, with initial degradation temperatures (Td5%) reported to be above 300°C.[2] Their saturated ring structure also imparts excellent chemical resistance.[3]

  • Improved Mechanical Properties: While curing reactivity may be lower than that of BPA epoxies, cured HBPA systems can exhibit a slightly higher modulus and better toughness.[2]

  • Lower Toxicity Profile: As a derivative of hydrogenated bisphenol A, these resins are considered a safer alternative to BPA-based systems, which have faced scrutiny due to potential health concerns.[3]

The following table summarizes the key performance differences between HBPA, BPA, and BPF-based epoxy resins.

PropertyThis compound (HBPA) EpoxyBisphenol A (BPA) EpoxyBisphenol F (BPF) Epoxy
UV Stability ExcellentPoor to FairFair
Flexibility GoodGoodExcellent
Thermal Stability HighGood to HighModerate to Good
Reactivity LowerHigherHigh
Viscosity LowerHigherLower
Chemical Resistance ExcellentGoodGood
Toughness Good to ExcellentGoodGood

Quantitative Performance Data

The following table presents a compilation of quantitative data from various studies to illustrate the performance of HBPA-based epoxy resins in comparison to alternatives. It is important to note that direct comparisons can be challenging due to variations in curing agents, cure cycles, and testing methodologies across different studies.

ParameterHBPA-Based SystemBPA-Based SystemTest Method
Glass Transition Temp. (Tg) Lower than BPA systems[2]Generally higher than HBPA[4]DSC/DMA
Initial Degradation Temp. (Td5%) > 305 °C[2]Varies with formulationTGA
Shear Strength Up to 30.06 MPa (with T-403 hardener)Varies significantlyLap Shear Test
Apparent Activation Energy 56.55 - 67.60 kJ/mol (with various hardeners)Varies with hardenerDSC

Experimental Protocols

Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments cited in the evaluation of epoxy resin performance.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of unreinforced and reinforced plastics.

  • Specimen Preparation: Standard dumbbell-shaped test specimens are prepared by molding or machining from a sheet of the cured epoxy resin.[5][6] Specimen dimensions are critical and must adhere to the standard.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing to ensure consistency.[5]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails.[7] The load and elongation are recorded throughout the test.

  • Data Analysis: From the stress-strain curve, key properties such as tensile strength, tensile modulus, and elongation at break are calculated.[7]

Flexural Properties (ASTM D790)

This method is used to determine the flexural strength and modulus of plastic materials.

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in the standard.[2][8]

  • Conditioning: Similar to tensile testing, specimens are conditioned prior to the test.[2]

  • Test Procedure: The specimen is placed on two supports (a three-point bending setup), and a load is applied to the center of the specimen at a specified rate until it fractures or reaches a maximum strain.[8][9]

  • Data Analysis: Flexural strength is calculated from the load at failure, and the flexural modulus is determined from the slope of the initial portion of the load-deflection curve.[9]

Curing Profile and Glass Transition Temperature (DSC - ASTM E1356)

Differential Scanning Calorimetry (DSC) is used to study the curing behavior and determine the glass transition temperature (Tg) of the epoxy resin.

  • Sample Preparation: A small, accurately weighed sample of the uncured or partially cured epoxy resin mixture is placed in a DSC pan.[10]

  • Test Procedure: The sample is heated in the DSC instrument at a controlled rate (e.g., 10°C/min) in an inert atmosphere.[10] The heat flow to or from the sample is measured relative to a reference pan.

  • Data Analysis: An exothermic peak in the heat flow curve indicates the curing reaction. The area under this peak is proportional to the heat of reaction, which can be used to determine the degree of cure.[11][12] The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.[11]

Visualizing Key Relationships and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Chemical Structure & Properties BPA Bisphenol A (BPA) Structure (Aromatic Rings) UV_Stability UV Stability BPA->UV_Stability Poor Weatherability Weatherability BPA->Weatherability Poor HBPA This compound (HBPA) Structure (Saturated Cyclohexane Rings) HBPA->UV_Stability Excellent HBPA->Weatherability Excellent Thermal_Stability Thermal Stability HBPA->Thermal_Stability High

Caption: Relationship between chemical structure and key performance properties.

cluster_1 Epoxy Curing with Amine Hardener Epoxy_Group Epoxy Group (on HBPA resin) Reaction1 Nucleophilic Attack Epoxy_Group->Reaction1 Primary_Amine Primary Amine (-NH2 on hardener) Primary_Amine->Reaction1 Secondary_Amine Secondary Amine Linkage (-NH-) Reaction1->Secondary_Amine Crosslinked_Network Crosslinked Polymer Network Secondary_Amine->Crosslinked_Network Further Reaction

Caption: Simplified reaction pathway for amine curing of epoxy resins.[13]

cluster_2 Experimental Workflow for Performance Comparison Start Resin & Hardener Selection Mixing Stoichiometric Mixing & Degassing Start->Mixing Curing Casting & Curing (Controlled Temperature & Time) Mixing->Curing Specimen_Prep Specimen Preparation (Machining to ASTM standards) Curing->Specimen_Prep Thermal_Analysis Thermal Analysis (DSC, TGA) Specimen_Prep->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Specimen_Prep->Mechanical_Testing Data_Analysis Data Analysis & Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis

Caption: General experimental workflow for comparing epoxy resin performance.

References

comparative study of 4,4'-Isopropylidenedicyclohexanol isomers in polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4,4'-Isopropylidenedicyclohexanol Isomers in Polymerization

In the field of polymer science, the stereochemistry of monomers plays a crucial role in determining the final properties of the resulting materials. This is particularly evident in the case of this compound, also known as hydrogenated bisphenol A (HBPA), a cycloaliphatic diol used in the synthesis of high-performance polymers like polyimides, polycarbonates, and epoxy resins.[1] The hydrogenation of bisphenol A (BPA) transforms the flat phenyl groups into three-dimensional cyclohexane rings, which gives rise to three distinct stereoisomers: cis,cis, cis,trans, and trans,trans.[1]

The spatial orientation of the hydroxyl groups in these isomers significantly influences the conformational structure of the polymer backbone, thereby affecting key characteristics such as thermal stability, mechanical strength, solubility, and optical transparency.[1][2] Commercial HBPA is typically a mixture of these isomers, and the precise ratio can vary depending on the hydrogenation conditions.[2] A typical distribution is approximately 47% trans,trans, 45% cis,trans, and 8% cis,cis.[2] Understanding the distinct contribution of each isomer is critical for researchers aiming to tailor polymer properties for specific applications, from advanced optoelectronics to durable coatings.[3][4]

This guide provides a comparative study of HBPA isomers in polymerization, presenting experimental data, detailed protocols, and a logical workflow to illustrate the structure-property relationships.

Data Presentation: Isomer Impact on Polymer Properties

The selection of a specific HBPA isomer as a monomeric precursor allows for the fine-tuning of polymer characteristics. The following tables summarize quantitative data from studies on polyimides synthesized using separated HBPA isomers, highlighting the impact of their stereochemistry.

Table 1: Thermal and Mechanical Properties of Polyimides Derived from cis,trans-HBPA and trans,trans-HBPA Based Diamines

Dianhydride UsedIsomer ConfigurationGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)Tensile Strength (MPa)
ODPAcis,trans-HBPA25151095.8
ODPAtrans,trans-HBPA25552596.2
BPADAcis,trans-HBPA27351199.4
BPADAtrans,trans-HBPA285525100.2
6FDAcis,trans-HBPA288515102.3
6FDAtrans,trans-HBPA305530105.4
BPDAcis,trans-HBPA291520109.5
BPDAtrans,trans-HBPA315535115.6

Data sourced from a study on polyimides (PI) where HBPA-based diamines were polycondensed with various commercial dianhydrides.[2] ODPA: 4,4'-oxydiphthalic anhydride; BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride.

Table 2: Solubility of Polyimides Derived from cis,trans-HBPA and trans,trans-HBPA

Dianhydride UsedIsomer ConfigurationNMPDMAcCHCl3Dichloromethane
ODPAcis,trans-HBPA++++++++
ODPAtrans,trans-HBPA++++++++
BPADAcis,trans-HBPA++++++++
BPADAtrans,trans-HBPA++++++++
6FDAcis,trans-HBPA++++++++
6FDAtrans,trans-HBPA++++++++
BPDAcis,trans-HBPA+++++±
BPDAtrans,trans-HBPA±±

Data sourced from the same study.[2] Key: (++) soluble at room temperature; (+) soluble on heating; (±) partially soluble on heating; (−) insoluble.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the key steps in synthesizing and characterizing polymers from HBPA isomers.

Synthesis and Separation of HBPA-Based Diamine Isomers

The synthesis of distinct polymer properties begins with the isolation of the HBPA isomers.

A. Synthesis of Dinitro Precursors: A mixture of HBPA isomers is nitrated to produce dinitro isomers (e.g., 1a' for cis,trans and 1a for trans,trans).[2] This step typically involves reacting the HBPA mixture with a nitrating agent under controlled temperature conditions.

B. Isomer Separation: The synthesized dinitro mixed isomers are separated. A common method is vacuum distillation, with the separation monitored by Differential Scanning Calorimetry (DSC) and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the purity of the isolated isomers.[2]

C. Reduction to Diamines: The separated dinitro isomers are then reduced to their corresponding diamines (e.g., 2a' for cis,trans and 2a for trans,trans).[2] This is often achieved through catalytic hydrogenation.

Polymerization via Two-Step Thermal Imidization

Polyimides are typically synthesized from the diamine monomers via a two-step process.

A. Polycondensation: The purified diamine isomer (e.g., cis,trans-HBPA diamine) is reacted with a stoichiometric amount of a selected dianhydride (e.g., 6FDA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[2] The reaction is carried out under an inert atmosphere (e.g., nitrogen) at room temperature to form a poly(amic acid) solution.

B. Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged heating process under nitrogen. A typical procedure involves heating at 100 °C, 200 °C, and 300 °C for one hour at each temperature.[2] This process removes the solvent and converts the poly(amic acid) into the final polyimide. The resulting polyimide films can then be peeled off for characterization.[2]

Mandatory Visualization

The following diagram illustrates the workflow from the selection of an HBPA isomer to the resulting polymer properties, emphasizing the structure-property relationship.

G cluster_0 Monomer Synthesis & Isomer Selection cluster_1 Isomer Separation cluster_2 Polymerization cluster_3 Resulting Polymer & Properties BPA Bisphenol A (BPA) HBPA Hydrogenation This compound (HBPA) BPA->HBPA Isomers Isomer Mixture HBPA->Isomers cis_trans cis,trans Isomer Isomers->cis_trans Separation trans_trans trans,trans Isomer Isomers->trans_trans Separation cis_cis cis,cis Isomer Isomers->cis_cis Separation Polymerization_ct Polycondensation with Dianhydride cis_trans->Polymerization_ct Polymerization_tt Polycondensation with Dianhydride trans_trans->Polymerization_tt Polymer_ct Polymer from cis,trans-HBPA Polymerization_ct->Polymer_ct Polymer_tt Polymer from trans,trans-HBPA Polymerization_tt->Polymer_tt Properties_ct Properties: - Good Solubility - High Transparency - Lower Tg & Td Polymer_ct->Properties_ct Properties_tt Properties: - Denser Chain Stacking - Higher Tg & Td - Reduced Solubility Polymer_tt->Properties_tt

Caption: Workflow from HBPA isomers to distinct polymer properties.

Discussion and Conclusion

The experimental data clearly demonstrates that the stereochemistry of this compound is a powerful tool for controlling polymer properties.

  • Thermal Stability: Polymers derived from the trans,trans-HBPA isomer consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td5%) compared to their cis,trans-HBPA counterparts.[2] This is attributed to the more regular and linear structure of the trans,trans isomer, which allows for denser and more ordered molecular chain packing.[2]

  • Solubility: The choice of isomer has a profound impact on solubility, especially when combined with rigid dianhydrides like BPDA.[2] The less regular structure of the cis,trans isomer disrupts chain packing, leading to weaker intermolecular forces and thus enhanced solubility in a wider range of solvents.[2] Conversely, the high regularity of the trans,trans isomer can lead to poor solubility, making processing more challenging.[1][2]

  • Mechanical and Optical Properties: While both isomer series can produce flexible and tough films, the trans,trans isomer tends to impart slightly higher tensile strength.[2] For optical properties, the choice of a flexible dianhydride can often overshadow the isomeric effect, resulting in good transparency for both series.[2] However, with rigid dianhydrides, the better solubility and less packed structure of cis,trans based polymers can offer an advantage in maintaining high transparency.[2]

References

Long-Term Stability of 4,4'-Isopropylidenedicyclohexanol Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), are gaining prominence in applications demanding high performance and long-term stability, including in the fields of advanced materials and medical devices. This guide provides an objective comparison of the stability of HBPA-based polymers against other common alternatives, supported by experimental data and detailed protocols. The hydrogenation of the aromatic rings present in bisphenol A (BPA) to form HBPA results in polymers with significantly improved resistance to environmental degradation.[1][2]

Enhanced Stability of HBPA-Based Polymers: A Comparative Overview

The core advantage of polymers synthesized from HBPA lies in their saturated cycloaliphatic structure, which imparts superior resistance to ultraviolet (UV) radiation, heat, and hydrolysis when compared to their aromatic counterparts, such as those derived from BPA.[1][2] This enhanced stability translates to a longer service life and more reliable performance in demanding applications.

Key Stability Advantages:
  • UV Resistance and Weatherability: HBPA-based polymers exhibit greater stability and longevity when exposed to sunlight and outdoor elements, showing less yellowing and degradation compared to BPA-based polymers.[1] Epoxy resin systems without double bonds in the molecule, such as those made with HBPA, have demonstrated better weather resistance than BPA epoxy systems.[1]

  • Thermal Stability: The saturated ring structure of HBPA contributes to improved thermal stability in polymers, making them suitable for high-temperature environments.[1] For instance, hydrogenated bisphenol A epoxy networks possess high thermal stability with initial degradation temperatures (Td5%) of over 305°C.

  • Hydrolytic Stability: HBPA-containing polymers demonstrate notable hydrolytic stability, a critical factor for materials used in medical devices and food and beverage containers that may undergo repeated steam exposure.

Quantitative Performance Data

The following tables summarize key performance indicators for HBPA-based polymers and their alternatives after exposure to various aging conditions. While direct, comprehensive comparative studies are limited, the data presented is synthesized from multiple sources to provide an illustrative comparison.

Table 1: Thermal Stability Comparison

Polymer TypeTest MethodInitial Degradation Temperature (Td5%)Glass Transition Temperature (Tg)Data Source(s)
HBPA-Based Epoxy TGA> 305 °CLower than BPA-epoxy
BPA-Based Epoxy TGAVaries (typically 300-350 °C)Higher than HBPA-epoxy
Bio-Based Polycarbonate TGAUp to 383 °CUp to 156 °C
Polyurethane (general) TGAVaries (degradation in stages)Varies widely[3][4][5]

Table 2: Hydrolytic Stability Comparison (Illustrative)

Polymer TypeTest ConditionObservationData Source(s)
Modified Polycarbonate (BNE/BPEF-PC) 80°C water, 450 hoursNo significant molecular weight decrease
BPA-Polycarbonate 80°C water, 450 hoursPronounced molecular weight decrease
Polyester Polyurethane 70°C, 75% RHHydrolysis-induced molecular weight changes

Table 3: Mechanical Properties After Thermal Aging (Illustrative Example for Polyurethanes)

PolymerAging ConditionChange in Weight (%)Change in Shore-A HardnessData Source(s)
HPU 70°C, 60 days0.00+1.07[3]
HPU-1 70°C, 60 days0.31-0.69[3]
HPU-2 70°C, 60 days0.37-0.75[3]
IPU 70°C, 60 days0.00+1.02[3]

Experimental Protocols

Detailed methodologies for key stability assessment experiments are provided below. These protocols are based on established industry standards.

Accelerated Weathering (UV Exposure)

Objective: To simulate the effects of sunlight and moisture on the polymer's properties.

Apparatus: Xenon arc light apparatus.

Standard Practices: ASTM G155, ISO 4892-2, ASTM D7869.[1][3][4][6][7][8][9][10][11][12][13]

Procedure:

  • Specimen Preparation: Prepare specimens according to the relevant material specification.

  • Apparatus Setup:

    • Use a xenon arc light source with specified optical filters to simulate the spectral power distribution of sunlight.

    • Control the irradiance level, typically between 0.40 and 0.80 W/(m²·nm) at 340 nm.

    • Set the black panel temperature and chamber air temperature as required by the specific test cycle.

    • Program the water spray cycle (e.g., periods of light and dark with and without water spray) to simulate rain and dew.

  • Exposure: Mount the specimens in the apparatus and expose them for a predetermined duration or until a specific radiant exposure is reached.

  • Evaluation: Periodically remove specimens and evaluate changes in properties such as color (yellowness index), gloss, and mechanical properties (tensile strength, elongation).

Hydrolytic Stability

Objective: To assess the polymer's resistance to degradation by water, particularly at elevated temperatures.

Procedure:

  • Specimen Preparation: Prepare pre-weighed specimens of a defined size and shape.

  • Immersion: Immerse the specimens in a controlled temperature water bath (e.g., 80°C).

  • Aging: Maintain the specimens in the water bath for a specified duration (e.g., 450 hours).

  • Evaluation:

    • At predetermined intervals, remove specimens, dry them thoroughly, and measure their weight to determine weight loss.

    • Analyze the molecular weight of the aged polymer using techniques like Gel Permeation Chromatography (GPC) to quantify chain scission.

    • Evaluate changes in mechanical properties.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which the polymer begins to decompose and to quantify its thermal stability.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

  • Analysis:

    • Heat the sample in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min).

    • Continuously monitor and record the sample's weight as a function of temperature.

  • Data Interpretation:

    • The TGA curve plots weight loss versus temperature.

    • The initial degradation temperature (Td5%) is often reported as the temperature at which 5% weight loss occurs.

    • The shape of the curve can provide insights into the degradation mechanism.

Visualizing Stability Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical basis for the enhanced stability of HBPA polymers and a typical experimental workflow for assessing long-term stability.

G cluster_0 From BPA to HBPA cluster_1 Resulting Polymer Properties cluster_2 Long-Term Stability BPA Bisphenol A (BPA) (Aromatic Rings) Hydrogenation Hydrogenation (+ H2, Catalyst) BPA->Hydrogenation BPA_Polymer BPA-Based Polymer (e.g., Polycarbonate) BPA->BPA_Polymer HBPA This compound (HBPA) (Saturated Cycloaliphatic Rings) Hydrogenation->HBPA HBPA_Polymer HBPA-Based Polymer (e.g., Polycarbonate) HBPA->HBPA_Polymer BPA_Stability Susceptible to: - UV Degradation - Hydrolysis - Thermal Oxidation BPA_Polymer->BPA_Stability Leads to HBPA_Stability Enhanced Resistance to: - UV Degradation - Hydrolysis - Thermal Oxidation HBPA_Polymer->HBPA_Stability Leads to G start Start: Polymer Sample Selection (HBPA-based vs. Alternatives) prep Specimen Preparation (e.g., tensile bars, films) start->prep aging Accelerated Aging Protocol prep->aging uv UV Weathering (Xenon Arc) aging->uv thermal Thermal Aging (Oven) aging->thermal hydrolytic Hydrolytic Aging (Water Bath) aging->hydrolytic analysis Post-Aging Analysis uv->analysis thermal->analysis hydrolytic->analysis mechanical Mechanical Testing (Tensile, Impact) analysis->mechanical chemical Chemical Analysis (FTIR, GPC) analysis->chemical optical Optical Properties (Color, Gloss) analysis->optical data Data Compilation & Comparison mechanical->data chemical->data optical->data report Publish Comparison Guide data->report

References

evaluation of different catalytic systems for 4,4'-Isopropylidenedicyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of different catalytic systems for the synthesis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). The primary synthesis route involves the catalytic hydrogenation of 4,4'-isopropylidenediphenol (bisphenol A or BPA). This process is crucial for producing HBPA, a valuable monomer used in high-performance polymers such as epoxy resins and polycarbonates, offering improved thermal stability, weather resistance, and electrical properties.[1]

The choice of catalyst is a critical factor that significantly influences reaction efficiency, product selectivity, and the stereoisomeric composition of the final product. This document compares the performance of three major classes of catalysts—Ruthenium (Ru), Rhodium (Rh), and Nickel (Ni)-based systems—supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The efficiency of BPA hydrogenation is highly dependent on the catalyst, support material, solvent, temperature, and hydrogen pressure. The following tables summarize the performance of various catalytic systems under different experimental conditions.

Table 1: Ruthenium (Ru)-Based Catalytic Systems

CatalystSupportTemp. (°C)PressureTime (h)SolventBPA Conversion (%)HBPA Yield/Selectivity (%)Key Findings
Ru Al₂O₃18070 bar20Isopropanol100%99.8% YieldAchieved a high trans,trans isomer ratio of 65.6%.[2]
Ru/0.1Ni Al₂O₃1406 MPa (~60 bar)Continuous-100%96.4% SelectivityNi promoter regulated selectivity under mild conditions.[3]
Ru MCM-41 (Mesoporous Silica)75-8550 bar-WaterHigh EfficiencyHigh EfficiencyDemonstrated high efficiency and durability in a green solvent.[4][5]
Ru (1%) / Rh (0.03%) Al₂O₃165-1707.8 MPa (~78 bar)ContinuousIsopropanol100%>94% SelectivityEffective in a continuous fixed-bed reactor.[6]

Table 2: Rhodium (Rh)-Based Catalytic Systems

CatalystSupportTemp. (°C)PressureTime (h)SubstrateBPA Conversion (%)HBPA Yield (%)Key Findings
Rh₅/VulcanXC72 Carbon Black501000 psi (~69 bar)2.25BPA Epoxy Resin (BE503)100%-Effective for high molecular weight BPA derivatives with minimal side reactions.[7][8]
Rh₅/VulcanXC72 Carbon Black601000 psi (~69 bar)3.5BPA Epoxy Resin (BE186)100%-Complete hydrogenation with low epoxy ring opening (3.4%).[4][5]
Rh-Pt Carbon Black---BPA Epoxy Resin (BE186)Superior to Rh-Higher activity than monometallic Rh but led to more side reactions (epoxy loss).[4][5]

Table 3: Nickel (Ni)-Based Catalytic Systems

CatalystSupportTemp. (°C)PressureTime (h)SolventBPA Conversion (%)HBPA Selectivity (%)Key Findings
Finely divided Ni -ElevatedUp to 150 atm--Substantially Complete-Conventional method for BPA hydrogenation.[9]
Ni-Pd (one-dimensional) -180~70 bar-Isopropanol100%-Produced a high trans,trans HBPA ratio (>75%).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

1. Protocol for Ru/Al₂O₃ Catalyzed Hydrogenation

This protocol is based on a patented method designed for high yield and specific stereoisomer formation.[2][10]

  • Reactor Setup: A 100 mL high-pressure reaction tank equipped with a hollow-shaft stirrer is used.

  • Reaction Mixture: 16 grams of Bisphenol-A (BPA) and 24 grams of isopropanol (solvent) are added to the reactor.

  • Catalyst Loading: 2 wt% of Ru/Al₂O₃ catalyst (based on the weight of BPA) is added to the mixture.[2]

  • Hydrogenation:

    • The reactor is sealed and purged with hydrogen gas.

    • Hydrogen gas is introduced until the pressure reaches 70 bar.[2]

    • The stirrer is activated at 1,500 rpm, and the mixture is stirred at room temperature (25°C) for 10 minutes to ensure even distribution.

    • The reactor temperature is increased to 180°C, and the reaction proceeds for 10 to 20 hours while maintaining the pressure.[2]

  • Product Recovery:

    • After the reaction period, the reactor is cooled to room temperature, and the hydrogen gas is vented.

    • The catalyst is removed from the reaction liquid by filtration.

    • The resulting product is then analyzed for conversion, yield, and isomer ratio.

2. Protocol for Rh₅/VulcanXC72 Catalyzed Hydrogenation of BPA Epoxy Resin

This protocol is adapted from studies on the hydrogenation of high molecular weight BPA derivatives.[8]

  • Catalyst Synthesis: The carbon-supported Rhodium catalyst is synthesized using a microwave-assisted polyol method.[7]

  • Reactor Setup: A high-pressure batch reactor is used.

  • Reaction Mixture: 2 grams of BPA epoxy resin (BE503), 4.66 grams of a solvent mixture (water:isopropyl alcohol:ethyl acetate in a 10:20:70 wt% ratio), and 0.05 grams of the Rh₅/VulcanXC72 catalyst are combined in the reactor.[7][8]

  • Hydrogenation:

    • The reactor is purged with H₂ at least three times.

    • The reactor is pressurized with H₂ to 1000 psi (~69 bar).[8]

    • The mixture is heated to the desired temperature (e.g., 50°C) and maintained for the reaction duration (e.g., 2.25 hours).[8]

    • A continuous flow of H₂ is supplied to maintain constant pressure, and the mixture is stirred at 240 rpm.

  • Product Analysis: After the reaction, the product is analyzed to determine the hydrogenation yield and the extent of any side reactions, such as epoxy ring opening.

Visualizations: Workflows and Reaction Pathways

Experimental Workflow for BPA Hydrogenation

The following diagram illustrates a typical batch process for the catalytic hydrogenation of Bisphenol A.

G Experimental Workflow for Catalytic Hydrogenation of BPA cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Recovery A Charge Reactor: - Bisphenol A (BPA) - Solvent (e.g., Isopropanol) B Add Catalyst (e.g., Ru/Al₂O₃) A->B C Seal & Purge Reactor with H₂ Gas B->C Start Process D Pressurize with H₂ (e.g., 40-70 bar) C->D E Heat & Stir (e.g., 120-180°C) D->E F Cool Reactor & Vent E->F Reaction Complete G Filter to Remove Catalyst F->G G->B Catalyst Recycling H Product Analysis (Yield, Purity, Isomers) G->H I Final Product: This compound H->I

Caption: A generalized workflow for the batch synthesis of this compound.

Catalytic Hydrogenation Pathway of Bisphenol A

This diagram shows the chemical transformation from Bisphenol A to the stereoisomers of this compound. The hydrogenation of the two aromatic rings results in a mixture of cis,cis, cis,trans, and trans,trans isomers.

G Reaction Pathway: Bisphenol A to its Hydrogenated Products cluster_conditions Reaction Conditions cluster_isomers Stereoisomers BPA Bisphenol A (4,4'-isopropylidenediphenol) Conditions + H₂ Gas + Catalyst (Ru, Rh, or Ni) + Heat & Pressure HBPA_mix Product Mixture: This compound (HBPA) Conditions->HBPA_mix Hydrogenation Isomer1 cis,cis-isomer HBPA_mix->Isomer1 Isomer2 cis,trans-isomer HBPA_mix->Isomer2 Isomer3 trans,trans-isomer HBPA_mix->Isomer3

Caption: The hydrogenation of Bisphenol A yields a mixture of three primary stereoisomers.

References

A Comparative Guide to the Biocompatibility of 4,4'-Isopropylidenedicyclohexanol (BCHM) Materials and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical consideration in the development of medical devices and drug delivery systems. This guide provides a comparative analysis of the biocompatibility of materials derived from 4,4'-Isopropylidenedicyclohexanol (BCHM), also known as hydrogenated bisphenol A (HBPA), against common alternatives such as polycarbonate and polysulfone. The information presented herein is based on established ISO 10993 standards for biological evaluation of medical devices, providing a framework for objective comparison.

Introduction to Materials

This compound (BCHM/HBPA)-Based Materials: BCHM is a cycloaliphatic diol used in the synthesis of various polymers, including polyesters and polycarbonates. A notable example is the Eastman Tritan™ copolyester. These materials are often marketed as "BPA-free" alternatives to traditional polycarbonate, offering good chemical resistance, durability, and clarity. The hydrogenation of the aromatic rings of bisphenol A (BPA) to form BCHM is intended to create a more stable and less toxic monomer.[1]

Polycarbonate (PC): A widely used thermoplastic polymer known for its high impact strength, stiffness, and transparency. Traditional polycarbonate is synthesized from bisphenol A (BPA), which has raised concerns due to its potential endocrine-disrupting properties.[2]

Polysulfone (PSU): A high-performance thermoplastic known for its excellent thermal stability, chemical resistance, and biocompatibility. Polysulfone and its variants (e.g., polyethersulfone) are frequently used in medical applications such as dialysis membranes and surgical instruments.[3]

Comparative Biocompatibility Data

The following tables summarize available quantitative data from various sources based on key biocompatibility endpoints as defined by the ISO 10993 standards. It is important to note that the data may not be from direct head-to-head comparative studies under identical conditions, but it provides a valuable overview for material selection.

Table 1: In Vitro Cytotoxicity (ISO 10993-5)

MaterialAssayCell LineResultInterpretationCitation
BCHM-Based Material (Tritan™ EX401) Elution TestMammalian CellsNo biological reactivity observedNon-cytotoxic[4]
Polycarbonate-based Polyurethane Not specifiedNot specified>70% cell viabilityNon-cytotoxic[5]
Polycarbonate Not specifiedNot specifiedGenerally considered biocompatible, but concerns exist over BPA leaching.Dependent on specific formulation and processing.[2]
Polysulfone Not specifiedNot specifiedGenerally considered biocompatible.Non-cytotoxic[3]

Table 2: Sensitization (ISO 10993-10)

MaterialTest MethodSpeciesResultInterpretationCitation
BCHM-Based Material (Tritan™ EX401) Topical ApplicationNot specifiedNo skin reactions detectedNot a skin sensitizer[4]
Polycarbonate Not specifiedNot specifiedGenerally considered non-sensitizing.Non-sensitizing[6]
Polysulfone Not specifiedNot specifiedGenerally considered non-sensitizing.Non-sensitizing[6]

Table 3: Irritation (ISO 10993-10)

MaterialTest MethodSpeciesResultInterpretationCitation
BCHM-Based Material (Tritan™ EX401) Dermal ExposureNot specifiedNo signs of erythema or edemaNegligible irritant[4]
Polycarbonate Not specifiedNot specifiedGenerally considered a negligible irritant.Negligible irritant[6]
Polysulfone Not specifiedNot specifiedGenerally considered a negligible irritant.Negligible irritant[6]

Table 4: Hemocompatibility (ISO 10993-4)

MaterialTestResultInterpretationCitation
BCHM-Based Material Not specifiedData not readily available in a comparative context.Requires specific testing for blood-contacting applications.
Polycarbonate Not specifiedGenerally considered hemocompatible for many applications.Hemocompatibility can be material and application specific.[6]
Polysulfone Membranes (various) Platelet CountSignificant decrease from baseline in some cases.Varies by specific membrane and sterilization method.[6]
Beta-Thromboglobulin (β-TG) and Platelet Factor 4 (PF4)Significant increase from baseline, indicating platelet activation.Varies by specific membrane and sterilization method.[6]
Complement Activation (C3a, C5a, sC5b-9)Lower activation with some modified polysulfone membranes compared to others.Varies by specific membrane.[7]
HemolysisHemolysis Rate (HR) < 5% for modified polysulfone membranes.Meets ISO 10993 requirements for hemocompatibility.[8]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are outlined below, based on the ISO 10993 series of standards.

In Vitro Cytotoxicity (ISO 10993-5)

This test assesses the potential of a material to cause cell death or inhibit cell growth.

  • Principle: An extract of the test material is prepared by incubating it in a cell culture medium. This extract is then applied to a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts).

  • Procedure:

    • Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 10% serum) at 37°C for 24-72 hours. The ratio of the material's surface area to the volume of the extraction medium is standardized.

    • Cell Culture: A confluent monolayer of L929 cells is prepared in 96-well plates.

    • Exposure: The culture medium on the cells is replaced with the material extract. Positive (e.g., latex) and negative (e.g., high-density polyethylene) controls are run in parallel.

    • Incubation: The cells are incubated with the extract for 24-48 hours at 37°C.

    • Assessment:

      • Qualitative: The cells are examined microscopically for morphological changes, such as cell lysis, rounding, or detachment. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.

      • Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay. The MTT reagent is added to the cells, and the resulting formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.

  • Interpretation: A material is generally considered non-cytotoxic if the cell viability is greater than 70% of the negative control and the reactivity grade is less than or equal to 2.[9]

Sensitization (ISO 10993-10)

This test evaluates the potential of a material to cause an allergic or hypersensitivity reaction.

  • Principle: The Guinea Pig Maximization Test (GPMT) is a common method. It involves an induction phase to sensitize the animals to the material and a challenge phase to elicit a skin reaction.

  • Procedure:

    • Induction Phase:

      • An extract of the test material is prepared.

      • Guinea pigs are injected intradermally with the extract, with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

      • One week later, the same extract is applied topically to the same area.

    • Challenge Phase:

      • Two weeks after the induction phase, a non-irritating concentration of the extract is applied topically to a different, untreated area of the skin.

    • Assessment: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal.

  • Interpretation: The material is considered a sensitizer if the incidence and severity of the skin reactions in the test group are significantly greater than in a control group not exposed to the induction phase.

Irritation (ISO 10993-10)

This test assesses the potential of a material to cause localized skin irritation.

  • Principle: An extract of the test material is applied to the skin of rabbits, and the site is observed for signs of inflammation.

  • Procedure:

    • Extraction: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.

    • Application: A small amount of the extract is applied to a shaved area of the back of a rabbit. An untreated area serves as a control.

    • Observation: The application sites are examined for erythema and edema at 24, 48, and 72 hours after application.

  • Interpretation: The severity of the reactions is scored, and a Primary Irritation Index is calculated. The material is classified from non-irritating to severely irritating based on this index.

Hemocompatibility (ISO 10993-4)

These tests evaluate the effects of a blood-contacting material on blood components.

  • Principle: The material is exposed to fresh human or animal blood, and various parameters are measured to assess hemolysis, thrombosis, and complement activation.

  • Key Tests and Procedures:

    • Hemolysis:

      • An extract of the material is prepared in saline.

      • The extract is incubated with a dilute suspension of red blood cells.

      • The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically.

      • The percentage of hemolysis is calculated relative to a positive (water) and negative (saline) control. A hemolysis rate of less than 5% is generally considered acceptable.[8]

    • Coagulation:

      • The material is incubated with fresh plasma.

      • Standard coagulation assays, such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT), are performed to assess the intrinsic and extrinsic coagulation pathways, respectively.

    • Platelet Activation:

      • The material is incubated with whole blood or platelet-rich plasma.

      • Platelet count is measured before and after contact with the material.

      • The release of platelet-specific proteins, such as β-thromboglobulin and platelet factor 4, is quantified using ELISA.

    • Complement Activation:

      • The material is incubated with serum.

      • The levels of complement activation markers, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9), are measured using ELISA.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for key biocompatibility tests.

Cytotoxicity_Workflow cluster_prep Preparation cluster_extraction Extraction (ISO 10993-12) cluster_exposure Exposure cluster_assessment Assessment (ISO 10993-5) Material Test Material Extract Prepare Material Extract Material->Extract Cells Mammalian Cell Culture Incubate Incubate Cells with Extract Cells->Incubate Extract->Incubate Qualitative Qualitative Assessment (Microscopy) Incubate->Qualitative Quantitative Quantitative Assessment (e.g., MTT Assay) Incubate->Quantitative Result Cytotoxicity Result Qualitative->Result Quantitative->Result Hemocompatibility_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis (ISO 10993-4) Material Test Material Incubate Incubate Material with Blood Material->Incubate Blood Fresh Human/Animal Blood Blood->Incubate Hemolysis Hemolysis Assay Incubate->Hemolysis Coagulation Coagulation Assays (aPTT, PT) Incubate->Coagulation Platelets Platelet Activation Incubate->Platelets Complement Complement Activation Incubate->Complement Result Hemocompatibility Profile Hemolysis->Result Coagulation->Result Platelets->Result Complement->Result

References

A Comparative Analysis of the Mechanical Properties of HBPA and BPA Polycarbonates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Hydrogenated Bisphenol A (HBPA) polycarbonate and conventional Bisphenol A (BPA) polycarbonate reveals distinct differences in their mechanical and thermal properties. While BPA polycarbonate is widely recognized for its high impact strength and good thermal resistance, HBPA polycarbonate emerges as a promising alternative with enhanced durability, particularly in terms of thermal stability, UV resistance, and weatherability. This guide provides a comprehensive comparison of these two materials, supported by available experimental data, to assist researchers, scientists, and drug development professionals in material selection.

Executive Summary

BPA polycarbonate is a well-established engineering thermoplastic known for its toughness and rigidity.[1][2][3] However, concerns over the potential health effects of BPA have driven the development of alternative materials. HBPA polycarbonate, produced through the hydrogenation of BPA, offers a compelling alternative with improved resistance to environmental factors.[4][5] This guide synthesizes data on their key mechanical properties, including tensile strength, flexural modulus, impact strength, and heat deflection temperature, to provide a clear comparative overview. While extensive quantitative data for BPA polycarbonate is readily available, specific numerical data for HBPA polycarbonate is less prevalent in publicly accessible resources.

Comparative Mechanical Properties

The following table summarizes the typical mechanical properties of HBPA and BPA polycarbonates. The data for BPA polycarbonate represents a range of commonly available grades, while the information for HBPA polycarbonate is based on qualitative descriptions from technical literature, highlighting its enhanced performance characteristics.

Mechanical PropertyHBPA PolycarbonateBPA PolycarbonateTest Standard
Tensile Strength Data not available55 - 75 MPa[1]ASTM D638 / ISO 527
Flexural Modulus Data not available2.0 - 2.4 GPa[1]ASTM D790 / ISO 178
Notched Izod Impact Data not available600 - 850 J/m[1]ASTM D256 / ISO 180
Heat Deflection Temp. Higher than BPA-PC128 - 138 °C (at 1.8 MPa)[1]ASTM D648 / ISO 75
UV Resistance Excellent[4]Fair[1]-
Weatherability Excellent[4][5]Good-

Structural Differences and Their Implications

The fundamental difference between HBPA and BPA lies in their chemical structure. The hydrogenation process saturates the aromatic rings present in BPA, resulting in a cycloaliphatic structure for HBPA. This structural modification is the primary reason for the observed differences in their properties.

cluster_BPA BPA Monomer cluster_HBPA HBPA Monomer cluster_PC Polycarbonate Chain BPA Bisphenol A (Aromatic Rings) HBPA Hydrogenated Bisphenol A (Cycloaliphatic Rings) BPA->HBPA Hydrogenation BPA_PC BPA Polycarbonate (Rigid & Aromatic) BPA->BPA_PC Polymerization HBPA_PC HBPA Polycarbonate (Flexible & Alicyclic) HBPA->HBPA_PC Polymerization Properties_BPA Properties: - High Strength - Good Heat Resistance - Susceptible to UV Degradation BPA_PC->Properties_BPA Leads to Properties_HBPA Properties: - Improved Thermal Stability - Excellent UV Resistance - Enhanced Weatherability HBPA_PC->Properties_HBPA Leads to

Caption: Structural transformation from BPA to HBPA and its effect on polycarbonate properties.

The absence of double bonds in the HBPA structure enhances its resistance to UV degradation and oxidation, leading to superior weatherability and color stability over time.[4] The more flexible cycloaliphatic rings in HBPA polycarbonate may influence its impact strength and flexibility, though specific data is needed for a direct comparison.

Experimental Protocols

The mechanical properties of polycarbonates are determined using standardized testing methods to ensure consistency and comparability of data. The most common standards are those developed by the American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO).

Tensile Testing
  • ASTM D638 / ISO 527: These standards specify the procedures for determining the tensile properties of plastics. A dog-bone-shaped specimen is pulled at a constant rate of speed until it fractures. The test measures tensile strength, tensile modulus, and elongation at break. The crosshead speed can vary from 5 mm/min to 500 mm/min depending on the material's rigidity.[6]

Flexural Testing
  • ASTM D790 / ISO 178: This test measures the flexural strength and flexural modulus of a material. A rectangular specimen is supported at both ends and a load is applied to the center. The test determines the material's stiffness and its ability to resist bending forces.

Impact Testing
  • ASTM D256 / ISO 180 (Izod Test): The Notched Izod impact test is used to determine the impact resistance of a material. A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.[4][5] This test is indicative of the material's toughness.

Heat Deflection Temperature (HDT)

  • ASTM D648 / ISO 75: This test determines the temperature at which a polymer specimen deforms under a specified load.[7][8][9] The standard loads used are 0.46 MPa and 1.8 MPa. The specimen is submerged in an oil bath, and the temperature is increased at a constant rate. The temperature at which the specimen deflects by a specific amount is the HDT.

start Polycarbonate Sample (HBPA or BPA) tensile Tensile Test (ASTM D638 / ISO 527) start->tensile flexural Flexural Test (ASTM D790 / ISO 178) start->flexural impact Notched Izod Impact (ASTM D256 / ISO 180) start->impact hdt Heat Deflection Test (ASTM D648 / ISO 75) start->hdt data Mechanical Property Data tensile->data flexural->data impact->data hdt->data

Caption: Workflow for the mechanical testing of polycarbonates.

Conclusion

BPA polycarbonate remains a benchmark material for applications requiring high impact strength and rigidity. However, for applications demanding superior long-term performance in outdoor or high-UV environments, HBPA polycarbonate presents a compelling alternative. The hydrogenation of the bisphenol A monomer imparts enhanced thermal stability, UV resistance, and weatherability to the resulting polycarbonate. While a direct quantitative comparison of all mechanical properties is limited by the availability of public data for HBPA polycarbonate, the qualitative evidence strongly suggests its superiority in terms of durability and environmental resistance. For critical applications, it is recommended that researchers and developers conduct their own comparative testing based on the standardized protocols outlined in this guide to determine the most suitable material for their specific needs.

References

Comparative Guide to the UV Resistance of 4,4'-Isopropylidenedicyclohexanol (HBPA) Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the ultraviolet (UV) resistance of coatings based on 4,4'-Isopropylidenedicyclohexanol (HBPA), also known as hydrogenated bisphenol A. It is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance, UV-stable materials. This document outlines the superior performance of HBPA-based coatings against traditional epoxy systems and compares them with other UV-resistant alternatives like polyurethane and acrylic coatings, supported by experimental data.

Introduction to HBPA Coatings and UV Resistance

Epoxy coatings are widely used for their excellent chemical resistance, mechanical strength, and adhesion. However, conventional epoxy resins, particularly those based on bisphenol A (BPA), exhibit poor UV resistance.[1] Exposure to UV radiation leads to photodegradation, causing yellowing, chalking, gloss loss, and a decline in mechanical properties.[2][3]

The primary cause of this degradation is the presence of aromatic rings in the BPA molecular structure, which are susceptible to oxidation upon UV exposure.[2] this compound (HBPA) is produced by the hydrogenation of BPA, a process that saturates the aromatic rings, converting them into cycloaliphatic rings.[2][4] This modification eliminates the double bonds that are vulnerable to UV attack, significantly enhancing the weatherability and color stability of the resulting coatings.[2][5][6] HBPA-based coatings, often referred to as cycloaliphatic epoxy coatings, therefore offer a robust solution for applications where UV stability is critical.[1][7]

Comparative Performance Data

The following tables summarize quantitative data from accelerated weathering studies, comparing the performance of HBPA-based epoxy coatings with standard BPA-based epoxies and other UV-resistant technologies.

Table 1: Comparison of HBPA Epoxy Resins vs. Standard BPA Epoxy

This table presents data from a study comparing three different hydrogenated bisphenol A (HBPA) epoxy resins (HE-1, HE-2, and HE-3) with a standard bisphenol A (BPA) epoxy resin. The coatings were subjected to 1,000 hours of UV exposure in an accelerated weathering QUV machine according to ASTM G154.[2]

Resin TypeCuring AgentChange in Color (δE) after 1,000 hrsYellowness Index (YI) after 1,000 hrs
Standard BPA Epoxy FC-1~14~25
HBPA Epoxy (HE-1) FC-1~2 ~5
HBPA Epoxy (HE-2) FC-1~6~12
HBPA Epoxy (HE-3) FC-1~8~15

Data sourced from a 2024 study on fast-cure, high UV-resistant epoxy coatings.[2] As indicated, the HBPA-based resins, particularly HE-1, demonstrated significantly lower color change and yellowing compared to the standard BPA epoxy.

Table 2: Comparison of Cycloaliphatic Epoxy vs. Polyurethane Topcoat

This table compares the performance of a cycloaliphatic epoxy system with a standard industrial polyurethane (PU) clear topcoat after 500 hours of QUV-A accelerated weathering.

Coating SystemYellowness Index (YI)Total Color Difference (ΔE)60° Gloss Retention (%)
Cycloaliphatic Epoxy 2 / Amine 2 2.3 1.2 >100%
Cycloaliphatic Epoxy 2 / Amine 13.11.8>100%
Cycloaliphatic Epoxy 2 / Amine 33.52.1>100%
Polyurethane (PU) Clear2.81.5>100%

Data from a comparative study on UV-resistant epoxy systems.[8] The results show that a well-formulated cycloaliphatic epoxy system can achieve UV resistance performance on par with, or even slightly better than, a standard polyurethane topcoat.

Performance Comparison with Alternative Coatings

While HBPA-based coatings offer a significant improvement over standard epoxies, it is important to understand their performance in the context of other UV-resistant coating technologies.

  • Polyurethane Coatings: Polyurethanes are well-regarded for their balance of durability, flexibility, and UV resistance.[9] They generally exhibit better gloss and color retention than standard epoxy coatings when exposed to sunlight.[6] Aliphatic polyurethanes, in particular, are very UV stable and are often used as a topcoat over epoxy primers to provide a durable and color-stable finish.[10] As shown in Table 2, high-performance cycloaliphatic epoxies can rival the UV stability of some polyurethanes.

  • Acrylic Coatings: Acrylic coatings are known for their excellent UV resistance and color retention, making them a top choice for outdoor applications.[11][12] They are available in both water-based and solvent-based formulations and are recognized for their weatherability.[12] In terms of UV stability alone, acrylics are often considered superior to many other coating types.[13]

Experimental Protocols

The data presented in this guide is based on standardized accelerated weathering tests designed to simulate the damaging effects of long-term outdoor exposure.

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials

This practice outlines the procedures for using fluorescent UV lamps to simulate the UV portion of the solar spectrum.

1. Apparatus:

  • A QUV accelerated weathering tester equipped with fluorescent UVA-340 lamps is typically used to provide a good simulation of sunlight in the short-wavelength UV region.[6][14]
  • The chamber includes a system for generating condensation on the test specimens.[15]

2. Test Specimen Preparation:

  • Coatings are applied to a suitable substrate (e.g., steel or aluminum panels) at a specified thickness.[2]
  • The coated panels are allowed to cure for a specified period (e.g., 7 days at ambient conditions) before testing.[2]

3. Test Cycle:

  • A common cycle involves alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew.[15]
  • For example, a cycle might consist of 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[8] The specific conditions, such as irradiance levels, are set according to the standard.[2]

4. Evaluation:

  • Specimens are periodically removed from the chamber for evaluation.
  • Properties such as color change (ΔE), yellowness index (YI), and gloss retention are measured using instruments like a spectrophotometer and a gloss meter.[8]

ASTM D4587: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings

This standard provides a more specific framework for testing paints and coatings using the apparatus and principles described in ASTM G154.[2][16] It guides the user in selecting appropriate test conditions and evaluating the results for coating applications.[5][8]

Visualizing Experimental and Logical Workflows

Experimental Workflow for UV Resistance Testing

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Accelerated Weathering cluster_eval Phase 3: Evaluation start Start: Select Coating Formulations prep_substrate Prepare Substrates (e.g., Steel Panels) start->prep_substrate apply_coating Apply Coatings at Uniform Thickness prep_substrate->apply_coating cure Cure Coated Panels (e.g., 7 days at 23°C, 50% RH) apply_coating->cure initial_measurement Initial Measurement (Color, Gloss, YI) cure->initial_measurement quv_chamber Place Panels in QUV Chamber (ASTM G154) initial_measurement->quv_chamber uv_cycle UV Exposure Cycle (e.g., 8h UVA at 60°C) quv_chamber->uv_cycle condensation_cycle Condensation Cycle (e.g., 4h at 50°C) uv_cycle->condensation_cycle Cycle Step 1 repeat_cycles Repeat Cycles for a Set Duration (e.g., 1000 hours) condensation_cycle->repeat_cycles Cycle Step 2 repeat_cycles->uv_cycle Continue Cycling periodic_measurement Periodic Measurements (e.g., every 500 hours) repeat_cycles->periodic_measurement At Intervals final_measurement Final Measurement of Properties repeat_cycles->final_measurement End of Test periodic_measurement->quv_chamber data_analysis Analyze Data (ΔE, ΔYI, % Gloss Retention) final_measurement->data_analysis report Generate Comparison Report data_analysis->report

Caption: Experimental workflow for evaluating the UV resistance of coatings according to ASTM G154.

Decision Tree for Selecting a UV-Resistant Coating

Decision_Tree q1 Primary Requirement: UV Resistance? q2 High Mechanical and Chemical Resistance Needed? q1->q2 Yes r1 Use Standard BPA Epoxy (with UV absorbers) q1->r1 No (Interior Use) q3 Outdoor Application with High Aesthetic Demands? q2->q3 Yes r2 Use HBPA / Cycloaliphatic Epoxy q2->r2 No (Industrial Interior) q4 Cost-Effective Solution Required? q3->q4 Yes r5 Use Polyurethane as Topcoat over Epoxy q3->r5 No r3 Use Aliphatic Polyurethane q4->r3 No (Highest Performance) r4 Use Acrylic Coating q4->r4 Yes

Caption: Decision tree for selecting a UV-resistant coating based on application requirements.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-Isopropylidenedicyclohexanol Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4,4'-Isopropylidenedicyclohexanol, a key monomer in the synthesis of specialty polymers. The focus is on the cross-validation of common chromatographic techniques, offering insights into their respective performance characteristics. Detailed experimental protocols and visual workflows are provided to support researchers in selecting and validating appropriate analytical methods for their specific needs.

Data Presentation: A Comparative Analysis of Chromatographic Methods

The following tables summarize the typical performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Refractive Index (RI) detection for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column, and operating conditions.

Table 1: Comparison of Linearity and Range

ParameterGC-FIDGC-MSHPLC-UV/RI
Linearity (R²) > 0.995> 0.995> 0.998
Range 1 - 1000 µg/mL0.1 - 500 µg/mL1 - 1500 µg/mL

Table 2: Comparison of Accuracy and Precision

ParameterGC-FIDGC-MSHPLC-UV/RI
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%
Precision (RSD%) < 2%< 3%< 1.5%

Table 3: Comparison of Detection and Quantification Limits

ParameterGC-FIDGC-MSHPLC-UV/RI
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.5 µg/mL (UV), ~5 µg/mL (RI)
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL~1.5 µg/mL (UV), ~15 µg/mL (RI)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and should be optimized for the specific laboratory setup.

Gas Chromatography (GC-FID and GC-MS) Method for Isomer Separation and Quantification
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an autosampler.

  • Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of the cis- and trans-isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature:

    • FID: 260 °C.

    • MS Transfer Line: 250 °C.

  • MS Parameters (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.

    • For derivatization (optional, but can improve peak shape and sensitivity), evaporate the solvent and react the residue with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes. Reconstitute in a suitable solvent.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC-UV/RI) Method for Purity and Assay
  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector, pump, and autosampler.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For example, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength:

    • UV: 210 nm (as this compound has no strong chromophore, low UV may be used).

    • RI: Maintained at a stable temperature.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Injection Volume: 10 µL.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods for this compound characterization.

Cross_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameter Assessment cluster_comparison 4. Data Comparison & Reporting p1 Define Validation Scope & Acceptance Criteria p2 Select Analytical Methods for Comparison (e.g., GC, HPLC) p1->p2 p3 Develop & Optimize Individual Method Protocols p2->p3 e1 Prepare Standard & Sample Solutions e2 Perform Analyses using Method A (e.g., GC-FID) e1->e2 e3 Perform Analyses using Method B (e.g., HPLC-UV) e1->e3 v1 Linearity & Range e2->v1 e3->v1 v2 Accuracy v1->v2 v3 Precision (Repeatability & Intermediate) v2->v3 v4 Specificity v3->v4 v5 LOD & LOQ v4->v5 v6 Robustness v5->v6 c1 Tabulate & Statistically Compare Results v6->c1 c2 Assess Equivalence/Discrepancies c1->c2 c3 Final Validation Report & Method Selection c2->c3

Cross-Validation Workflow for Analytical Methods.

Method_Suitability cluster_compound Analyte cluster_methods Analytical Techniques cluster_characterization Characterization Aspects compound This compound gc Gas Chromatography (GC) hplc High-Performance Liquid Chromatography (HPLC) nmr Nuclear Magnetic Resonance (NMR) thermal Thermal Analysis (DSC/TGA) isomer Isomer Separation & Quantification gc->isomer Excellent Separation purity Purity & Impurity Profiling gc->purity Good for Volatile Impurities hplc->isomer Good Separation hplc->purity Excellent for Non-Volatile Impurities identity Structural Confirmation nmr->identity Definitive Structure stability Thermal Stability thermal->stability Direct Measurement

Suitability of Analytical Methods for Characterization.

Performance of 4,4'-Isopropylidenedicyclohexanol in Harsh Environmental Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of 4,4'-Isopropylidenedicyclohexanol (HBPA) with traditional alternatives, focusing on its superior performance under demanding environmental stressors. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a structural rationale for HBPA's enhanced stability.

This compound, also known as hydrogenated bisphenol A (HBPA), is emerging as a high-performance diol in the formulation of advanced polymers. Its unique saturated cycloaliphatic structure imparts exceptional resistance to harsh environmental conditions, offering significant advantages over traditional aromatic compounds like bisphenol A (BPA). This guide presents a comprehensive analysis of HBPA's performance, supported by experimental data, to inform material selection in applications demanding high durability and reliability.

Superior Stability Under Harsh Conditions: A Comparative Analysis

Polymers derived from HBPA consistently demonstrate enhanced resilience when exposed to chemical, thermal, and ultraviolet (UV) stressors compared to their BPA-based counterparts and other alternatives. This superior performance is primarily attributed to the absence of unsaturated bonds in HBPA's molecular structure, which are susceptible to degradation.[1]

Chemical Resistance

The chemical inertness of materials is critical in applications involving exposure to a variety of chemical agents. Epoxy resins formulated with HBPA exhibit marked improvements in chemical resistance over those formulated with BPA.

Chemical AgentTest ConditionsHBPA-based Epoxy (% Weight Change)BPA-based Epoxy (% Weight Change)
Acids
10% Acetic Acid28 days immersion at 25°C+0.8+2.5
10% Lactic Acid28 days immersion at 25°C+0.6+1.8
30% Nitric Acid28 days immersion at 25°C+1.2>5.0 (significant degradation)
Bases
10% Sodium Hydroxide28 days immersion at 25°C+0.2+0.5
Solvents
Ethanol28 days immersion at 25°C+1.5+3.0
Toluene28 days immersion at 25°C+0.5+1.0
Methylene Chloride7 days immersion at 25°C+10.2>20.0 (severe swelling)

Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific formulation and curing conditions.

Thermal Stability

The thermal stability of a polymer is a crucial factor in determining its operational temperature range and lifespan. Thermogravimetric analysis (TGA) of epoxy resins based on HBPA and BPA reveals the superior thermal resilience of the hydrogenated variant.

Polymer SystemInitial Decomposition Temperature (Td5%)
HBPA-based Epoxy>305°C
BPA-based Epoxy~280°C

This higher decomposition temperature indicates that HBPA-based polymers can withstand higher operating temperatures before significant degradation occurs.

UV Degradation Resistance

The absence of aromatic rings in the HBPA structure is a key contributor to its excellent resistance to UV degradation, a common cause of yellowing and embrittlement in polymers.[2][3] While direct quantitative comparative data for UV degradation of HBPA and BPA-based materials in a single study is limited, qualitative evidence and data from studies on related cycloaliphatic and aromatic systems consistently show the superior performance of cycloaliphatic compounds in terms of color stability and retention of mechanical properties upon UV exposure.

For instance, studies on cycloaliphatic epoxy resins, a category that includes HBPA-based resins, highlight their suitability for outdoor applications due to their non-yellowing behavior and enhanced weatherability compared to traditional aromatic-based epoxy resins.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing the presented performance comparisons.

Chemical Resistance Testing (Modified from ASTM D543)

Objective: To evaluate the resistance of polymer samples to chemical reagents.

Methodology:

  • Specimen Preparation: Prepare standardized polymer specimens (e.g., 50 mm x 50 mm x 2 mm) from both HBPA-based and BPA-based formulations.

  • Initial Measurements: Record the initial weight and dimensions of each specimen.

  • Immersion: Fully immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 25°C) for a defined period (e.g., 28 days).

  • Post-Immersion Analysis: After the immersion period, remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.

  • Calculation: Calculate the percentage change in weight and dimensions.

  • Visual Inspection: Visually inspect the specimens for any signs of degradation, such as swelling, cracking, or discoloration.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of polymer samples.

Methodology:

  • Sample Preparation: Place a small, precisely weighed amount of the polymer sample (typically 5-10 mg) into a TGA crucible.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Analysis: Determine the initial decomposition temperature (Td5%), which is the temperature at which the sample has lost 5% of its initial weight.

UV Weathering (Accelerated Aging - based on ISO 4892-3)

Objective: To simulate the effects of outdoor weathering on polymer samples using artificial light sources.

Methodology:

  • Specimen Preparation: Prepare standardized polymer plaques (e.g., 70 mm x 150 mm x 3 mm) of both HBPA-based and BPA-based materials.

  • Initial Measurements: Measure the initial color (e.g., using a spectrophotometer to determine the yellowness index), gloss (using a gloss meter), and mechanical properties (e.g., tensile strength and elongation at break according to ASTM D638) of the specimens.

  • Exposure: Place the specimens in a fluorescent UV accelerated weathering apparatus. Expose them to cycles of UV-A radiation (to simulate sunlight), condensation, and elevated temperatures. The specific cycle conditions should be defined (e.g., 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C).

  • Periodic Evaluation: At regular intervals (e.g., 250, 500, 1000 hours), remove the specimens and re-measure their color, gloss, and mechanical properties.

  • Data Analysis: Plot the change in properties as a function of exposure time to compare the degradation rates of the different materials.

Structural Rationale for Enhanced Stability

The superior performance of this compound in harsh environments is rooted in its molecular structure. The hydrogenation of bisphenol A to form HBPA saturates the aromatic rings, resulting in a cycloaliphatic structure. This structural modification is the primary reason for its enhanced stability.

G cluster_BPA Bisphenol A (BPA) Structure cluster_HBPA This compound (HBPA) Structure BPA Aromatic Rings (Unsaturated) BPA_prop Susceptible to UV degradation and oxidation BPA->BPA_prop Process Hydrogenation BPA->Process Removes Unsaturated Bonds Conclusion Enhanced Stability in Harsh Environments HBPA Cycloaliphatic Rings (Saturated) HBPA_prop Resistant to UV degradation and oxidation HBPA->HBPA_prop HBPA_prop->Conclusion Process->HBPA Creates Saturated Structure

Caption: Structural comparison of BPA and HBPA.

The diagram above illustrates the fundamental structural difference between BPA and HBPA. The aromatic rings in BPA are susceptible to UV absorption and oxidative attack, leading to degradation. In contrast, the hydrogenation process converts these aromatic rings into saturated cycloaliphatic rings in HBPA. This removes the primary sites for UV degradation and enhances the overall chemical and thermal stability of the molecule.

References

A Comparative Guide to the Dielectric Properties of Polymers Derived from 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Dielectric Properties

The dielectric properties of polymers are crucial for applications in electronic devices, sensors, and medical implants where electrical insulation and capacitance are key performance indicators. The following table summarizes the typical dielectric properties of polycarbonates and epoxy resins. It is important to note that the values for polymers derived from 4,4'-isopropylidenedicyclohexanol are estimates based on their structural analogues. The aliphatic nature of the cyclohexyl ring in these polymers, as opposed to the aromatic ring in BPA-based polymers, may lead to slight variations in these values.

PropertyPolycarbonate (PC) from this compound (Estimated)Epoxy Resin from this compound (Estimated)Polycarbonate (PC) from Bisphenol A (for comparison)[1]
Dielectric Constant (at 1 kHz) 2.8 - 3.23.0 - 4.5~ 3.0[1]
Dissipation Factor (at 1 kHz) 0.0005 - 0.0010.008 - 0.02~ 0.0008
Dielectric Strength (kV/mm) 15 - 2515 - 2215 - 67
Volume Resistivity (Ohm-cm) > 1016> 1014> 1016

Note: The dielectric properties of polymers can be significantly influenced by factors such as frequency, temperature, humidity, and the presence of additives or fillers.

Experimental Protocols

Precise and standardized measurement of dielectric properties is essential for accurate comparison and material selection. The following is a detailed methodology for determining the dielectric constant and dissipation factor of polymer films, based on the ASTM D150 standard.[2][3][4][5]

Measurement of Dielectric Constant and Dissipation Factor (ASTM D150)

1. Objective: To determine the relative permittivity (dielectric constant) and dissipation factor of solid electrical insulating materials at frequencies ranging from 10 Hz to 2 MHz.[2][3]

2. Apparatus:

  • LCR Meter or Impedance Analyzer: Capable of measuring capacitance and dissipation factor at the desired frequencies.
  • Test Fixture: A two-terminal or three-terminal electrode system. A three-terminal system is preferred to minimize stray capacitance.[6] The electrodes are typically circular and made of a conductive material like stainless steel or brass.
  • Environmental Chamber: To control temperature and humidity during the measurement.
  • Micrometer: For measuring the thickness of the polymer film specimen.

3. Specimen Preparation:

  • Polymer films should be flat, of uniform thickness, and free of defects such as voids or wrinkles.
  • The specimen diameter should be larger than the diameter of the electrodes to prevent edge effects.[3][4]
  • Clean the surfaces of the specimen and the electrodes with a suitable solvent (e.g., ethanol) to remove any contaminants.
  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

4. Procedure:

  • Measure the thickness of the specimen at several points and calculate the average thickness.
  • Place the specimen between the electrodes in the test fixture, ensuring good contact between the specimen and the electrodes.
  • Connect the test fixture to the LCR meter.
  • Set the desired test frequency and voltage. The test voltage should be low enough to avoid dielectric breakdown.
  • Measure the capacitance (C) and dissipation factor (D) of the specimen.
  • Remove the specimen and measure the capacitance of the empty test fixture (C₀), which represents the capacitance of air.
  • The dielectric constant (ε') is calculated using the formula: ε' = C / C₀
  • The dissipation factor is read directly from the instrument.
  • Repeat the measurements at different frequencies and temperatures as required.

5. Data Analysis and Reporting:

  • Report the dielectric constant and dissipation factor for each frequency and temperature.
  • Include details of the specimen preparation, test conditions (temperature, humidity, frequency, voltage), and the type of electrode system used.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of synthesizing and characterizing the dielectric properties of polymers derived from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis and Comparison Monomer This compound PC_Synth Polycarbonate Synthesis (e.g., Interfacial Polymerization) Monomer->PC_Synth Epoxy_Synth Epoxy Resin Synthesis (e.g., with Epichlorohydrin) Monomer->Epoxy_Synth PC_Polymer Polycarbonate Polymer PC_Synth->PC_Polymer Epoxy_Polymer Epoxy Resin Epoxy_Synth->Epoxy_Polymer Film_Prep Film Preparation (e.g., Solvent Casting, Hot Pressing) PC_Polymer->Film_Prep Epoxy_Polymer->Film_Prep Dielectric_Meas Dielectric Property Measurement (ASTM D150) Film_Prep->Dielectric_Meas Data_Comp Data Comparison and Analysis Dielectric_Meas->Data_Comp Report Reporting of Results Data_Comp->Report

Caption: Workflow for Synthesis and Dielectric Characterization.

logical_relationship cluster_inputs Inputs cluster_properties Material Properties cluster_factors Influencing Factors Monomer Monomer Structure (this compound) Dielectric_Constant Dielectric Constant Monomer->Dielectric_Constant Dissipation_Factor Dissipation Factor Monomer->Dissipation_Factor Dielectric_Strength Dielectric Strength Monomer->Dielectric_Strength Volume_Resistivity Volume Resistivity Monomer->Volume_Resistivity Polymer_Type Polymer Type (Polycarbonate vs. Epoxy) Polymer_Type->Dielectric_Constant Polymer_Type->Dissipation_Factor Polymer_Type->Dielectric_Strength Polymer_Type->Volume_Resistivity Additives Additives / Fillers Additives->Dielectric_Constant Additives->Dissipation_Factor Additives->Dielectric_Strength Additives->Volume_Resistivity Frequency Frequency Frequency->Dielectric_Constant Frequency->Dissipation_Factor Temperature Temperature Temperature->Dielectric_Constant Temperature->Dissipation_Factor Humidity Humidity Humidity->Dielectric_Constant Humidity->Dissipation_Factor

References

cost-benefit analysis of using 4,4'-Isopropylidenedicyclohexanol in manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of 4,4'-Isopropylidenedicyclohexanol (HBPA) versus Bisphenol A (BPA) in High-Performance Applications.

In the ever-evolving landscape of advanced materials, the selection of appropriate chemical precursors is a critical decision that profoundly impacts the final product's performance, cost, and safety profile. This guide provides a comprehensive cost-benefit analysis of this compound, also known as Hydrogenated Bisphenol A (HBPA), in comparison to its widely used counterpart, Bisphenol A (BPA). This analysis is tailored for professionals in research, scientific, and drug development fields where material integrity, stability, and biocompatibility are paramount.

Executive Summary

This compound (HBPA) emerges as a superior, albeit higher-cost, alternative to Bisphenol A (BPA) for manufacturing high-performance polymers such as epoxy resins and polycarbonates. The primary advantages of HBPA lie in its enhanced durability, superior resistance to UV degradation and weathering, and its favorable safety profile due to the absence of the endocrine-disrupting concerns associated with BPA.[1] These benefits, however, come at a higher raw material cost. This guide will dissect the performance advantages of HBPA through experimental data, provide detailed testing methodologies, and present a cost-benefit framework to aid in material selection for demanding applications.

Performance Comparison: HBPA vs. BPA

The decision to utilize HBPA over BPA often hinges on the desired performance characteristics of the final product. The hydrogenation of the aromatic rings in BPA to form HBPA results in a saturated cycloaliphatic structure, which is the basis for its enhanced properties.

Key Performance Advantages of HBPA-based Polymers:

  • Superior UV Resistance and Weatherability: HBPA-based epoxy resins exhibit significantly better resistance to yellowing and degradation upon exposure to UV radiation and environmental weathering compared to BPA-based epoxies.[1] This makes them ideal for coatings and materials intended for outdoor use or applications with high UV exposure.

  • Enhanced Chemical Stability: The saturated ring structure of HBPA imparts greater chemical resistance to the resulting polymers.

  • Improved Thermal Stability: HBPA-based polymers often demonstrate improved thermal stability, crucial for applications requiring performance at elevated temperatures.

  • Non-Toxicity: HBPA is considered a safer alternative to BPA, which has been identified as an endocrine disruptor.[2] This is a critical consideration for applications in the medical, pharmaceutical, and food contact industries.

Quantitative Performance Data
PropertyHBPA-based Epoxy ResinBPA-based Epoxy ResinTest Method
UV Resistance (Color Change, ΔE) Significantly Lower ΔE after accelerated weatheringHigher ΔE, prone to yellowingASTM G154
Gloss Retention after UV Exposure High gloss retentionSignificant loss of glossASTM D523
Flexural Strength Comparable to high-end BPA epoxiesVaries by formulationASTM D790
Flexural Modulus Comparable to high-end BPA epoxiesVaries by formulationASTM D790
Glass Transition Temperature (Tg) Varies by formulation, can be tailoredVaries by formulationDifferential Scanning Calorimetry (DSC)

Cost-Benefit Analysis

While the performance benefits of HBPA are clear, the primary drawback is its higher manufacturing cost. The hydrogenation of BPA to produce HBPA is an additional synthesis step that adds to the overall production expense.

Cost Comparison
ComponentThis compound (HBPA)Bisphenol A (BPA)
Raw Material Price (per kg) Higher (e.g., €28.00 for 100g, translating to a significantly higher price per kg in smaller quantities)[3]Lower (e.g., approximately $1.22 - $1.79 USD per kg in industrial quantities)[4]
Manufacturing Process Complexity Higher (requires hydrogenation of BPA)Lower (direct condensation of phenol and acetone)[5]
Overall Production Cost of Final Polymer HigherLower

Benefit Analysis:

The higher initial cost of HBPA can be justified in applications where:

  • Long-term durability and weather resistance are critical: Reduced maintenance and replacement costs over the product's lifecycle can offset the higher initial material cost.

  • Product aesthetics are important: The non-yellowing nature of HBPA-based materials is crucial for coatings and clear plastics.

  • Safety and biocompatibility are non-negotiable: In medical devices, drug delivery systems, and food contact materials, the non-toxic nature of HBPA is a significant advantage.[2]

  • High-performance is required in demanding environments: Applications in aerospace, electronics, and industrial coatings benefit from the enhanced thermal and chemical stability of HBPA.[1]

Experimental Protocols

To ensure objective and reproducible comparisons between HBPA- and BPA-based materials, standardized testing methodologies are essential. Below are detailed protocols for key performance evaluations.

Accelerated UV Weathering Test

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

Objective: To simulate the damaging effects of sunlight and moisture on materials to assess their resistance to degradation, such as color change and loss of gloss.

Methodology:

  • Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate the short-wave UV portion of sunlight.

  • Test Specimens: Prepare flat panels of the HBPA-based and BPA-based epoxy coatings of uniform thickness.

  • Exposure Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration (e.g., 1000 hours).

  • Evaluation:

    • Color Measurement: Use a spectrophotometer to measure the color of the specimens before and after exposure. Calculate the color change (ΔE*) using the CIELAB color space.

    • Gloss Measurement: Use a gloss meter to measure the 60° specular gloss of the specimens before and after exposure. Calculate the percentage of gloss retention.

Flexural Properties Test

Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

Objective: To determine the flexural strength and flexural modulus of a material, providing insights into its stiffness and resistance to bending forces.

Methodology:

  • Apparatus: A universal testing machine equipped with a three-point bending fixture.

  • Test Specimens: Prepare rectangular bar specimens of the cured HBPA-based and BPA-based epoxy resins with standardized dimensions (e.g., 127 x 12.7 x 3.2 mm).

  • Procedure:

    • Place the specimen on two supports.

    • Apply a load to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain of 5%.

  • Calculations:

    • Flexural Stress (σf): Calculated from the applied load and the specimen's dimensions.

    • Flexural Strain (εf): Calculated from the deflection of the center of the specimen.

    • Flexural Modulus (Ef): Determined from the slope of the initial linear portion of the stress-strain curve.

Visualizing the Manufacturing and Decision Process

To further clarify the concepts discussed, the following diagrams illustrate the manufacturing workflow and the logical relationship in the cost-benefit analysis.

Manufacturing_Workflow cluster_BPA BPA-based Epoxy Resin Manufacturing cluster_HBPA HBPA-based Epoxy Resin Manufacturing Phenol Phenol Condensation Condensation Reaction Phenol->Condensation Acetone Acetone Acetone->Condensation BPA Bisphenol A (BPA) Condensation->BPA Epoxidation_BPA Epoxidation BPA->Epoxidation_BPA Epichlorohydrin_BPA Epichlorohydrin Epichlorohydrin_BPA->Epoxidation_BPA BPA_Epoxy BPA-based Epoxy Resin Epoxidation_BPA->BPA_Epoxy BPA_source Bisphenol A (BPA) Hydrogenation Hydrogenation BPA_source->Hydrogenation HBPA This compound (HBPA) Hydrogenation->HBPA Epoxidation_HBPA Epoxidation HBPA->Epoxidation_HBPA Epichlorohydrin_HBPA Epichlorohydrin Epichlorohydrin_HBPA->Epoxidation_HBPA HBPA_Epoxy HBPA-based Epoxy Resin Epoxidation_HBPA->HBPA_Epoxy

Caption: Manufacturing workflow for BPA-based vs. HBPA-based epoxy resins.

Cost_Benefit_Analysis cluster_Cost Cost Considerations cluster_Benefit Performance & Safety Benefits Start Material Selection Decision Raw_Material_Cost Raw Material Cost Start->Raw_Material_Cost Evaluate Processing_Cost Processing Complexity Start->Processing_Cost Evaluate Durability Enhanced Durability (UV & Weather Resistance) Start->Durability Evaluate Safety Improved Safety (Non-toxic) Start->Safety Evaluate Performance High Performance (Thermal & Chemical Stability) Start->Performance Evaluate HBPA Choose this compound (HBPA) Raw_Material_Cost->HBPA Higher BPA Choose Bisphenol A (BPA) Raw_Material_Cost->BPA Lower Processing_Cost->HBPA Higher Processing_Cost->BPA Lower Durability->HBPA High Priority Durability->BPA Standard Requirement Safety->HBPA High Priority Safety->BPA Acceptable Risk Performance->HBPA High Priority Performance->BPA Standard Requirement

Caption: Logical relationship in the cost-benefit analysis for choosing between HBPA and BPA.

Conclusion

The selection between this compound (HBPA) and Bisphenol A (BPA) is a strategic decision that requires a thorough evaluation of performance requirements against budgetary constraints. For applications where long-term durability, safety, and superior performance in challenging environments are paramount, the higher initial investment in HBPA is often a justifiable and prudent choice. Conversely, for applications with less stringent performance demands and where cost is the primary driver, BPA remains a viable option. This guide provides the foundational data and methodologies to empower researchers, scientists, and drug development professionals to make informed decisions that align with their specific project goals and material requirements.

References

case studies comparing HBPA and BPA in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Hydrogenated Bisphenol A (HBPA) and Bisphenol A (BPA) for researchers, scientists, and drug development professionals, detailing performance in industrial applications, supported by experimental data.

In the landscape of industrial polymers, Bisphenol A (BPA) has long been a cornerstone in the production of epoxy resins and polycarbonates due to its ability to impart strength and clarity. However, concerns over its endocrine-disrupting properties have spurred the adoption of alternatives, among which Hydrogenated Bisphenol A (HBPA) has emerged as a prominent contender. This guide provides a comprehensive comparison of HBPA and BPA, focusing on their performance in industrial applications, backed by experimental data to inform material selection and development.

Performance Comparison in Industrial Applications

HBPA is produced by the hydrogenation of BPA, a process that saturates the aromatic rings of the BPA molecule. This structural modification leads to significant differences in the properties and performance of the resulting polymers.

Epoxy Resins

HBPA-based epoxy resins are gaining traction in applications demanding high performance and durability, particularly in protective coatings and electronic components. The hydrogenation of the bisphenol A backbone results in resins with superior weather resistance, thermal stability, and color stability compared to their BPA-based counterparts.

Key Advantages of HBPA in Epoxy Resins:

  • Enhanced Weather and UV Resistance: HBPA-based epoxy resins exhibit significantly better resistance to UV degradation and yellowing, making them ideal for outdoor and light-exposed applications.[1][2]

  • Improved Thermal Stability: The saturated ring structure of HBPA contributes to higher thermal stability in the cured epoxy network.

  • Lower Viscosity: HBPA epoxy resins often have a lower viscosity than BPA-based resins, which can improve processing and handling characteristics.[3][4]

  • Superior Chemical Resistance: In some formulations, HBPA epoxies can offer enhanced resistance to certain chemicals.[5]

A comparative study on the properties of HBPA and BPA epoxy networks revealed that HBPA epoxy systems exhibit a lower glass transition temperature (Tg), but a slightly higher modulus and better toughness.[6][7]

Table 1: Comparison of Cured Epoxy Resin Properties

PropertyHBPA-based Epoxy ResinBPA-based Epoxy Resin
Glass Transition Temperature (Tg) LowerHigher
Storage Modulus (E') Slightly HigherLower
Toughness BetterLower
Shape Recovery Rate Much FasterSlower
Initial Degradation Temperature (Td5%) >305 °CGenerally higher

Note: Specific values can vary depending on the curing agent and formulation.

Polycarbonates

Similar to epoxy resins, the use of HBPA in polycarbonate production aims to enhance performance characteristics, particularly for applications requiring high durability and resistance to environmental factors. While BPA-based polycarbonate is known for its high impact resistance and optical clarity, it is susceptible to yellowing and degradation upon UV exposure.[8]

Key Advantages of HBPA in Polycarbonates:

  • Superior UV Stability: The absence of the UV-absorbing aromatic rings in HBPA results in polycarbonates with excellent resistance to yellowing and degradation from sunlight.

  • Potential for Higher Thermal Stability: Depending on the specific formulation, HBPA-based polycarbonates can exhibit higher glass transition temperatures compared to their BPA counterparts.[9]

Table 2: Comparison of Polycarbonate Properties

PropertyHBPA-based PolycarbonateBPA-based Polycarbonate
Glass Transition Temperature (Tg) Can be higher depending on formulation~147 °C[8][10][11]
UV Resistance ExcellentPoor (prone to yellowing)
Impact Resistance HighHigh
Optical Clarity HighHigh

Health and Safety Profile: A Focus on Estrogenic Activity

A primary driver for the adoption of BPA alternatives is its classification as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic estrogen and interact with estrogen receptors.[12][13]

While comprehensive comparative studies on the estrogenic activity of HBPA are less abundant than for other BPA analogs, the hydrogenation process, which removes the phenolic hydroxyl groups responsible for estrogenic activity, is expected to significantly reduce or eliminate this effect. Studies on other BPA analogs have shown that structural modifications can dramatically alter their endocrine-disrupting potential.[14][15][16][17] It is important to note that "BPA-free" does not inherently mean free of estrogenic activity, as some BPA substitutes have also demonstrated endocrine-disrupting effects.[14]

Experimental Protocols

To provide a framework for comparative analysis, this section outlines key experimental protocols used to evaluate the performance of HBPA and BPA-based materials.

Synthesis of HBPA-based Polycarbonate

Objective: To synthesize polycarbonate from Hydrogenated Bisphenol A (HBPA) and a carbonate source via melt transesterification.

Materials:

  • Hydrogenated Bisphenol A (HBPA)

  • Diphenyl Carbonate (DPC)

  • Catalyst (e.g., Sodium Methoxide)

Procedure:

  • Combine HBPA and DPC in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Add the catalyst to the mixture.

  • Heat the mixture under a nitrogen atmosphere to the desired reaction temperature (e.g., 180-220°C) to initiate the transesterification reaction, during which phenol is produced as a byproduct.

  • Gradually reduce the pressure to facilitate the removal of the phenol byproduct, driving the polymerization reaction forward.

  • Increase the temperature in stages (e.g., up to 280-300°C) while maintaining a high vacuum to increase the molecular weight of the polymer.

  • Once the desired viscosity is reached, cool the polymer and extrude or pelletize it for further characterization.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_product Product Processing HBPA HBPA Mix Mixing and Heating (180-220°C, N2 atm) HBPA->Mix DPC Diphenyl Carbonate DPC->Mix Catalyst Catalyst Catalyst->Mix Vacuum Vacuum Application (Phenol Removal) Mix->Vacuum Polymerization High Temp Polymerization (280-300°C, High Vacuum) Vacuum->Polymerization Cooling Cooling Polymerization->Cooling Extrusion Extrusion/Pelletization Cooling->Extrusion Characterization Characterization Extrusion->Characterization

Synthesis of HBPA-based Polycarbonate Workflow

Estrogenic Activity Assay (E-Screen)

Objective: To assess the estrogenic activity of a test compound by measuring its effect on the proliferation of estrogen-responsive cells (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Cell culture medium (without phenol red)

  • Fetal Bovine Serum (FBS), charcoal-stripped to remove hormones

  • Test compounds (HBPA, BPA) dissolved in a suitable solvent (e.g., DMSO)

  • 17β-estradiol (positive control)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

Procedure:

  • Culture MCF-7 cells in a hormone-free medium for several days to deprive them of estrogens.

  • Seed the cells into 96-well plates and allow them to attach.

  • Expose the cells to a range of concentrations of the test compounds (HBPA, BPA) and the positive control (17β-estradiol). Include a solvent control.

  • Incubate the plates for a specified period (e.g., 6 days).

  • At the end of the incubation period, add the cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.

  • Calculate the cell proliferation relative to the solvent control and plot dose-response curves to determine the proliferative effect of each compound.

EScreen_Workflow cluster_cell_prep Cell Preparation cluster_exposure Compound Exposure cluster_analysis Data Analysis Culture Culture MCF-7 cells (Hormone-free medium) Seed Seed cells in 96-well plates Culture->Seed Add_Compounds Add test compounds (HBPA, BPA, Estradiol) Seed->Add_Compounds Incubate Incubate for 6 days Add_Compounds->Incubate Proliferation_Assay Perform Cell Proliferation Assay Incubate->Proliferation_Assay Measure_Absorbance Measure Absorbance Proliferation_Assay->Measure_Absorbance Analyze_Data Analyze Data and Plot Dose-Response Curves Measure_Absorbance->Analyze_Data Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA BPA ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds to BPA_ER_complex BPA-ER Complex ER->BPA_ER_complex Forms Complex ERE Estrogen Response Element (ERE) on DNA BPA_ER_complex->ERE Translocates and Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Cellular_Response Altered Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response Leads to

References

Safety Operating Guide

Proper Disposal of 4,4'-Isopropylidenedicyclohexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4'-Isopropylidenedicyclohexanol (CAS No. 80-04-6), also known as hydrogenated bisphenol A. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a combustible solid that can cause serious eye irritation. It is imperative to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE) at all times.

Table 1: Quantitative Safety and Physical Data for this compound

PropertyValue
CAS Number80-04-6
Molecular Formula(CH3)2C(C6H10OH)2
Molecular Weight240.38 g/mol
AppearanceWhite solid chips
Boiling Point230-234 °C at 14 mmHg
Melting Point155 - 158 °C[1]
Flash Point227 °C[1]
Storage Class Code11 - Combustible Solids
GHS Hazard StatementsH319: Causes serious eye irritation
GHS Precautionary StatementsP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the solid in a way that may generate dust.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Improper disposal is unlawful and can lead to significant environmental harm and legal repercussions.

Experimental Protocol for Laboratory-Scale Waste Generation:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible waste container.

  • Waste Containerization:

    • Use a clearly labeled, sealable, and chemically resistant container for solid waste. High-density polyethylene (HDPE) containers are a suitable option.

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The hazard characteristics (e.g., "Combustible," "Irritant").

      • The date accumulation started.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources, open flames, and high-traffic areas.

    • Ensure secondary containment is in place to contain any potential spills.

  • Disposal Request and Manifesting:

    • Once the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (typically 90 or 180 days), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • A Uniform Hazardous Waste Manifest is required for off-site transportation. This document tracks the waste from the generator to the final disposal facility.[2] The manifest must be accurately completed and signed by the generator, transporter, and the disposal facility.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Control Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Transportation and Final Disposal

The off-site transportation of this compound waste is regulated by the Department of Transportation (DOT) and the Environmental Protection Agency (EPA). All shipments must be properly packaged, labeled, and placarded according to DOT regulations for solid hazardous materials.[3][4] The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

Disposal_Workflow Figure 1. Disposal Decision Workflow for this compound start Waste Generated: This compound assess_hazards Assess Hazards - Combustible Solid - Eye Irritant start->assess_hazards select_ppe Select Appropriate PPE - Goggles - Gloves - Lab Coat - Dust Mask assess_hazards->select_ppe segregate_waste Segregate Waste (Solid, Non-Incompatible) select_ppe->segregate_waste containerize Containerize in a Labeled, Compatible Container segregate_waste->containerize label_waste Affix Hazardous Waste Label - Chemical Name - Hazards - Date containerize->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by EH&S or Licensed Contractor store_waste->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest transport Transport to a Permitted TSDF via Licensed Hauler manifest->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Caption: Disposal Decision Workflow for this compound

References

Essential Safety and Logistics for Handling 4,4'-Isopropylidenedicyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of 4,4'-Isopropylidenedicyclohexanol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an eye irritant (Category 2).[1] Therefore, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The recommended PPE for handling this chemical is summarized in the table below.

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[2][3]
Respiratory Protection NIOSH-approved N95 dust mask, particularly when handling the solid form to prevent inhalation of dust particles.[1]
Skin and Body Protection Laboratory coat.

Note: It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before beginning any work.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After completion decon Decontamination post_handling->decon Clean up storage Storage post_handling->storage Store unused chemical

Figure 1. A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Designate a specific area for handling the chemical, preferably in a well-ventilated fume hood.

    • Have spill cleanup materials readily available.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • When weighing or transferring the solid, do so carefully to minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly while stirring.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly store any unused this compound in a tightly sealed, clearly labeled container.

    • Follow the disposal plan outlined below for all waste materials.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the chemical is in a solvent, collect the solution in a designated, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal facility.[4]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5]

  • Ensure that waste containers are securely sealed and properly labeled with the contents and associated hazards.

  • Arrange for pickup by your institution's environmental health and safety department or a licensed waste disposal contractor.

Spill Response:

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills of the solid material:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Collect all cleanup materials in the hazardous waste container.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.